molecular formula C11H20O4 B051483 Undecanedioic Acid CAS No. 1852-04-6

Undecanedioic Acid

Cat. No.: B051483
CAS No.: 1852-04-6
M. Wt: 216.27 g/mol
InChI Key: LWBHHRRTOZQPDM-UHFFFAOYSA-N
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Description

Undecanedioic acid, a linear C11 dicarboxylic acid (HOOC(CH₂)₉COOH), is a valuable building block in organic synthesis and materials science research. Its primary research applications include its use as a monomer for the synthesis of specialty polyamides (nylon-11,11) and polyesters, which are investigated for their material properties, biodegradability, and performance relative to polymers derived from shorter or longer chain diacids. The specific 11-carbon chain length of this compound imparts distinct crystallinity, melting point, and solubility characteristics to the resulting polymers. Furthermore, it serves as a key precursor for the production of macrocyclic musk fragrances in aroma chemistry studies and is a metabolite of interest in fatty acid ω-oxidation pathway research. As a long-chain dicarboxylic acid, it is also utilized in corrosion inhibition studies and the development of lubricants and plasticizers. This product is provided as a high-purity compound to ensure consistent and reliable results in your laboratory investigations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

undecanedioic acid
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InChI

InChI=1S/C11H20O4/c12-10(13)8-6-4-2-1-3-5-7-9-11(14)15/h1-9H2,(H,12,13)(H,14,15)
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InChI Key

LWBHHRRTOZQPDM-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(CCCCC(=O)O)CCCCC(=O)O
Source PubChem
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Molecular Formula

C11H20O4
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DSSTOX Substance ID

DTXSID0044862
Record name Undecanedioic acid
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Molecular Weight

216.27 g/mol
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Physical Description

Dry Powder; Other Solid, Solid
Record name Undecanedioic acid
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Solubility

5.1 mg/mL
Record name Undecanedioic acid
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CAS No.

1852-04-6, 1052-04-6
Record name Undecanedioic acid
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Melting Point

108 - 110 °C
Record name Undecanedioic acid
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Foundational & Exploratory

An In-depth Technical Guide on the Natural Sources and Biosynthesis of Undecanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of undecanedioic acid, a dicarboxylic acid with growing industrial and pharmaceutical interest. We will delve into its natural occurrences, explore the intricacies of its biosynthetic pathways, and provide detailed methodologies for its study. This document is designed to be a valuable resource for professionals engaged in natural product chemistry, metabolic engineering, and drug development.

Introduction: The Significance of this compound

This compound (C11H20O4), a straight-chain α,ω-dicarboxylic acid, is a molecule of interest due to its unique properties and potential applications. As a bifunctional molecule, it can be utilized as a building block in the synthesis of polymers, such as polyamides and polyesters, imparting flexibility and desirable thermal properties. In the pharmaceutical and cosmetic industries, its derivatives are explored for applications ranging from drug delivery systems to fragrances. Understanding its natural origins and biosynthetic routes is paramount for developing sustainable and efficient production methods.

Natural Sources of this compound

This compound is found in various natural sources, including plants, animals, and microorganisms. Its presence, however, is often in trace amounts, making extraction and quantification challenging.

Plant Kingdom

This compound has been identified in several plant species. Notably, it has been reported in members of the Aloe genus, such as Aloe africana , and in legumes like the common bean, Phaseolus vulgaris .[1][2] Within these plants, it is likely a component of complex lipid structures or a metabolic byproduct of fatty acid degradation. The concentration of this compound in these plant sources can vary depending on the species, growth conditions, and the specific tissue analyzed.

Animal Kingdom

In the animal kingdom, this compound has been detected in human tissues, where it is considered a metabolite.[3] Its presence in urine and blood has been associated with certain metabolic conditions, suggesting its role as a biomarker.[3] It is believed to be a product of the ω-oxidation of fatty acids, a minor but important metabolic pathway.[3]

Microbial World

Certain microorganisms, particularly yeasts of the Candida genus, are known to produce dicarboxylic acids, including this compound. Candida tropicalis, for instance, can convert n-alkanes into their corresponding dicarboxylic acids.[4] This microbial production route is of significant industrial interest due to the potential for large-scale fermentation using renewable feedstocks.

Table 1: Reported Natural Sources of this compound

Natural SourceOrganism/PlantTissue/PartConcentrationReference(s)
PlantAloe africanaNot specifiedQualitative[1]
PlantPhaseolus vulgarisNot specifiedQualitative[2]
AnimalHumanUrine, BloodTrace amounts[3]
MicroorganismCandida tropicalisFermentation brothYields reported from biotransformation[4]

Note: Quantitative data on the natural abundance of this compound is scarce in the literature. The table reflects the current available information, highlighting the need for further quantitative studies.

Biosynthesis of this compound: The ω-Oxidation Pathway

The primary biosynthetic route for this compound in most organisms is the ω-oxidation of fatty acids . This metabolic pathway provides an alternative to the more common β-oxidation and involves the oxidation of the terminal methyl group (the ω-carbon) of a fatty acid.

The precursor for this compound is undecanoic acid (C11H22O2), an odd-chain fatty acid. The ω-oxidation pathway proceeds in three main enzymatic steps:

  • ω-Hydroxylation: The initial and rate-limiting step is the hydroxylation of the ω-carbon of undecanoic acid to form 11-hydroxyundecanoic acid. This reaction is catalyzed by a cytochrome P450 monooxygenase (CYP) .[5] These enzymes are a diverse superfamily of heme-containing proteins that play crucial roles in the metabolism of a wide range of endogenous and exogenous compounds. In plants, CYP enzymes from the CYP86 and CYP94 families are known to be involved in fatty acid hydroxylation.[5]

  • Oxidation to an Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde, yielding 11-oxoundecanoic acid. This step is catalyzed by a long-chain alcohol dehydrogenase (ADH) .[6]

  • Oxidation to a Carboxylic Acid: Finally, the aldehyde group is further oxidized to a carboxylic acid, resulting in the formation of this compound. This final step is catalyzed by a long-chain aldehyde dehydrogenase (ALDH) .[6]

Biosynthesis Undecanoic_Acid Undecanoic Acid Hydroxyundecanoic_Acid 11-Hydroxyundecanoic Acid Undecanoic_Acid->Hydroxyundecanoic_Acid Cytochrome P450 (ω-hydroxylase) Oxoundecanoic_Acid 11-Oxoundecanoic Acid Hydroxyundecanoic_Acid->Oxoundecanoic_Acid Alcohol Dehydrogenase Undecanedioic_Acid This compound Oxoundecanoic_Acid->Undecanedioic_Acid Aldehyde Dehydrogenase

Figure 1: The ω-oxidation pathway for the biosynthesis of this compound from undecanoic acid.

Biosynthesis in Candida tropicalis

In Candida tropicalis, the production of dicarboxylic acids from n-alkanes is a well-studied process. When provided with n-tridecane (a 13-carbon alkane), specific strains can produce this compound. The pathway is initiated by the terminal oxidation of the alkane by a cytochrome P450 enzyme system, belonging to the CYP52 family, to form the corresponding primary alcohol. This is followed by successive oxidations by alcohol and aldehyde dehydrogenases to yield the monocarboxylic acid, which then undergoes ω-oxidation as described above to form the dicarboxylic acid.

Experimental Protocols: A Guide to Studying this compound

The study of this compound from natural sources requires robust methodologies for extraction, identification, and quantification.

Extraction of Lipids from Plant Tissues

The following protocol is a general method for the extraction of total lipids from plant material, which can be adapted for the subsequent analysis of dicarboxylic acids. The principle is to use a solvent system that effectively disrupts cell membranes and solubilizes lipids while minimizing their degradation.

Step-by-Step Methodology:

  • Sample Preparation: Harvest fresh plant tissue (e.g., leaves, seeds) and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the frozen tissue to remove water.

  • Homogenization: Grind the lyophilized tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Initial Extraction: Transfer a known weight of the powdered tissue (e.g., 100 mg) to a glass tube. Add a pre-heated solvent mixture of isopropanol with 0.01% butylated hydroxytoluene (BHT) as an antioxidant. The hot isopropanol helps to inactivate lipolytic enzymes.

  • Solvent Partitioning: Add a mixture of chloroform and methanol (2:1, v/v) to the tube and agitate for an extended period (e.g., 1-2 hours) to ensure complete extraction.

  • Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to the extract to induce phase separation. The lower organic phase will contain the lipids, while the upper aqueous phase will contain polar metabolites.

  • Collection and Drying: Carefully collect the lower organic phase. Repeat the extraction of the plant material with the chloroform/methanol mixture to ensure complete recovery. Combine the organic phases and evaporate the solvent under a stream of nitrogen gas.

  • Storage: Resuspend the dried lipid extract in a small volume of chloroform/methanol and store at -20°C until analysis.

Extraction_Workflow Start Fresh Plant Tissue Freeze Freeze in Liquid Nitrogen & Lyophilize Start->Freeze Grind Grind to Fine Powder Freeze->Grind Extract1 Hot Isopropanol Extraction Grind->Extract1 Extract2 Chloroform/Methanol Extraction Extract1->Extract2 Separate Phase Separation with Salt Solution Extract2->Separate Collect Collect Organic Phase Separate->Collect Dry Evaporate Solvent Collect->Dry Store Store Lipid Extract at -20°C Dry->Store

Figure 2: A generalized workflow for the extraction of lipids from plant tissues.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like dicarboxylic acids after derivatization.

Step-by-Step Methodology:

  • Derivatization: The carboxylic acid groups of this compound are non-volatile and require derivatization prior to GC-MS analysis. A common method is methylation to form the corresponding methyl esters. This can be achieved by reacting the dried lipid extract with a solution of methanolic HCl or BF3-methanol at an elevated temperature (e.g., 85°C for 1 hour).

  • Extraction of Derivatives: After derivatization, add water and a non-polar solvent like hexane to the reaction mixture. The fatty acid methyl esters will partition into the hexane layer.

  • GC-MS Analysis:

    • Injection: Inject an aliquot of the hexane extract into the GC-MS system.

    • Separation: Use a suitable capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-23) to separate the components of the mixture based on their boiling points and polarity.

    • Detection: The separated components are then introduced into the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

  • Quantification: For absolute quantification, an internal standard (e.g., a deuterated dicarboxylic acid or a dicarboxylic acid with a different chain length not present in the sample) should be added at the beginning of the extraction process. A calibration curve is generated using known concentrations of an this compound standard. The concentration of this compound in the sample is then determined by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.

Conclusion and Future Perspectives

This compound, while found in nature, is typically present in low concentrations. The biosynthesis primarily occurs via the ω-oxidation of undecanoic acid, a pathway that is conserved across different kingdoms of life. For large-scale production, microbial fermentation using engineered strains of organisms like Candida tropicalis or Escherichia coli presents a promising and sustainable alternative to chemical synthesis.

Future research should focus on:

  • Quantitative analysis of this compound in a wider range of natural sources to better understand its distribution and physiological roles.

  • Elucidation of the specific enzymes and genes involved in the ω-oxidation pathway in plants like Aloe africana and Phaseolus vulgaris.

  • Metabolic engineering of microbial hosts to improve the titer, yield, and productivity of this compound from renewable feedstocks.

This in-depth understanding will be crucial for unlocking the full potential of this compound in various industrial and pharmaceutical applications.

References

  • Amall, A., et al. (2024). Metabolomic analysis of Aloe vera (L.) Burm.f. plant response to organic and inorganic fertilization. OpenAgrar. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Christie, W.W. (n.d.). Preparation of Lipid Extracts from Tissues. AOCS Lipid Library. Retrieved from [Link]

  • Kansas State University. (n.d.). Lipid Extraction Method for Arabidopsis (and other) Leaves (Method 1). Retrieved from [Link]

  • Höfer, R., & Bigorra, J. (2008).
  • Lee, S. Y., et al. (2019). Metabolic engineering for the production of dicarboxylic acids and diamines. Metabolic Engineering, 53, 19-35.
  • Kim, S.-K., & Park, Y.-D. (2019). Biotransformation of ω-hydroxyundecanoic acid into α,ω-undecanedioic acid and ω-amino dodecanoic acid. ResearchGate. Retrieved from [Link]

  • Wanders, R. J. A., et al. (2011). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 645-653.
  • Anonymous. (n.d.). [Studies on microbial production of undecane 1, 11-dicarboxylic acid from N-tridecane]. Wei sheng wu xue bao = Acta microbiologica Sinica.
  • Vishwakarma, P., et al. (2025). Optimization of protocol for analysis of dicarboxylic acids in ambient aerosol samples using GC–MS: method comparison and application. Environmental Monitoring and Assessment, 197(1), 141.
  • Pinot, F., et al. (2010). Cytochrome P450 metabolizing fatty acids in plants: characterization and physiological roles. The FEBS Journal, 277(23), 4977-4986.
  • Foodb.ca. (n.d.). This compound. Retrieved from [Link]

  • Keasling, J. D., et al. (2017). Production of Odd-Carbon Dicarboxylic Acids in Escherichia coli Using an Engineered Biotin–Fatty Acid Biosynthetic Pathway. Journal of the American Chemical Society, 139(14), 5245-5248.
  • Human Metabolome Database. (n.d.). This compound. Retrieved from [Link]

  • Ammendola, S., et al. (2007). 10-Undecanhydroxamic acid, a hydroxamate derivative of the undecanoic acid, has strong antimicrobial activity through a mechanism that limits iron availability. FEMS Microbiology Letters, 275(2), 244-249.
  • Park, J.-B., et al. (2019). Multi-Step Enzymatic Synthesis of 1,9-Nonanedioic Acid from a Renewable Fatty Acid and Its Application for the Enzymatic Production of Biopolyesters. Polymers, 11(10), 1690.
  • Yilma, Z. (2020). Comparative analysis of some bioactive compounds in leaves of different Aloe species. Chemistry Central Journal, 14(1), 1-9.
  • Singh, A. K., & Singh, J. (2018). Chemomodulatory action of Aloe vera on the profiles of enzymes associated with carcinogen metabolism and antioxidant status regulation in mice. Phytotherapy Research, 32(11), 2261-2268.
  • Chen, C.-Y., et al. (2017).
  • Ghasemzadeh, A., et al. (2021). Integrated GC-MS and UPLC-ESI-QTOF-MS based untargeted metabolomics analysis of in vitro raised tissues of Digitalis purpurea L. Frontiers in Plant Science, 12, 708684.
  • Kumar, R., et al. (2017). Analysis of organic acids of tricarboxylic acid cycle in plants using GC-MS, and system modeling. Journal of Analytical Science and Technology, 8(1), 20.
  • Wikipedia. (n.d.). Omega oxidation. Retrieved from [Link]

  • Anonymous. (2020, November 20). Omega Oxidation of Fatty Acids, M.Sc. Final (Botany). [Video]. YouTube. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Undecanedioic Acid (CAS 1852-04-6)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Long-Chain Dicarboxylic Acid

Undecanedioic acid (CAS 1852-04-6), a saturated α,ω-dicarboxylic acid, is a molecule of significant interest in various scientific and industrial domains. Its linear aliphatic chain of nine methylene units capped by two terminal carboxylic acid groups imparts a unique combination of hydrophobicity and functionality. This structure makes it a valuable building block in the synthesis of high-performance polymers such as polyamides (nylons) and polyesters, as well as in the formulation of lubricants, adhesives, and corrosion inhibitors.[1] In the realm of drug development and life sciences, dicarboxylic acids are investigated for their potential roles as metabolic intermediates and their utility in creating novel drug delivery systems and prodrugs.

This technical guide provides a comprehensive overview of the core physical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document goes beyond a simple recitation of data. It delves into the experimental methodologies for determining these properties, offering insights into the rationale behind the procedural steps and ensuring a framework for reproducible and reliable characterization.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical properties is fundamental to its application. The following table summarizes the key physicochemical data for this compound, compiled from various authoritative sources.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₀O₄[2][3]
Molecular Weight 216.27 g/mol [2][4]
Appearance White to off-white crystalline solid, powder, or flakes[1][5]
Melting Point 108-110 °C[2][5][6]
Boiling Point 372 °C (at 760 mmHg)[2]
215-217 °C (at 2 mmHg)
Density ~1.195 g/cm³ (at 21 °C)[2]
Water Solubility Slightly soluble; 5.1 g/L (at 21 °C)[7]
Solubility in Organic Solvents Soluble in ethanol, DMSO, and diethyl ether[3][8]
pKa (Strongest Acidic) ~4.48 - 4.65[5][9]
Vapor Pressure 1.61 x 10⁻⁷ mmHg (at 25 °C)[10]
LogP (Octanol/Water Partition Coefficient) 2.28 - 2.71[9]

Experimental Protocols for Physicochemical Characterization

The following sections detail robust, self-validating protocols for the determination of critical physical properties of this compound. The methodologies are grounded in established standards, such as those from the United States Pharmacopeia (USP) and the Organisation for aEconomic Co-operation and Development (OECD).

Determination of Melting Range

Rationale: The melting range of a crystalline solid is a sensitive indicator of its purity. A sharp melting range (typically narrow, e.g., 0.5-1.0 °C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range. The procedure described here is adapted from the USP <741> guidelines for Class I substances, providing a definitive method for regulatory and research purposes.[11][12]

Experimental Workflow:

MeltingPoint cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation System Validation A Grind a small amount of This compound to a fine powder. B Pack the powder into a capillary tube to a height of 2-3 mm. A->B C Place the capillary tube in a calibrated melting point apparatus. D Heat rapidly to ~98°C (10°C below expected MP). C->D E Reduce heating rate to 1-2 °C per minute. D->E F Record T1: Temperature at which the first droplet of liquid appears. E->F G Record T2: Temperature at which the last solid particle melts. F->G H Report the melting range as T1 - T2. G->H J Perform determination in triplicate to ensure reproducibility. H->J I Calibrate thermometer using USP Melting Point Reference Standards. I->C

Caption: Workflow for Melting Point Determination.

Detailed Step-by-Step Protocol:

  • Apparatus Calibration: Ensure the melting point apparatus thermometer is accurately calibrated using USP Melting Point Reference Standards that bracket the expected melting point of this compound (108-110 °C).

  • Sample Preparation: Place a small amount of this compound on a clean, dry watch glass. Using a spatula, crush the crystals into a fine powder.

  • Capillary Tube Loading: Tap the open end of a capillary tube (0.8-1.2 mm internal diameter) into the powdered sample. Invert the tube and gently tap the sealed end on a hard surface to pack the powder into the bottom. The packed sample height should be 2-3 mm.

  • Initial Heating: Place the loaded capillary tube into the heating block of the melting point apparatus. Rapidly heat the block to a temperature approximately 10 °C below the expected lower melting point (i.e., to about 98 °C).

  • Melting Observation: Once the temperature is within 10 °C of the expected melting point, reduce the heating rate to approximately 1-2 °C per minute. This slow rate is crucial for accurate determination.

  • Data Recording:

    • Record the temperature (T1) at which the first drop of liquid becomes visible.

    • Record the temperature (T2) at which the last solid particle completely liquefies.

  • Reporting: The melting range is reported as the interval between T1 and T2.

  • Validation: For a new batch of this compound, perform the determination in triplicate. The results should be consistent and fall within the established specification.

Determination of Water Solubility

Rationale: Solubility is a critical parameter in drug development, affecting bioavailability and formulation. For industrial applications, it dictates solvent choice and processing conditions. The OECD Guideline 105 (Flask Method) is a standardized and widely accepted procedure for determining the water solubility of substances, particularly for those with solubilities above 10⁻² g/L, which is applicable to this compound.[8][9][10]

Experimental Workflow:

Solubility cluster_equilibration Equilibration cluster_analysis Analysis cluster_validation System Validation A Add excess this compound to deionized water in a flask. B Agitate at a constant temperature (e.g., 21°C) for 24 hours. A->B C Allow to stand for another 24 hours to permit phase separation. B->C H Ensure saturation is reached (analyze samples at 24h and 48h). B->H D Centrifuge an aliquot of the saturated aqueous phase. C->D Sample Transfer E Carefully withdraw a known volume of the clear supernatant. D->E F Determine the concentration of This compound in the aliquot (e.g., by titration or HPLC). E->F G Calculate solubility in g/L. F->G I Validate the analytical method (linearity, accuracy, precision). F->I

Caption: Workflow for Water Solubility Determination (Flask Method).

Detailed Step-by-Step Protocol:

  • Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium.

  • Equilibration:

    • Add an amount of this compound to a flask containing a known volume of deionized water that is clearly in excess of its expected solubility.

    • Seal the flask and place it in a constant temperature water bath or incubator (e.g., 21 ± 0.5 °C).

    • Agitate the mixture for at least 24 hours. The agitation should be vigorous enough to ensure good mixing but not so vigorous as to cause emulsification.

    • After the initial agitation period, let the flask stand in the constant temperature bath for another 24 hours to allow for complete phase separation.

  • Sample Preparation:

    • Transfer an aliquot of the mixture to a centrifuge tube.

    • Centrifuge at a sufficient speed and duration to remove all suspended solid particles.

  • Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Determine the concentration of this compound in the aliquot using a validated analytical method. A suitable method is potentiometric titration with a standardized solution of sodium hydroxide.

  • Calculation: Calculate the solubility in grams per liter (g/L) from the determined concentration and the volume of the aliquot.

  • Validation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent, indicating that saturation has been achieved. The analytical method used for concentration determination must be fully validated for linearity, accuracy, and precision.

Determination of Acid Dissociation Constant (pKa)

Rationale: The pKa values of a dicarboxylic acid define its ionization state at a given pH. This is critical for predicting its behavior in biological systems, controlling its solubility, and designing purification processes like crystallization. Potentiometric titration is a highly accurate and standard method for pKa determination.[7][13][14] For a dicarboxylic acid like this compound, two pKa values are expected, though they may be close enough to be determined from the inflection points of a single titration curve.

Experimental Workflow:

pKa cluster_setup Titration Setup cluster_titration Titration Process cluster_analysis Data Analysis A Calibrate a pH meter with standard buffers (pH 4, 7, 10). C Place solution in a jacketed beaker at constant temperature. A->C B Prepare a ~0.01 M solution of this compound in water. B->C D Add standardized ~0.1 M NaOH in small, precise increments. C->D Titrate E Record pH after each addition, allowing for stabilization. D->E F Continue titration past the second equivalence point. E->F G Plot pH vs. volume of NaOH added. F->G H Determine equivalence points (Vₑ₁ and Vₑ₂) from the first derivative plot (ΔpH/ΔV). G->H I pKa₁ = pH at Vₑ₁/2 pKa₂ = pH at (Vₑ₁ + Vₑ₂)/2 H->I J Report average pKa values from triplicate titrations. I->J

Caption: Workflow for pKa Determination by Potentiometric Titration.

Detailed Step-by-Step Protocol:

  • Instrument and Reagent Preparation:

    • Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00) that bracket the expected pKa.

    • Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

    • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of approximately 0.01 M. Gentle warming may be required to facilitate dissolution; cool to the analysis temperature before proceeding.

  • Titration Procedure:

    • Transfer a known volume of the this compound solution to a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

    • Immerse the calibrated pH electrode and a stirrer into the solution.

    • Begin adding the standardized NaOH solution in small, precise increments using a burette.

    • After each addition, stir the solution and record the stable pH reading and the total volume of titrant added. Smaller increments should be used near the equivalence points.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • To accurately determine the equivalence points (Vₑ₁ and Vₑ₂), calculate the first derivative of the titration curve (ΔpH/ΔV) and plot it against the average volume. The peaks in this plot correspond to the equivalence points.

    • The first pKa (pKa₁) is equal to the pH at the half-equivalence point (Vₑ₁/2).

    • The second pKa (pKa₂) is determined from the pH at the midpoint between the first and second equivalence points, i.e., at a volume of (Vₑ₁ + Vₑ₂)/2.

  • Validation: The procedure should be repeated at least three times to ensure the precision of the pKa values. The concentration of the this compound solution can also be confirmed from the volume of titrant required to reach the equivalence points.

Conclusion

The physical properties of this compound (CAS 1852-04-6) presented in this guide provide a foundational dataset for its application in research and development. By adhering to the detailed, validated experimental protocols outlined, scientists can ensure the generation of accurate and reproducible data, which is paramount for quality control, formulation development, and regulatory compliance. The unique characteristics of this long-chain dicarboxylic acid, from its defined melting point to its pH-dependent solubility, underpin its utility as a versatile chemical intermediate with broad-ranging applications.

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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Undecanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of undecanedioic acid, a molecule of significant interest in polymer science, drug development, and as a bioactive compound. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of this alpha,omega-dicarboxylic acid. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, moving beyond mere data presentation to offer insights into the causal relationships between molecular structure and spectral output.

The Structural Significance of this compound

This compound, with the linear formula HOOC(CH₂)₉COOH, is a dicarboxylic acid featuring a nine-carbon aliphatic chain capped by two carboxylic acid groups. This symmetrical structure dictates a relatively simple yet informative spectroscopic signature. Understanding these signatures is paramount for confirming its identity, assessing its purity, and studying its interactions in various chemical and biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Protons and Carbons

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence of its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by a few key resonances corresponding to the different types of protons in the molecule. The symmetry of the molecule simplifies the spectrum, as chemically equivalent protons will have the same chemical shift.

Experimental Protocol: ¹H NMR of this compound

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). The choice of solvent is critical as the acidic protons of the carboxylic acids are exchangeable and may not be observed in protic solvents like D₂O unless the exchange is slowed.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Shim the instrument to obtain a homogeneous magnetic field.

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

  • Data Acquisition: Acquire the free induction decay (FID) and apply a Fourier transform to obtain the spectrum.

  • Data Processing: Phase the spectrum, correct the baseline, and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Interpretation of the ¹H NMR Spectrum

The expected ¹H NMR spectrum will exhibit the following key signals:

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~12.0Singlet (broad)2H-COOHThe acidic protons of the carboxylic acids are highly deshielded and appear as a broad singlet. The broadness is due to hydrogen bonding and chemical exchange.
~2.2-2.3Triplet4H-CH₂-COOHThese protons are adjacent to the electron-withdrawing carbonyl group, causing them to be deshielded and appear downfield. They are split into a triplet by the neighboring CH₂ group.
~1.5-1.6Multiplet4H-CH₂-CH₂-COOHThese protons are beta to the carbonyl group and are less deshielded than the alpha protons.
~1.2-1.4Multiplet10H-(CH₂)₅-The protons of the central methylene groups are shielded and overlap in a complex multiplet in the aliphatic region of the spectrum.

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the molecule's symmetry, only six distinct carbon signals are expected.

Experimental Protocol: ¹³C NMR of this compound

The sample preparation and instrument setup are similar to that of ¹H NMR, with the following key differences:

  • Pulse Program: A standard proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum to single lines for each unique carbon.

  • Acquisition Time: Longer acquisition times or a greater number of scans are often required due to the low natural abundance of the ¹³C isotope.

Interpretation of the ¹³C NMR Spectrum

The anticipated ¹³C NMR spectrum will display the following resonances:

Chemical Shift (ppm)AssignmentRationale
~175-180-COOHThe carbonyl carbons of the carboxylic acids are highly deshielded and appear significantly downfield.
~34-35-CH₂-COOHThe carbons alpha to the carbonyl group are deshielded.
~29-30-(CH₂)₅-The central methylene carbons have very similar chemical environments and will appear as a cluster of peaks in this region.
~24-25-CH₂-CH₂-COOHThe carbons beta to the carbonyl group are more shielded than the alpha carbons.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In this compound, the most prominent features will be from the carboxylic acid groups.

Experimental Protocol: IR Spectroscopy of this compound

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of this compound with dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Place the sample in the IR spectrometer and collect the spectrum.

Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid dimer, formed through intermolecular hydrogen bonding in the solid state.

Wavenumber (cm⁻¹)VibrationDescription
2500-3300 (broad)O-H stretchThis very broad and strong absorption is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.
~1700C=O stretchThis strong, sharp peak corresponds to the carbonyl stretch of the carboxylic acid.
~1430C-O-H bendIn-plane bending of the hydroxyl group.
~1280C-O stretchStretching vibration of the carbon-oxygen single bond.
~920 (broad)O-H bendOut-of-plane bending of the hydroxyl group, another characteristic feature of a carboxylic acid dimer.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry of this compound

  • Ionization Method: Electron Ionization (EI) is a common method for analyzing relatively small organic molecules. Electrospray Ionization (ESI) is also suitable, particularly for detecting the deprotonated molecule [M-H]⁻ in negative ion mode.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different fragment ions.

Interpretation of the Mass Spectrum

The molecular formula of this compound is C₁₁H₂₀O₄, with a molecular weight of 216.27 g/mol .

  • Molecular Ion (M⁺): The molecular ion peak may be weak or absent in the EI spectrum due to the lability of the carboxylic acid groups.

  • [M-H]⁻ Peak: In negative ion ESI, a prominent peak at m/z 215.1289 corresponding to the deprotonated molecule is expected.

  • Fragmentation Pattern: Common fragmentation pathways for dicarboxylic acids include:

    • Loss of water (H₂O) from the molecular ion.

    • Loss of a hydroxyl radical (•OH).

    • Loss of a carboxyl group (•COOH).

    • Alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group).

    • McLafferty rearrangement.

A characteristic peak in the GC-MS spectrum is often observed at m/z 98.

Visualizing the Structure and Fragmentation

To further aid in the understanding of this compound's structure and its behavior in mass spectrometry, the following diagrams are provided.

Caption: Molecular structure of this compound.

fragmentation_pathway M [C11H20O4]+• m/z = 216 M_minus_H2O [M - H2O]+• m/z = 198 M->M_minus_H2O - H2O M_minus_OH [M - •OH]+ m/z = 199 M->M_minus_OH - •OH M_minus_COOH [M - •COOH]+ m/z = 171 M->M_minus_COOH - •COOH m_z_98 [C5H6O2]+• m/z = 98 M->m_z_98 cleavage

Caption: Simplified MS fragmentation of this compound.

Conclusion

The spectroscopic data of this compound, when analyzed in a cohesive manner, provides a definitive structural confirmation. The ¹H and ¹³C NMR spectra reveal the symmetrical aliphatic backbone and the presence of terminal carboxylic acids. The IR spectrum confirms the carboxylic acid functional groups, and mass spectrometry provides the molecular weight and characteristic fragmentation patterns. This guide serves as a foundational reference for scientists and researchers, enabling them to confidently identify and characterize this compound in their applications.

References

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Unraveling the Solution: An In-depth Technical Guide to the Solubility of Undecanedioic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Undecanedioic acid (UDA), a dicarboxylic acid with an eleven-carbon backbone, is a molecule of significant industrial interest, finding applications from high-performance polymers to advanced drug delivery systems. Its utility in these fields is fundamentally governed by its solubility characteristics in various organic media. This in-depth technical guide provides a comprehensive exploration of the solubility of this compound, moving beyond simple data points to elucidate the underlying physicochemical principles. We will delve into the theoretical framework of dicarboxylic acid solubility, present available quantitative data, detail robust experimental methodologies for solubility determination, and discuss the profound implications of solubility on polymorphism and practical applications.

The Molecular Architecture of this compound: A Prelude to its Solubility Behavior

This compound (HOOC-(CH₂)₉-COOH) is a linear, aliphatic dicarboxylic acid. Its molecular structure, featuring two polar carboxylic acid functional groups at opposing ends of a long, nonpolar hydrocarbon chain, dictates its solubility profile. This amphiphilic nature suggests a complex interplay of forces when interacting with solvents of varying polarities.

The two carboxylic acid groups are capable of acting as both hydrogen bond donors and acceptors, promoting interactions with polar solvents. Conversely, the nine-methylene chain contributes to van der Waals interactions, favoring solubility in nonpolar environments. The overall solubility is therefore a delicate balance between the energy required to overcome the crystal lattice forces of solid this compound and the energy gained from the solvation of the molecule by the solvent.

Quantitative Solubility Profile of this compound

SolventChemical ClassPolarityHydrogen BondingSolubility (at approx. 25°C)Citation
Dimethyl Sulfoxide (DMSO)SulfoxideVery HighAcceptor20 mg/mL; up to 100 mg/mL with ultrasonication[1][2]
EthanolProtic AlcoholHighDonor & Acceptor20 mg/mL[1]
Dimethylformamide (DMF)AmideHighAcceptor16 mg/mL[1]
MethanolProtic AlcoholHighDonor & Acceptor~10 mg/mL (value reported as "10?")[3]
Diethyl EtherEtherLowAcceptorReadily soluble (qualitative)[4]
WaterProticVery HighDonor & Acceptor5.1 mg/mL (Slightly soluble)[5]

Field-Proven Insights: The high solubility in polar aprotic solvents like DMSO and DMF, as well as in protic solvents like ethanol, is a direct consequence of the strong hydrogen bonding interactions between the carboxylic acid groups of UDA and the solvent molecules. The moderate solubility in methanol, despite its high polarity, may be influenced by the solvent's smaller size and different structuring around the solute molecule. The qualitative observation of good solubility in diethyl ether highlights the contribution of the long hydrocarbon chain to dissolution in less polar environments. The low aqueous solubility is expected for a long-chain dicarboxylic acid, as the hydrophobic character of the nine-carbon chain dominates.[4]

The Critical Role of Solvent in Polymorphic Outcomes

Recent research has revealed that the choice of solvent has a profound impact on the crystalline form (polymorph) of this compound that precipitates from solution.[6][7] This is a critical consideration for pharmaceutical and materials science applications, as different polymorphs can exhibit distinct physical properties, including solubility, melting point, and bioavailability.[8][9]

A key determinant in the polymorphic outcome for this compound is the hydrogen bond donating (HBD) ability of the solvent.[6][7]

  • Solvents with high HBD ability (e.g., alcohols) tend to produce one polymorph (designated as form II).

  • Solvents with no HBD ability are more likely to yield a different polymorph (form I).[6][7]

This phenomenon is attributed to the specific solute-solvent interactions during nucleation, which can favor different molecular conformations and packing arrangements in the solid state.[6][7]

Logical Relationship: Solvent Choice to Polymorph to Solubility

G solvent Solvent Selection (e.g., Ethanol vs. Toluene) hbd Hydrogen Bond Donating (HBD) Ability solvent->hbd Determines nucleation Nucleation & Crystal Growth hbd->nucleation Influences polymorph Resulting Polymorph (e.g., Form I vs. Form II) nucleation->polymorph Dictates solubility Macroscopic Solubility polymorph->solubility Governs

Caption: The logical workflow from solvent selection to the resulting solubility of this compound.

Experimental Determination of this compound Solubility: A Validated Protocol

Accurate and reproducible solubility data is the cornerstone of process development and formulation. The following provides a detailed, self-validating protocol for determining the solubility of this compound in an organic solvent, based on the widely accepted gravimetric method.

Principle

The gravimetric method involves preparing a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. A known mass of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining solute is determined.

Materials and Equipment
  • This compound (purity >99%)

  • Organic solvent of interest (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated analytical balance

  • Glass vials with airtight seals

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • Drying oven or vacuum desiccator

Step-by-Step Methodology
  • Preparation of Supersaturated Slurry: Add an excess amount of this compound to a known volume of the organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the slurry for a sufficient time to reach equilibrium. For dicarboxylic acids, this can range from 24 to 72 hours. A preliminary kinetic study is recommended to determine the optimal equilibration time.

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the solid to settle, leaving a clear supernatant. Maintain the vial at the constant experimental temperature.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to prevent premature crystallization. Immediately attach a syringe filter and dispense a precise mass of the saturated solution into a pre-weighed vial. Record the mass of the solution.

  • Solvent Evaporation: Place the vial containing the saturated solution in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound. Alternatively, use a vacuum desiccator at room temperature. Evaporate the solvent to complete dryness.

  • Mass Determination: Once all the solvent has been removed, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption, and then weigh it on the analytical balance. The difference between this mass and the initial mass of the empty vial gives the mass of the dissolved this compound.

  • Calculation of Solubility: The solubility can be expressed in various units, such as g/100 mL or mg/mL.

    Solubility (mg/mL) = (Mass of dried UDA in mg) / (Volume of saturated solution withdrawn in mL)

  • Validation: Repeat the measurement at least three times to ensure reproducibility. The standard deviation of the results should be within an acceptable range (e.g., <5%).

Experimental Workflow: Gravimetric Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess UDA to solvent B Seal vial A->B C Agitate at constant temperature (24-72 hours) B->C D Allow solid to settle C->D E Withdraw supernatant with pre-warmed syringe D->E F Filter and record mass of solution E->F G Evaporate solvent F->G H Weigh dried UDA G->H I Calculate solubility H->I

Caption: A step-by-step workflow for the gravimetric determination of this compound solubility.

Theoretical Modeling of Solubility

While experimental determination is the gold standard, thermodynamic models can be employed to correlate and predict solubility data. For dicarboxylic acids, several semi-empirical models have been shown to be effective.

  • The Apelblat Equation: This equation relates the mole fraction solubility (x) to the temperature (T) and is widely used for its simplicity and good correlation with experimental data for solid solutes in liquids.

    ln(x) = A + B/T + Cln(T)*

    Where A, B, and C are empirical parameters determined by fitting the equation to experimental data.

  • The λh (Buchowski-Ksiazczak) Equation: This two-parameter model also provides a good correlation for the solubility of dicarboxylic acids.

These models are invaluable for interpolating solubility at temperatures where experimental data is unavailable and for understanding the thermodynamics of the dissolution process.

Practical Implications in Industrial Applications

A thorough understanding of this compound's solubility is not merely an academic exercise; it is a critical factor in its successful industrial application.

  • Polymer Synthesis (e.g., Polyamides): In the production of polyamides like Nylon 11,13, this compound is reacted with a diamine. The choice of solvent for this polycondensation reaction is crucial. An ideal solvent must:

    • Dissolve both the this compound and the diamine monomer.

    • Remain inert under the reaction conditions.

    • Allow for the removal of byproducts (e.g., water).

    • Facilitate the precipitation of the resulting polymer. A solvent in which the monomers are soluble but the polymer is not can be advantageous for isolating the final product.

  • Drug Development and Formulation: For potential pharmaceutical applications, the solubility of this compound in biocompatible solvents is paramount. In drug delivery systems, it might be used as a linker or a component of a biodegradable polymer matrix. Poor solubility can hinder formulation development, leading to challenges in achieving the desired drug loading and release kinetics. The data presented here can guide formulators in selecting appropriate solvent systems for processes such as spray drying or nano-precipitation.

Conclusion

The solubility of this compound in organic solvents is a multifaceted property governed by its unique molecular structure and the nature of the solvent. While a complete, publicly available dataset remains a work in progress, this guide has synthesized the available quantitative data, provided a robust experimental framework for its determination, and elucidated the theoretical underpinnings of its solubility behavior. For researchers and professionals in materials science and drug development, a deep understanding of these principles is not just beneficial—it is essential for innovation and the successful application of this versatile dicarboxylic acid.

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An In-depth Technical Guide to the Thermal Decomposition Profile of Undecanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal decomposition profile of undecanedioic acid (also known as brassylic acid or tridecanedioic acid). Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for characterizing the thermal stability and degradation pathways of this long-chain dicarboxylic acid. The guide covers the fundamental principles of thermal analysis techniques, detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), interpretation of thermal data, and a discussion of the anticipated decomposition mechanisms and products.

Introduction: The Significance of Thermal Stability in Material Science and Drug Development

This compound (C₁₁H₂₀O₄) is a linear dicarboxylic acid with a backbone of nine methylene units.[1] Its structure lends itself to a variety of applications, including as a building block for polymers, in the formulation of lubricants, and as a potential excipient in pharmaceutical formulations.[2] The thermal stability of such compounds is a critical parameter, dictating their processing conditions, shelf-life, and behavior in end-use applications. For instance, in polymer synthesis, understanding the decomposition temperature is crucial to prevent degradation during melt processing. In the context of pharmaceuticals, the thermal behavior of an excipient can influence the stability of the active pharmaceutical ingredient (API) and the overall quality of the final drug product.

This guide provides a detailed exploration of the thermal decomposition of this compound, offering both a theoretical framework and practical, field-tested methodologies for its characterization.

Theoretical Background: Mechanisms of Dicarboxylic Acid Decomposition

The thermal decomposition of dicarboxylic acids is a complex process that is highly dependent on the length of the carbon chain separating the two carboxyl groups.[3] The primary decomposition pathway for many carboxylic acids upon heating is decarboxylation, which involves the loss of a carboxyl group as carbon dioxide (CO₂).[3] For long-chain α,ω-dicarboxylic acids like this compound, several decomposition routes can be postulated:

  • Decarboxylation: The sequential or simultaneous loss of one or both carboxyl groups to yield carbon dioxide and a hydrocarbon residue.

  • Dehydration: The elimination of water to form an anhydride, which may be a cyclic anhydride if the chain length is appropriate to form a stable ring structure.

  • Cyclization: For certain chain lengths, intramolecular reactions can lead to the formation of cyclic ketones with the loss of carbon dioxide and water.

  • Fragmentation: At higher temperatures, the aliphatic chain can undergo cleavage, leading to the formation of smaller volatile organic compounds.

The prevailing mechanism is influenced by factors such as the heating rate and the composition of the surrounding atmosphere.

Core Experimental Techniques: TGA and DSC

The cornerstone of thermal analysis lies in two primary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). When coupled with evolved gas analysis techniques such as Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR), a comprehensive understanding of the thermal decomposition process can be achieved.[4][5]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] This technique is invaluable for determining the onset temperature of decomposition, the number of decomposition stages, and the mass loss associated with each stage.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It provides information on thermal events such as melting, crystallization, and decomposition, indicating whether these processes are endothermic (absorb heat) or exothermic (release heat).

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide robust and reproducible data on the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Materials:

  • This compound (≥98% purity)[8]

  • High-purity nitrogen (or other desired purge gas)

  • Alumina or platinum crucibles

Procedure:

  • Instrument Calibration: Ensure the TGA is calibrated for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA crucible.

  • Experimental Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to establish an inert atmosphere.

    • Set the temperature program to heat the sample from ambient temperature (e.g., 30 °C) to 600 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Record the mass of the sample as a function of temperature.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and the enthalpy changes associated with the thermal transitions of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Materials:

  • This compound (≥98% purity)[8]

  • High-purity nitrogen

  • Aluminum crucibles and lids

Procedure:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a tared aluminum crucible and hermetically seal it. Prepare an empty, sealed aluminum crucible as a reference.

  • Experimental Setup:

    • Place the sample and reference crucibles in the DSC cell.

    • Purge the cell with nitrogen at a flow rate of 50 mL/min.

    • Set the temperature program to:

      • Equilibrate at 30 °C.

      • Ramp up to 150 °C at 10 °C/min (to observe the melting transition).

      • Hold for 2 minutes.

      • Ramp up to 400 °C at 10 °C/min (to observe decomposition).

  • Data Acquisition: Record the heat flow as a function of temperature.

Data Interpretation and Expected Thermal Profile

Expected DSC Profile

The DSC thermogram is expected to show a sharp endothermic peak corresponding to the melting of this compound. Its reported melting point is in the range of 109-111 °C.[9] Following the melting transition, at higher temperatures, broad exothermic or endothermic peaks associated with decomposition are anticipated.

Expected TGA Profile

The TGA curve is expected to show thermal stability up to approximately 200 °C, followed by one or more stages of mass loss. For long-chain dicarboxylic acids, decomposition often commences at temperatures above 200 °C. During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[10]

Quantitative Data Summary
PropertyExpected ValueSource(s)
Molecular Formula C₁₁H₂₀O₄[1]
Molecular Weight 216.27 g/mol [1]
Melting Point 109-111 °C[9]
Decomposition Onset > 200 °C[8]

Visualization of Experimental Workflow and Decomposition Pathway

Experimental Workflow Diagram

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis UDA This compound Sample Weigh_TGA Weigh 5-10 mg into TGA crucible UDA->Weigh_TGA Weigh_DSC Weigh 3-5 mg into DSC crucible UDA->Weigh_DSC TGA TGA Instrument Weigh_TGA->TGA Seal_DSC Hermetically seal DSC crucible Weigh_DSC->Seal_DSC DSC DSC Instrument Seal_DSC->DSC TGA_run Heat to 600°C @ 10°C/min in N2 atmosphere TGA->TGA_run DSC_run Heat to 400°C @ 10°C/min in N2 atmosphere DSC->DSC_run TGA_data TGA Curve (Mass vs. Temp) TGA_run->TGA_data EGA Evolved Gas Analysis (TGA-MS/FTIR) TGA_run->EGA DSC_data DSC Curve (Heat Flow vs. Temp) DSC_run->DSC_data Analysis Data Interpretation: - Decomposition Stages - Thermal Events - Product Identification TGA_data->Analysis DSC_data->Analysis EGA->Analysis

Caption: Experimental workflow for TGA and DSC analysis of this compound.

Postulated Decomposition Pathway

Decomposition_Pathway cluster_products Potential Decomposition Products UDA This compound HOOC-(CH2)9-COOH CO2 Carbon Dioxide (CO2) UDA->CO2 Decarboxylation H2O Water (H2O) UDA->H2O Dehydration/ Cyclization CK Cyclic Ketone (e.g., Cyclodecanone) UDA->CK Cyclization LHC Linear Hydrocarbons UDA->LHC Fragmentation

Sources

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of Undecanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecanedioic acid (UDA), a dicarboxylic acid with the chemical formula HOOC(CH₂)₉COOH, is a molecule of significant interest in materials science and pharmaceuticals. Its utility as a building block in polymers and its potential applications in drug delivery systems underscore the importance of understanding its solid-state properties.[1] Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical factor that can profoundly influence the physicochemical properties of a material, including its solubility, stability, and bioavailability.[2][3] This guide provides a comprehensive technical overview of the crystal structure and polymorphism of this compound, offering insights into the preparation, characterization, and therapeutic implications of its different solid forms.

The Polymorphic Landscape of this compound

This compound is known to exhibit conformational polymorphism, with at least two distinct crystalline forms, designated as Form I and Form II.[2][3] The selective crystallization of these polymorphs is intricately linked to the solvent environment, specifically the hydrogen bond donating (HBD) ability of the solvent.[2] This solvent-dependent selectivity offers a powerful tool for controlling the solid-form outcome of UDA crystallization.

  • Form I is preferentially obtained from solvents with no hydrogen bond donating ability.[2][3]

  • Form II is favored in solvents with high hydrogen bond donating ability.[2][3]

The underlying mechanism for this selectivity lies in the degree of conformational rearrangement the UDA molecule undergoes during nucleation, which is influenced by the strength of solute-solvent interactions and the ease of desolvation.[2]

Crystal Structure Analysis: A Tale of Two Conformations

The distinct macroscopic properties of Form I and Form II arise from differences in their underlying crystal structures. These have been elucidated through single-crystal X-ray diffraction, revealing differences in space groups, unit cell dimensions, and molecular packing.[3]

Crystallographic Data
ParameterForm IForm II
Crystal System MonoclinicMonoclinic
Space Group C2/cP21/c
a (Å) 28.532(6)9.878(2)
b (Å) 4.9890(10)25.094(5)
c (Å) 9.0350(18)5.0000(10)
α (°) 9090
β (°) 105.89(3)91.18(3)
γ (°) 9090
Volume (ų) 1238.2(4)1239.9(4)
Z 44

Data sourced from Shi et al. (2018)[3]

Molecular Packing and Hydrogen Bonding

While both polymorphs feature the characteristic hydrogen-bonded carboxylic acid dimers, the overall packing arrangement and intermolecular interactions differ. In Form I, the molecules adopt a more extended conformation, leading to a denser packing arrangement.[3] In contrast, the molecules in Form II exhibit a different conformation, resulting in a slightly less dense structure. These subtle differences in packing and hydrogen bonding networks are responsible for the distinct physicochemical properties of the two forms.

The molecules in both forms are arranged in layers, with neighboring hydrogen-bond chains aggregating through hydrophobic interactions between the methylene groups. These layers then stack to form the three-dimensional crystal lattice.[3]

Thermodynamic and Kinetic Aspects of Polymorphism

The interplay between thermodynamics and kinetics governs the formation of this compound polymorphs. The solvent's role extends beyond simple solubility; it actively participates in the nucleation process, influencing which polymorphic form is kinetically favored.

The difficulty of desolvation from the UDA molecule in different solvents appears to be a key kinetic factor.[2] In solvents with strong hydrogen bonding to the carboxylic acid groups, the desolvation process is more challenging, which can hinder the conformational rearrangement required to form the thermodynamically more stable polymorph at a given condition. This provides a kinetic pathway to the formation of a metastable form. While a complete thermodynamic stability relationship between Form I and Form II as a function of temperature has not been definitively established in the public literature, the solvent-mediated selection suggests that the relative stability of the solvated UDA molecules in the nucleation cluster plays a crucial role.

Experimental Protocols for Polymorph Preparation and Characterization

A robust polymorph screening and characterization workflow is essential for any research or development involving this compound. The following protocols provide a starting point for the preparation and analysis of UDA polymorphs.

Polymorph Preparation: Cooling Crystallization

This protocol describes the preparation of Form I and Form II of this compound by leveraging solvent selectivity.

Objective: To selectively crystallize Form I and Form II of this compound.

Materials:

  • This compound (UDA)

  • 1,4-Dioxane (for Form I, low HBD)

  • Ethanol (for Form II, high HBD)

  • Crystallization vials with magnetic stir bars

  • Heating/stirring plate

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Drying oven or vacuum desiccator

Procedure:

  • Solution Preparation (Form I):

    • Prepare a saturated solution of UDA in 1,4-dioxane at an elevated temperature (e.g., 50-60 °C) by gradually adding UDA to the solvent while stirring until a small amount of solid remains undissolved.

  • Solution Preparation (Form II):

    • Prepare a saturated solution of UDA in ethanol at an elevated temperature (e.g., 50-60 °C) using the same method as for Form I.

  • Cooling and Crystallization:

    • Slowly cool the saturated solutions to room temperature with continuous stirring. A controlled cooling rate (e.g., 0.1-0.5 °C/min) is recommended to promote the growth of well-defined crystals.

  • Isolation and Drying:

    • Once crystallization is complete, isolate the crystals by filtration.

    • Wash the crystals with a small amount of the respective cold solvent to remove any residual dissolved impurities.

    • Dry the crystals under vacuum at room temperature to remove residual solvent.

Characterization Workflow

A multi-technique approach is crucial for the unambiguous identification and characterization of the polymorphic forms.

experimental_workflow cluster_prep Polymorph Preparation cluster_char Characterization cluster_analysis Data Analysis & Interpretation prep Cooling Crystallization (Solvent Selection) pxrd Powder X-Ray Diffraction (PXRD) - Phase Identification - Purity Assessment prep->pxrd Primary Analysis dsc Differential Scanning Calorimetry (DSC) - Thermal Transitions - Relative Stability pxrd->dsc Orthogonal Technique analysis Structure-Property Relationship - Polymorph Identification - Stability Assessment pxrd->analysis ftir FTIR Spectroscopy - Vibrational Fingerprinting - Conformational Analysis dsc->ftir Further Characterization dsc->analysis ftir->analysis

Caption: Experimental workflow for the preparation and characterization of this compound polymorphs.

Powder X-Ray Diffraction (PXRD)

Objective: To identify the crystalline phase and assess the polymorphic purity of the prepared UDA samples.

Instrumentation:

  • Powder X-ray diffractometer with a Cu Kα radiation source.

  • Sample holder (e.g., zero-background silicon wafer).

Procedure:

  • Sample Preparation: Gently grind the dried UDA crystals to a fine powder to ensure random orientation of the crystallites.

  • Instrument Setup:

    • Mount the powdered sample onto the sample holder.

    • Set the instrument parameters (e.g., 2θ scan range: 5-40°, step size: 0.02°, scan speed: 1-2°/min).

  • Data Acquisition: Collect the diffraction pattern.

  • Data Analysis:

    • Compare the obtained diffractogram with the known patterns for Form I and Form II to identify the polymorph.

    • The presence of unique peaks corresponding to a specific form confirms its presence. The absence of peaks from the other form indicates high polymorphic purity.

Differential Scanning Calorimetry (DSC)

Objective: To investigate the thermal behavior (melting point, phase transitions) of the UDA polymorphs.

Instrumentation:

  • Differential Scanning Calorimeter.

  • Aluminum DSC pans and lids.

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of the UDA powder into an aluminum DSC pan and seal it.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Set the thermal program (e.g., heat from 25 °C to 150 °C at a rate of 10 °C/min) under a nitrogen purge.

  • Data Acquisition: Run the thermal program and record the heat flow as a function of temperature.

  • Data Analysis:

    • Analyze the resulting thermogram for endothermic events (melting) and exothermic events (crystallization or solid-solid phase transitions).

    • The melting point can be used as a characteristic property to differentiate between polymorphs.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the vibrational fingerprint of each polymorph and probe differences in molecular conformation and hydrogen bonding.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the UDA powder directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the infrared spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Compare the spectra of the different forms.

    • Differences in the positions and shapes of the peaks, particularly in the carbonyl stretching region (around 1700 cm⁻¹) and the O-H stretching region (around 3000 cm⁻¹), can be correlated with differences in hydrogen bonding and molecular conformation.[2][3]

Implications for Drug Development

The polymorphic form of an active pharmaceutical ingredient (API) can have profound consequences on its performance and manufacturability.[4][5] For this compound, if it were to be used as an API or a critical excipient, understanding and controlling its polymorphism would be paramount for several reasons:

  • Solubility and Dissolution Rate: Different polymorphs can exhibit different solubilities and dissolution rates, which directly impact the bioavailability of a drug.[5] A more soluble (often metastable) form may be desirable for faster onset of action, but its potential conversion to a less soluble, more stable form during storage could lead to a loss of efficacy.

  • Stability: The thermodynamic stability of the polymorphic form is crucial for ensuring the shelf-life and consistency of the drug product. The most stable form is generally preferred for development to avoid any solid-state transformations over time.

  • Manufacturing: The mechanical properties of different polymorphs, such as crystal habit and compressibility, can affect downstream processing steps like milling, blending, and tableting.

polymorphism_impact cluster_polymorph Polymorphic Form cluster_properties Physicochemical Properties cluster_implications Drug Development Implications polymorph This compound (Form I vs. Form II) solubility Solubility & Dissolution Rate polymorph->solubility stability Thermodynamic Stability polymorph->stability mechanical Mechanical Properties polymorph->mechanical bioavailability Bioavailability solubility->bioavailability shelf_life Shelf-Life stability->shelf_life manufacturing Manufacturability mechanical->manufacturing

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The Biological Role of Undecanedioic Acid in Metabolic Pathways: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Undecanedioic acid, a medium-chain dicarboxylic acid, has emerged from relative obscurity to become a molecule of significant interest in the study of fatty acid metabolism and its associated pathologies. Once considered a minor metabolic byproduct, its presence and concentration in biological fluids are now recognized as important indicators of metabolic flux and potential enzymatic dysregulation. This technical guide provides an in-depth exploration of the biological role of this compound, detailing its metabolic pathways, clinical significance, and the analytical methodologies required for its robust investigation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the role of dicarboxylic acids in health and disease.

Introduction: The Significance of Dicarboxylic Acids

Dicarboxylic acids (DCAs) are organic compounds containing two carboxylic acid functional groups. In human metabolism, they are primarily products of the ω-oxidation pathway of fatty acids.[1] While β-oxidation in the mitochondria is the principal route for fatty acid catabolism, ω-oxidation serves as an alternative, albeit typically minor, pathway.[2] However, under conditions of metabolic stress, such as fasting, or when mitochondrial β-oxidation is impaired, the ω-oxidation pathway becomes significantly more active.[1] This results in an increased production of DCAs, including this compound, which are then further metabolized in the peroxisomes. The accumulation of DCAs in urine, a condition known as dicarboxylic aciduria, is a hallmark of several inborn errors of metabolism.[3] Therefore, the study of specific DCAs like this compound offers a window into the intricate regulation of fatty acid metabolism and can serve as a diagnostic tool for various metabolic disorders.[4]

The Metabolic Journey of this compound

This compound is not typically ingested in significant amounts through the diet; rather, it is endogenously synthesized from its monocarboxylic precursor, undecanoic acid, via the ω-oxidation pathway. Once formed, it is catabolized through peroxisomal β-oxidation.

Anabolism: The ω-Oxidation Pathway

The synthesis of this compound from undecanoic acid is a three-step enzymatic process that occurs primarily in the smooth endoplasmic reticulum of liver and kidney cells.[2]

  • Step 1: ω-Hydroxylation: The terminal methyl group of undecanoic acid is hydroxylated to form 11-hydroxyundecanoic acid. This reaction is catalyzed by a family of heme-containing monooxygenases known as cytochrome P450s (CYPs), specifically isoforms from the CYP4F family.[5][6] This initial and rate-limiting step requires molecular oxygen and NADPH as a cofactor.[7]

  • Step 2: Oxidation to an Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde, yielding 11-oxoundecanoic acid. This reaction is carried out by alcohol dehydrogenase.[8]

  • Step 3: Oxidation to a Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid, forming this compound. This last step is catalyzed by aldehyde dehydrogenase.[2]

G cluster_ER Endoplasmic Reticulum Undecanoic Acid Undecanoic Acid 11-Hydroxyundecanoic Acid 11-Hydroxyundecanoic Acid Undecanoic Acid->11-Hydroxyundecanoic Acid  Cytochrome P450 (CYP4F)    O2, NADPH   11-Oxoundecanoic Acid 11-Oxoundecanoic Acid 11-Hydroxyundecanoic Acid->11-Oxoundecanoic Acid  Alcohol Dehydrogenase    NAD+   Undecanedioic Acid_ER This compound 11-Oxoundecanoic Acid->Undecanedioic Acid_ER  Aldehyde Dehydrogenase    NAD+   G cluster_Peroxisome Peroxisome This compound This compound Undecanedioyl-CoA Undecanedioyl-CoA This compound->Undecanedioyl-CoA  Acyl-CoA Synthetase    ATP, CoA   Enoyl-CoA Enoyl-CoA Undecanedioyl-CoA->Enoyl-CoA  Acyl-CoA Oxidase (ACOX1)    FAD -> FADH2, O2 -> H2O2   Hydroxyacyl-CoA Hydroxyacyl-CoA Enoyl-CoA->Hydroxyacyl-CoA  L-Bifunctional Protein (EHHADH)    H2O   Ketoacyl-CoA Ketoacyl-CoA Hydroxyacyl-CoA->Ketoacyl-CoA  L-Bifunctional Protein (EHHADH)    NAD+ -> NADH   Nonanedioyl-CoA Nonanedioyl-CoA Ketoacyl-CoA->Nonanedioyl-CoA  Thiolase    CoA   Acetyl-CoA Acetyl-CoA Ketoacyl-CoA->Acetyl-CoA

Caption: Peroxisomal β-Oxidation of this compound.

Clinical Significance and Diagnostic Utility

The measurement of this compound and other DCAs in urine is a critical tool for the diagnosis of several inborn errors of metabolism, collectively known as dicarboxylic acidurias. [3]These disorders often arise from defects in mitochondrial fatty acid β-oxidation, leading to an upregulation of the ω-oxidation pathway to compensate. [1] Table 1: Conditions Associated with Elevated this compound

ConditionMetabolic DefectKey Diagnostic Features
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency Impaired β-oxidation of medium-chain fatty acids.Significant elevation of C6-C10 dicarboxylic acids, including this compound, in urine.
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency Defective β-oxidation of long-chain fatty acids.Accumulation of long-chain 3-hydroxydicarboxylic acids.
Glutaric Aciduria Type II Multiple acyl-CoA dehydrogenase deficiencies.Broad spectrum of dicarboxylic aciduria.
Zellweger Syndrome Peroxisome biogenesis disorder.Impaired peroxisomal β-oxidation leading to accumulation of very-long-chain fatty acids and dicarboxylic acids.
Reye's Syndrome-like Episodes Can be induced by certain therapies (e.g., hopantenate).Presence of unusual dicarboxylic acids, including this compound, in urine. [9]
This compound as a Biomarker

The profile of urinary dicarboxylic acids can provide valuable diagnostic clues. For instance, a prominent peak of this compound, an odd-chain DCA, can be particularly informative. Its presence suggests an increased flux through the ω-oxidation pathway acting on odd-chain fatty acids. This can be a secondary consequence of a primary metabolic block elsewhere, making this compound a useful biomarker for metabolic dysregulation. [10]

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound in biological matrices requires sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Sample Collection and Storage
  • Urine: A random urine sample should be collected in a sterile, preservative-free container. For long-term storage, samples should be kept at -70°C to minimize degradation of metabolites. [5]* Plasma/Serum: Blood should be collected in appropriate anticoagulant tubes (e.g., EDTA for plasma) and centrifuged to separate the plasma or allowed to clot for serum. The resulting plasma or serum should be stored at -80°C.

Protocol for GC-MS Analysis of Urinary this compound

This protocol provides a general framework for the analysis of organic acids, including this compound, in urine.

1. Sample Preparation and Extraction: a. Thaw urine samples at room temperature and vortex to ensure homogeneity. [11] b. Based on the creatinine concentration, transfer an appropriate volume of urine to a glass tube. Normalize the sample volume to a standard creatinine concentration (e.g., 1 mmol/L). [5] c. Acidify the urine to a pH below 2 with 5M HCl. [11] d. Add an internal standard (e.g., a stable isotope-labeled dicarboxylic acid) for quantification. e. Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate or a mixture of ethyl acetate and diethyl ether. [11] f. Separate the organic phase and dry it under a stream of nitrogen. [4] 2. Derivatization: a. To make the non-volatile dicarboxylic acids suitable for GC analysis, they must be derivatized. A common method is trimethylsilylation. b. Reconstitute the dried extract in a derivatization reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine. [3] c. Heat the mixture (e.g., at 75°C for 30 minutes) to complete the derivatization reaction. [4] 3. GC-MS Analysis: a. Inject the derivatized sample into the GC-MS system. b. GC Conditions (Example):

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Carrier Gas: Helium.
  • Temperature Program: Start at an initial temperature (e.g., 70°C), hold for a few minutes, then ramp the temperature up to a final temperature (e.g., 280-300°C). [9] c. MS Conditions (Example):
  • Ionization Mode: Electron Ionization (EI).
  • Acquisition Mode: Full scan mode to identify a broad range of organic acids, or selected ion monitoring (SIM) for targeted quantification of specific compounds like this compound.

"Urine Sample" [fillcolor="#FFFFFF"]; "Acidification & IS" [label="Acidification & \nInternal Standard Addition", fillcolor="#FFFFFF"]; "Extraction" [label="Liquid-Liquid Extraction", fillcolor="#FFFFFF"]; "Drying" [label="Drying under Nitrogen", fillcolor="#FFFFFF"]; "Derivatization" [label="Trimethylsilylation (BSTFA)", fillcolor="#FFFFFF"]; "GC-MS Analysis" [label="GC-MS Analysis", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Urine Sample" -> "Acidification & IS"; "Acidification & IS" -> "Extraction"; "Extraction" -> "Drying"; "Drying" -> "Derivatization"; "Derivatization" -> "GC-MS Analysis"; }

Caption: Workflow for GC-MS Analysis of Urinary Organic Acids.

LC-MS/MS for Enhanced Sensitivity

For lower concentration analytes or for high-throughput applications, LC-MS/MS offers superior sensitivity and specificity. [12][13]Derivatization can also be employed in LC-MS to improve ionization efficiency. [7]

In Vitro and In Vivo Models for Studying this compound Metabolism

Understanding the intricate details of this compound metabolism often requires the use of experimental models.

  • In Vitro Models:

    • Isolated Hepatocytes: Freshly isolated hepatocytes provide a robust system to study both ω-oxidation and peroxisomal β-oxidation of fatty acids in a controlled environment. * Fibroblast Cultures: Skin fibroblasts from patients with suspected metabolic disorders are invaluable for diagnosing enzymatic defects in fatty acid oxidation pathways. * Liver Microsomes: For studying the initial ω-hydroxylation step, liver microsomes containing cytochrome P450 enzymes are the model of choice. [14]

  • In Vivo Models:

    • Animal Models: Rodent models, including those with genetic modifications (e.g., knockouts of specific enzymes), are crucial for understanding the physiological and pathological consequences of altered dicarboxylic acid metabolism. [1] * Human Studies: In vivo studies in humans, often involving the administration of stable isotope-labeled fatty acids, can trace the metabolic fate of these compounds and quantify the flux through different pathways. [1]

The Interplay with Mitochondrial Function

While this compound metabolism is primarily peroxisomal, its accumulation can have secondary effects on mitochondrial function. The over-reliance on ω-oxidation and subsequent peroxisomal β-oxidation is often a consequence of mitochondrial dysfunction. [15]Furthermore, the accumulation of various fatty acid metabolites can lead to mitochondrial stress, altered energy production, and increased oxidative stress, contributing to the pathophysiology of diseases associated with dicarboxylic aciduria. However, the direct effects of this compound on mitochondrial respiration and function remain an area of active investigation.

Conclusion and Future Directions

This compound serves as a critical indicator of the activity of the ω-oxidation pathway and the overall state of fatty acid metabolism. Its analysis provides valuable diagnostic information for a range of metabolic disorders. Future research should focus on further elucidating the specific regulatory mechanisms that govern the flux through the ω-oxidation pathway, the precise roles of different cytochrome P450 isoforms in the metabolism of odd-chain fatty acids, and the downstream cellular consequences of this compound accumulation. A deeper understanding of these aspects will undoubtedly pave the way for improved diagnostic strategies and the development of novel therapeutic interventions for metabolic diseases.

References

  • Dounay, A. B., & Anderson, M. (2003). The role of 3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase/3-hydroxyacyl-CoA epimerase (D-bifunctional protein) in the degradation of dicarboxylic acids. The Journal of biological chemistry, 278(48), 47684–47690. [Link]

  • Hagenfeldt, L., von Dobeln, U., Holme, E., Alm, J., Brandberg, G., Enocksson, E., & Lindeberg, L. (1990). 3-Hydroxydicarboxylic aciduria--a fatty acid oxidation defect with severe prognosis. The Journal of pediatrics, 116(3), 387–392. [Link]

  • Houten, S. M., Violante, S., Ventura, F. V., & Wanders, R. J. (2016). The Biochemistry and Physiology of Mitochondrial Fatty Acid β-Oxidation and Its Genetic Disorders. Annual review of physiology, 78, 23–44. [Link]

  • Jin, S. J., & Tserng, K. Y. (1990). Metabolic origins of urinary unsaturated dicarboxylic acids. Biochemistry, 29(37), 8540–8547. [Link]

  • Kasuya, F., Igarashi, K., & Fukui, M. (1990). Liquid chromatographic-mass spectrometric determination of dicarboxylic acids in urine from patients with Reye's-like syndrome. Journal of chromatography, 527(2), 241–248. [Link]

  • Christensen, E., Grønn, M., Hagve, T. A., & Christophersen, B. O. (1991). Omega-oxidation of fatty acids studied in isolated liver cells. Biochimica et biophysica acta, 1081(2), 167–173. [Link]

  • Lee, T., Clavel, T., Smirnov, K., Schmidt, A., Lagkouvardos, I., Walker, A., Lucio, M., Michalke, B., Schmitt-Kopplin, P., Fedorak, R., & Haller, D. (2016). Oral versus intravenous iron replacement for iron deficiency anemia in inflammatory bowel disease: A randomized controlled trial. Inflammatory bowel diseases, 22(5), 1137–1145. [Link]

  • Li, X., & Franke, A. A. (2010). Fasting and postprandial plasma concentrations of fatty acids and their n-acylethanolamides in humans. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(30), 3149–3157. [Link]

  • Mortensen, P. B., & Gregersen, N. (1982). The biological origin of dicarboxylic aciduria. Biochimica et biophysica acta, 710(3), 477–484. [Link]

  • Osmundsen, H., Bremer, J., & Pedersen, J. I. (1991). Metabolic aspects of peroxisomal beta-oxidation. Biochimica et biophysica acta, 1085(2), 141–158. [Link]

  • Rinaldo, P., O'Shea, J. J., Coates, P. M., Hale, D. E., Stanley, C. A., & Tanaka, K. (1988). Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine. The New England journal of medicine, 319(20), 1308–1313. [Link]

  • Sanders, R. J., Ofman, R., Valianpour, F., Kemp, S., & Wanders, R. J. (2005). Evidence for a specific role of L-bifunctional protein in the breakdown of dicarboxylic acids. FEBS letters, 579(20), 4473–4478. [Link]

  • Theodoridis, G., Gika, H. G., & Wilson, I. D. (2011). LC-MS-based methodology for the analysis of metabolites in urine. Trends in analytical chemistry, 30(3), 441-453. [Link]

  • Tserng, K. Y., & Jin, S. J. (1991). Metabolic origins of urinary 3-hydroxydicarboxylic acids. Biochemistry, 30(9), 2508–2514. [Link]

  • Vamecq, J., & Draye, J. P. (1989). Pathophysiology of peroxisomal beta-oxidation. Essays in biochemistry, 24, 115–215. [Link]

  • Wanders, R. J., Komen, J., & Ferdinandusse, S. (2011). Fatty acid omega-oxidation as a rescue pathway for fatty acid oxidation disorders in humans. Biochimie, 93(5), 827–832. [Link]

  • Zunquin, G., De Smet, S., Nevens, F., & Van Veldhoven, P. P. (2009). Peroxisomal beta-oxidation of dicarboxylic acids: a new diagnostic tool. Clinica chimica acta; international journal of clinical chemistry, 407(1-2), 111–114. [Link]

  • de Boer, T., van der Meer, R., & de Vries, H. T. (2012). Dicarboxylic aciduria: a diagnostic pitfall. Nederlands tijdschrift voor geneeskunde, 156(13), A4329. [Link]

  • Gika, H. G., Macpherson, E., Theodoridis, G. A., & Wilson, I. D. (2017). A review of the analysis of the urinary metabolome in man and in the laboratory animal. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1061-1062, 163–175. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70–83. [Link]

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Undecanedioic Acid as a Human Metabolite: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Significance of an Odd-Chain Dicarboxylic Acid

Undecanedioic acid (C11H20O4), a medium-chain dicarboxylic acid, is an endogenous metabolite found in human samples.[1][2] While often present at low concentrations, its detection and quantification can provide valuable insights into the state of fatty acid metabolism and may serve as a potential biomarker for certain metabolic disorders.[3][4] This technical guide offers an in-depth exploration of this compound, from its biochemical origins to detailed analytical methodologies for its measurement in human matrices, and a discussion of its clinical relevance. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance necessary to incorporate the analysis of this compound into their studies.

Biochemical Genesis: The Metabolic Journey of this compound

This compound is not a direct dietary component but rather a product of endogenous fatty acid metabolism. Its formation is primarily attributed to the ω-oxidation pathway, an alternative to the more common β-oxidation of fatty acids.[5] This pathway becomes particularly significant when β-oxidation is impaired.[5]

The metabolic cascade leading to this compound begins with the ω-oxidation of odd-chain fatty acids, such as undecanoic acid. This process occurs in the smooth endoplasmic reticulum of liver and kidney cells and involves a series of enzymatic reactions:

  • Hydroxylation: The terminal methyl group (ω-carbon) of the fatty acid is hydroxylated by a mixed-function oxidase system involving cytochrome P450 enzymes (of the CYP4A and CYP4F subfamilies), molecular oxygen, and NADPH.[5] This reaction forms ω-hydroxyundecanoic acid.

  • Oxidation to an Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase.[5]

  • Oxidation to a Carboxylic Acid: Finally, aldehyde dehydrogenase oxidizes the aldehyde group to a carboxylic acid, yielding this compound.[5]

Once formed, this compound can be further metabolized through peroxisomal β-oxidation.[3] This process shortens the dicarboxylic acid chain from both ends, producing shorter-chain dicarboxylic acids that can eventually enter the Krebs cycle.[6]

cluster_ER Endoplasmic Reticulum (ω-Oxidation) cluster_Peroxisome Peroxisome (β-Oxidation) FattyAcid Undecanoic Acid (Odd-Chain Fatty Acid) HydroxyFA ω-Hydroxyundecanoic Acid FattyAcid->HydroxyFA Cytochrome P450 (CYP4A, CYP4F) + O2, NADPH AldehydeFA Undecanal-dioic Acid HydroxyFA->AldehydeFA Alcohol Dehydrogenase DicarboxylicAcid This compound AldehydeFA->DicarboxylicAcid Aldehyde Dehydrogenase DCA_CoA Undecanedioyl-CoA DicarboxylicAcid->DCA_CoA Acyl-CoA Synthetase Shortened_DCA Shorter-Chain Dicarboxylic Acids DCA_CoA->Shortened_DCA β-Oxidation Enzymes Krebs Krebs Cycle Intermediates Shortened_DCA->Krebs Sample Human Plasma or Urine Sample IS Add Internal Standard (e.g., labeled this compound) Sample->IS Precipitation Protein Precipitation (e.g., with cold acetonitrile) IS->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Acidification Acidification (e.g., with HCl) Supernatant1->Acidification Extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) Acidification->Extraction Centrifugation2 Centrifugation Extraction->Centrifugation2 OrganicLayer Collect Organic Layer Centrifugation2->OrganicLayer Evaporation Evaporation to Dryness (under nitrogen stream) OrganicLayer->Evaporation Derivatization Derivatization Evaporation->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis

Sources

discovery and history of undecanedioic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Undecanedioic Acid: From Discovery to Contemporary Applications

Abstract

This compound (CAS 1852-04-6), a saturated C11 α,ω-dicarboxylic acid, stands as a pivotal chemical intermediate with a rich history rooted in natural product chemistry. Initially derived from the oxidative cleavage of castor oil, its journey has evolved to include advanced biotechnological production routes. This guide provides a comprehensive exploration of this compound, detailing its discovery, the evolution of its synthesis, its physicochemical properties, and its expanding applications. Tailored for researchers, scientists, and drug development professionals, this document synthesizes historical context with modern technical insights, offering a detailed look into the methodologies that have defined its production and the applications that underscore its industrial significance.

Introduction: The Identity of this compound

This compound, systematically named 1,9-nonanedicarboxylic acid, is a linear dicarboxylic acid with the chemical formula C₁₁H₂₀O₄.[1] Unlike its more common counterparts such as adipic or sebacic acid, this odd-numbered dicarboxylic acid possesses a unique combination of flexibility and hydrophobicity, making it a valuable monomer and chemical building block.[2] At ambient conditions, it is a white crystalline solid, slightly soluble in water but readily soluble in organic solvents.[2][3] Its significance lies in its utility as a precursor to high-performance polyamides, polyesters, synthetic lubricants, corrosion inhibitors, and specialty chemicals for the cosmetics and pharmaceutical industries.[4] Though found in trace amounts in nature, its industrial availability is primarily the result of chemical synthesis and fermentation processes.[5]

The Genesis of a Molecule: Discovery and Historical Context

The discovery of this compound is intrinsically linked to the chemical exploration of natural oils in the early 20th century.[3] While a single definitive moment of discovery is not precisely documented, its origins trace back to early investigations into long-chain aliphatic diacids derived from vegetable oils.[3]

The most significant historical source of this compound and its C11 precursors is castor oil. Castor oil is predominantly composed of triglycerides of ricinoleic acid, a unique 18-carbon unsaturated hydroxy fatty acid.[6] Early methods established that the pyrolysis or thermal cracking of ricinoleic acid could cleave its carbon chain, yielding 10-undecenoic acid (undecylenic acid) and heptaldehyde.[7] This C11 unsaturated fatty acid became the foundational building block for subsequent conversion to the saturated dicarboxylic acid, this compound. Another early method involved the direct oxidation of castor oil with potent oxidizing agents like nitric acid. These pioneering efforts, driven by the desire to valorize abundant agricultural feedstocks, laid the groundwork for the industrial production of long-chain dicarboxylic acids.

Evolution of Synthesis: From Oxidative Cleavage to Biotechnology

The commercial viability of this compound is a direct function of the efficiency and sustainability of its production methods. Over the decades, the synthesis has evolved from harsh oxidative processes to sophisticated biotechnological routes.

Synthesis via Pyrolysis of Castor Oil

The traditional and most established pathway to C11 derivatives begins with the thermal cracking of ricinoleic acid, the primary component of castor oil.[6][8] This process does not directly yield this compound but produces its immediate precursor, undecylenic acid.

Causality of Experimental Choices:

  • High Temperature (450-550°C): This is necessary to provide the activation energy for the retro-ene reaction that cleaves the C11-C12 bond of the ricinoleate molecule.

  • Reduced Pressure or Steam Sparging: These conditions facilitate the removal of the volatile products (undecylenic acid and heptaldehyde) from the reaction zone, minimizing secondary reactions and char formation.

  • Esterification Pre-Pyrolysis: Pyrolysis is often performed on the methyl ester of ricinoleic acid rather than the free fatty acid or the triglyceride. The ester is more thermally stable and less prone to decarboxylation, leading to cleaner conversion and higher yields of the desired C11 methyl undecenoate.

Experimental Protocol: Two-Step Synthesis from Castor Oil

Step 1: Pyrolysis of Methyl Ricinoleate to Methyl Undecenoate

  • Transesterification: React castor oil with methanol in the presence of a base catalyst (e.g., sodium methoxide) to produce a mixture of fatty acid methyl esters, predominantly methyl ricinoleate. Purify by distillation.

  • Pyrolysis Setup: Employ a continuous flow tubular reactor packed with inert materials (e.g., ceramic beads) to ensure efficient heat transfer.

  • Reaction: Introduce the purified methyl ricinoleate into the reactor heated to 500-550°C, often with co-injection of steam.[7]

  • Product Separation: The vapor-phase products are cooled and condensed. The resulting liquid contains methyl undecenoate and heptaldehyde.

  • Purification: Separate the two main products via fractional distillation.

Step 2: Conversion of Methyl Undecenoate to this compound

  • Hydrolysis: Saponify the purified methyl undecenoate using an aqueous solution of sodium hydroxide to yield sodium undecenoate.

  • Oxidative Cleavage: This step is illustrative of a general method. A common approach for converting a terminal alkene to a carboxylic acid involves hydroboration/oxidation followed by a stronger oxidation, or direct ozonolysis. However, a more direct historical route to the saturated diacid involves first saturating the double bond and then oxidizing the terminal methyl group, a challenging and often low-yield process. A more modern and efficient route involves anti-Markovnikov hydrobromination of the undecylenic acid, followed by formation of a nitrile and subsequent hydrolysis.

The following diagram illustrates the foundational Castor Oil cracking pathway.

G cluster_0 Castor Oil Processing cluster_1 Synthesis of this compound CastorOil Castor Oil (Triglyceride of Ricinoleic Acid) Methanolysis Transesterification (+ Methanol) CastorOil->Methanolysis MethylRic Methyl Ricinoleate Methanolysis->MethylRic Pyrolysis Pyrolysis (450-550°C) MethylRic->Pyrolysis Products Methyl Undecenoate + Heptaldehyde Pyrolysis->Products MethylUndec Methyl Undecenoate (from Products) Products->MethylUndec Conversion Multi-step Chemical Conversion (e.g., Hydrolysis, Oxidation) MethylUndec->Conversion UDDA This compound Conversion->UDDA

Caption: Synthesis pathway from Castor Oil to this compound.

Synthesis via Microbial Fermentation

A significant advancement in the production of dicarboxylic acids has been the development of biotechnological routes, which offer high specificity and sustainability. Specific strains of yeast, particularly Candida tropicalis, are capable of oxidizing long-chain n-alkanes at both terminal ends (ω-oxidation) to produce α,ω-dicarboxylic acids.

Causality of Experimental Choices:

  • Substrate Selection: n-Undecane is the direct precursor for this compound via this pathway. The purity of the alkane feedstock is critical to avoid the production of undesired side products.

  • Microorganism Strain: Candida tropicalis strains are selected for their high expression of cytochrome P450 monooxygenases, which are essential for the initial terminal hydroxylation of the alkane.

  • Fermentation Conditions: Strict control of pH, temperature, and dissolved oxygen is crucial for maintaining optimal yeast metabolism and enzymatic activity. A nutrient-limited medium (e.g., nitrogen limitation) can sometimes enhance the production of the desired acid.

Experimental Protocol: Fermentation of n-Undecane

  • Inoculum Preparation: Cultivate a seed culture of a selected Candida tropicalis strain in a nutrient-rich medium until it reaches the exponential growth phase.

  • Fermentation: Transfer the inoculum to a larger bioreactor containing a mineral salts medium. The pH is typically maintained around 6.0-7.0.

  • Substrate Feeding: Continuously feed n-undecane into the bioreactor. An emulsifying agent may be used to improve the dispersion of the hydrophobic alkane in the aqueous medium.

  • Monitoring: Monitor cell growth, substrate consumption, and product formation using techniques like gas chromatography (for alkanes) and HPLC (for the diacid).

  • Harvesting and Extraction: After the fermentation cycle (typically 48-96 hours), separate the yeast biomass from the broth by centrifugation or filtration.

  • Purification: Acidify the supernatant to precipitate the this compound, which has limited solubility in acidic aqueous solutions. The crude product can be further purified by recrystallization from hot water or an appropriate organic solvent.

The workflow for microbial production is outlined below.

G cluster_0 Fermentation Process cluster_1 Downstream Processing Inoculum Inoculum Prep (Candida tropicalis) Fermenter Bioreactor Inoculum->Fermenter Harvest Harvesting (Centrifugation) Fermenter->Harvest Alkane n-Undecane Feedstock Alkane->Fermenter Broth Cell-free Broth Harvest->Broth Precipitate Acidification (Precipitation) Broth->Precipitate Purify Purification (Recrystallization) Precipitate->Purify FinalProduct High-Purity This compound Purify->FinalProduct

Caption: Workflow for the microbial production of this compound.

Physicochemical Properties and Analytical Characterization

The utility of this compound in various applications is dictated by its distinct physical and chemical properties.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1852-04-6[1]
Molecular Formula C₁₁H₂₀O₄[1][4]
Molar Mass 216.28 g/mol [1]
Appearance White to off-white crystalline solid/powder[3][4]
Melting Point 108-110 °C[9]
Solubility in Water 5,100 mg/L at 21°C (Slightly soluble)[10]
pKa₁ ~4.5[9]

Analytical Characterization: The identity and purity of this compound are routinely confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure, showing characteristic peaks for the carboxylic acid protons and the methylene groups in the aliphatic chain.[1]

  • Infrared (IR) Spectroscopy: FTIR analysis reveals a strong, broad absorption band for the O-H stretch of the carboxylic acid groups (~2500-3300 cm⁻¹) and a sharp, intense absorption for the C=O stretch (~1700 cm⁻¹).[1]

  • Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS), this technique is used to determine the molecular weight and fragmentation pattern, confirming the identity and assessing purity.[1]

Industrial and Research Applications

The bifunctional nature of this compound makes it a versatile building block for a wide range of materials and chemicals.

  • High-Performance Polymers: As a dicarboxylic acid monomer, it is crucial in the synthesis of polyamides and polyesters. Polyamides derived from this compound (e.g., Nylon 6,11) exhibit lower moisture absorption, enhanced flexibility, and improved dimensional stability compared to shorter-chain nylon variants. These properties are highly desirable in engineering plastics, automotive components, and durable textiles.[11]

  • Synthetic Lubricants and Greases: Esters of this compound, known as dibasic acid esters, are excellent base stocks for synthetic lubricants.[2][12] They offer superior thermal and oxidative stability, a high viscosity index, and excellent low-temperature performance, making them suitable for demanding applications in the automotive and aerospace industries.[11]

  • Corrosion Inhibitors: this compound is a highly effective ferrous corrosion inhibitor, particularly when blended with other dibasic acids.[4][13] It is widely used in metalworking fluids, engine coolants, and water treatment applications, where it forms a protective film on metal surfaces.[2]

  • Personal Care and Pharmaceuticals: In cosmetics, its derivatives can function as emollients and moisturizing agents in skincare and hair care products.[2][11] It has also been used as a linker in the synthesis of advanced pharmaceutical agents, such as proteolysis-targeting chimeras (PROTACs) for anticancer applications.[14]

The diagram below illustrates the major application areas stemming from this compound.

G UDDA This compound Polymers Polymers UDDA->Polymers Lubricants Lubricants & Greases UDDA->Lubricants Corrosion Corrosion Inhibitors UDDA->Corrosion Cosmetics Personal Care & Pharmaceuticals UDDA->Cosmetics Nylon Nylons (e.g., 6,11) Engineering Plastics Polymers->Nylon Polyester Polyesters Adhesives Polymers->Polyester Esters Dibasic Acid Esters (Base Stocks) Lubricants->Esters Fluids Metalworking Fluids Engine Coolants Corrosion->Fluids PROTACs PROTAC Linkers Skincare Emollients Cosmetics->PROTACs

Caption: Key application areas for this compound.

Conclusion and Future Outlook

From its origins as a derivative of castor oil to its modern production via fermentation, this compound has proven to be a remarkably versatile and enduring chemical. Its history is a testament to the scientific drive to transform natural resources into high-value materials. The evolution of its synthesis towards more sustainable, bio-based routes reflects a broader trend in the chemical industry. As the demand for high-performance, renewable materials continues to grow, this compound is well-positioned to play an increasingly important role. Future research will likely focus on optimizing fermentation processes, exploring new catalytic routes for its synthesis, and expanding its application in advanced materials and life sciences.

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Methodological & Application

Application Note & Protocol: Synthesis of High-Performance Polyamides from Undecanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Long-Chain Aliphatic Polyamides

Polyamides, a class of polymers characterized by repeating amide linkages (-CO-NH-), are renowned for their exceptional mechanical strength, thermal stability, and chemical resistance.[1][2][3] While aromatic polyamides like Kevlar are known for their extreme strength, aliphatic polyamides, or nylons, offer a unique combination of toughness, flexibility, and processability.[2][4] The properties of these nylons can be precisely tuned by varying the length of the aliphatic chains of the constituent diacid and diamine monomers.[5][6]

This application note focuses on the synthesis of polyamides using undecanedioic acid (C11H20O4), a long-chain dicarboxylic acid. The incorporation of this eleven-carbon diacid imparts increased flexibility, lower moisture absorption, and improved dimensional stability to the resulting polyamide compared to its shorter-chain counterparts. These characteristics make this compound-based polyamides highly desirable for applications in demanding fields such as specialty fibers, engineering plastics, and hot-melt adhesives.[7]

This guide provides a comprehensive overview of the synthesis of polyamides from this compound, with a focus on melt polycondensation, a widely used and scalable method. We will delve into the underlying principles of step-growth polymerization, provide detailed experimental protocols, and outline essential characterization techniques.

Theoretical Background: The Chemistry of Polyamide Formation

The synthesis of polyamides from a dicarboxylic acid and a diamine is a classic example of step-growth polymerization , also known as condensation polymerization.[8][9][10][11] In this process, the monomers react to form dimers, which then react to form trimers, and so on, with the polymer chain growing in a stepwise fashion.[8][9] A key characteristic of this mechanism is the elimination of a small molecule, typically water, at each step of the reaction.[4]

The reaction between a carboxylic acid group (-COOH) from this compound and an amino group (-NH2) from a diamine (e.g., hexamethylenediamine) forms an amide bond (-CO-NH-). For high molecular weight polymers to be formed, a high degree of conversion is essential.[8]

The overall reaction can be represented as:

n HOOC-(CH₂)₉-COOH + n H₂N-(CH₂)ₓ-NH₂ → [-OC-(CH₂)₉-CO-NH-(CH₂)ₓ-NH-]ₙ + 2n H₂O

Where 'x' represents the number of methylene units in the diamine.

To achieve a high molecular weight, it is crucial to maintain a precise 1:1 stoichiometric balance between the dicarboxylic acid and the diamine. This is often accomplished by first forming a nylon salt, which is then heated to drive the polymerization.

Safety Precautions and Hazard Management

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all chemicals used.

  • This compound: May cause serious eye irritation.[12][13] It is advisable to wear appropriate eye protection. In case of contact with eyes, rinse cautiously with water for several minutes.[12][13]

  • Hexamethylenediamine: Harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[14][15] It may also cause respiratory irritation.[16] Always handle this chemical in a well-ventilated fume hood while wearing protective gloves, clothing, and eye/face protection.[14][15] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[17]

  • High-Temperature Reactions: The polymerization process involves high temperatures. Appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, must be worn. The reaction should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any potential fumes.

Experimental Section: Melt Polycondensation of Polyamide 6,11

This protocol details the synthesis of Polyamide 6,11 from this compound and hexamethylenediamine.

Materials and Equipment
Reagents Grade Supplier
This compound≥97%Sigma-Aldrich or equivalent
Hexamethylenediamine≥99.5%Sigma-Aldrich or equivalent
EthanolReagent GradeFisher Scientific or equivalent
Nitrogen Gas (high purity)
Distilled Water
Equipment
Three-necked round-bottom flask (250 mL)
Mechanical stirrer with a high-torque motor
Heating mantle with a temperature controller
Condenser
Nitrogen inlet/outlet
Thermocouple
Beaker (500 mL)
Buchner funnel and filter paper
Vacuum oven
Step-by-Step Protocol for Nylon Salt Formation
  • Dissolution of this compound: In a 500 mL beaker, dissolve 21.63 g (0.10 mol) of this compound in 200 mL of hot ethanol.

  • Dissolution of Hexamethylenediamine: In a separate beaker, dissolve 11.62 g (0.10 mol) of hexamethylenediamine in 50 mL of ethanol.

  • Salt Precipitation: Slowly add the hexamethylenediamine solution to the vigorously stirred this compound solution. A white precipitate of the nylon salt will form immediately.

  • Isolation and Washing: Cool the mixture in an ice bath to ensure complete precipitation. Collect the salt by vacuum filtration using a Buchner funnel. Wash the salt cake with two 50 mL portions of cold ethanol to remove any unreacted monomers.

  • Drying: Dry the nylon salt in a vacuum oven at 60-70 °C overnight.

Step-by-Step Protocol for Melt Polycondensation
  • Reactor Setup: Assemble the three-necked round-bottom flask with the mechanical stirrer, nitrogen inlet/outlet, and a condenser. Place the flask in the heating mantle.

  • Charging the Reactor: Place the dried nylon salt (approximately 30 g) into the flask.

  • Inert Atmosphere: Purge the system with high-purity nitrogen for at least 30 minutes to remove all oxygen. Maintain a slow, continuous flow of nitrogen throughout the reaction.

  • Heating Profile:

    • Slowly heat the flask to 180-190 °C. The salt will melt and the polymerization will begin, as evidenced by the evolution of water vapor, which will be collected in the condenser.

    • Maintain this temperature for 1-2 hours.

    • Gradually increase the temperature to 220-240 °C over 1 hour.[6] The viscosity of the melt will increase significantly as the polymerization progresses.

  • High Vacuum Stage (Optional but Recommended): To achieve a higher molecular weight, a vacuum can be applied in the final stage to facilitate the removal of the water byproduct. Reduce the pressure gradually to <1 mmHg and maintain the temperature for an additional 30-60 minutes.

  • Polymer Extrusion and Quenching: Once the desired viscosity is reached, carefully extrude the molten polymer from the flask onto a clean, cool metal plate or into a strand in a water bath to quench it.

  • Purification: The resulting polyamide can be purified by dissolving it in a suitable solvent (e.g., m-cresol) and precipitating it in a non-solvent like acetone. Then, the purified polymer should be dried in a vacuum oven.

Visualization of the Synthesis Workflow

Polyamide_Synthesis_Workflow cluster_0 Nylon Salt Formation cluster_1 Melt Polycondensation Monomer_Prep Dissolve this compound & Hexamethylenediamine in Ethanol Mixing Mix Solutions & Precipitate Salt Monomer_Prep->Mixing Filtration Vacuum Filtration Mixing->Filtration Drying_Salt Dry Nylon Salt in Vacuum Oven Filtration->Drying_Salt Reactor_Setup Charge Reactor with Dried Nylon Salt Drying_Salt->Reactor_Setup Transfer Salt Inert_Atmosphere Purge with Nitrogen Reactor_Setup->Inert_Atmosphere Heating Heat to 180-240°C Inert_Atmosphere->Heating Polymerization Polymerization (Water Evolution) Heating->Polymerization Vacuum Apply Vacuum (Optional) Polymerization->Vacuum Extrusion Extrude and Quench Polymer Vacuum->Extrusion Characterization Polymer Characterization Extrusion->Characterization Proceed to Analysis

Sources

Topic: Enzymatic Polymerization of Undecanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Enzymatic Polymerization of Undecanedioic Acid: A Practical Guide for the Synthesis of Bio-Based Polyesters

Abstract

This application note provides a comprehensive guide to the enzymatic polymerization of this compound for the synthesis of high-value, bio-based polyesters. It addresses the increasing demand in the pharmaceutical, biomedical, and materials science fields for sustainable and clean polymer synthesis routes that avoid the use of toxic metal catalysts. We delve into the core principles of lipase-catalyzed polycondensation, focusing on the highly efficient and selective enzyme Candida antarctica Lipase B (CALB). This guide offers detailed, field-proven protocols for both solvent-based and solvent-free polymerization, explains the scientific rationale behind key experimental parameters, and provides methods for the structural and molecular weight characterization of the resulting polymer. By combining theoretical insights with practical, step-by-step instructions, this note serves as an essential resource for researchers aiming to produce well-defined aliphatic polyesters with high purity and batch-to-batch consistency.

Introduction

The development of biodegradable and biocompatible polymers from renewable resources is a cornerstone of modern materials science and drug development. Aliphatic polyesters are particularly valuable due to their excellent properties, making them suitable for applications ranging from controlled-release drug delivery systems to biodegradable packaging and surgical implants.[1] this compound, a C11 α,ω-dicarboxylic acid, is an attractive bio-based monomer that can be derived from non-food feedstocks.[2][3]

Traditionally, polyester synthesis relies on organometallic catalysts at high temperatures, a process often plagued by issues of metal contamination, lack of selectivity, and significant environmental impact.[4][5] Enzymatic polymerization has emerged as a powerful green alternative, offering exquisitely mild reaction conditions, high chemo- and regioselectivity, and the elimination of toxic residues.[1]

Among the biocatalysts available, lipases (E.C. 3.1.1.3), particularly Candida antarctica Lipase B (CALB), have proven to be exceptionally robust and versatile for polyester synthesis.[6][7] These enzymes, which naturally catalyze the hydrolysis of triglycerides, can effectively drive the reverse reaction—esterification—in non-aqueous environments to form high-molecular-weight polymers.[1] This guide provides the necessary protocols and scientific background to successfully implement the CALB-catalyzed polymerization of this compound.

Core Principles of Lipase-Catalyzed Polycondensation

The synthesis of polyesters from dicarboxylic acids and diols is a polycondensation reaction. In this process, water is eliminated as a byproduct, and its efficient removal is critical to drive the reaction equilibrium toward the formation of long polymer chains.[8]

The Catalyst: Immobilized Candida antarctica Lipase B (CALB)

The most widely employed catalyst for this reaction is Novozym 435, which consists of CALB immobilized on a macroporous acrylic resin.[6][9] Immobilization confers several crucial advantages:

  • Enhanced Stability: It significantly increases the thermal and operational stability of the enzyme, allowing it to function effectively at the elevated temperatures (70-90°C) needed for polymerization.[5][7]

  • Easy Removal: The catalyst can be easily recovered from the reaction mixture by simple filtration, preventing product contamination and allowing for its reuse.

  • Reduced Aggregation: Immobilization prevents the enzyme from aggregating in the reaction medium, ensuring better accessibility of the active sites.

The Reaction Mechanism

Lipase-catalyzed esterification follows a two-step "ping-pong bi-bi" mechanism involving an acyl-enzyme intermediate.

  • Acylation: The catalytic serine residue in the lipase's active site attacks one of the carboxyl groups of this compound, forming a covalent acyl-enzyme intermediate and releasing a molecule of water.

  • Deacylation: A hydroxyl group from a diol monomer (e.g., 1,8-octanediol) then attacks the acyl-enzyme intermediate. This step forms the new ester bond and regenerates the free enzyme, which can then begin another catalytic cycle.

This cycle repeats, progressively building the polyester chain.

Key Reaction Parameters & Their Scientific Rationale

  • Monomer Selection: The reactivity in lipase-catalyzed polycondensation is highly dependent on the chain length of the monomers. Studies have consistently shown that reactions involving longer-chain dicarboxylic acids and diols exhibit higher reactivity and yield polymers with greater molecular weight compared to their shorter-chain counterparts.[10] For this compound, a long-chain diol like 1,8-octanediol is an excellent co-monomer.

  • Temperature: The reaction temperature is a critical parameter that must be carefully optimized. While higher temperatures (e.g., 70-90°C) increase reaction kinetics and help keep the monomers and growing polymer chains in a molten state (especially in solvent-free systems), excessive heat can lead to enzyme denaturation and loss of activity.[7][11]

  • Reaction Medium: Solvent vs. Solvent-Free:

    • Solvent-Based: Using an organic solvent like diphenyl ether or toluene can improve monomer solubility and reduce the viscosity of the reaction medium, enhancing mass transfer.[2][3] This often leads to higher molecular weight polymers. However, it introduces an additional component that must be removed and recycled, adding complexity and environmental concern.

    • Solvent-Free (Bulk): This approach is environmentally superior and simplifies downstream processing.[12] The main challenges are the potential for poor mixing due to high viscosity and the initial heterogeneity if solid monomers are used.

  • Water Removal: According to Le Chatelier's principle, the removal of the water byproduct is essential to shift the reaction equilibrium towards polymer formation. This is the primary driver for achieving high molecular weights. Common methods include:

    • Molecular Sieves: Effective for solvent-based systems at atmospheric pressure.[2][3]

    • Vacuum Application: The most effective method, especially for solvent-free systems, as it continuously removes water and other potential volatile byproducts.[8]

Experimental Protocols

The following protocols describe the synthesis of poly(undecanedioyl octanediol) using Novozym 435 as the catalyst.

Protocol 1: Solvent-Based Polycondensation

This protocol is adapted from methodologies that prioritize achieving high molecular weight by ensuring a homogeneous reaction phase.[2][3]

Materials and Equipment

  • This compound (1.0 eq)

  • 1,8-Octanediol (1.0 eq)

  • Novozym 435 (CALB, immobilized)

  • Diphenyl ether (or Toluene)

  • Molecular Sieves (3Å, activated)

  • Three-neck round-bottom flask

  • Magnetic stirrer with hot plate and oil bath

  • Condenser and nitrogen inlet

  • Membrane filter for enzyme recovery

  • Methanol (for precipitation)

  • Vacuum oven

Step-by-Step Procedure

  • Reactor Setup: Place this compound (e.g., 2.16 g, 10 mmol) and 1,8-octanediol (e.g., 1.46 g, 10 mmol) into a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar.

  • Solvent and Additives: Add diphenyl ether as a solvent (e.g., 2:1 v/w of total monomers) and activated molecular sieves (approximately 10% w/w of monomers) to adsorb the water produced during the reaction.

  • Inert Atmosphere: Fit the flask with a condenser and flush the system with dry nitrogen for 15 minutes to create an inert atmosphere.

  • Enzyme Addition: Add Novozym 435 (typically 3-10% of the total monomer weight, e.g., 0.11 g for 3% w/w).

  • Reaction: Immerse the flask in a preheated oil bath set to 75°C. Stir the mixture at a constant rate (e.g., 200 rpm) for 24-72 hours. The reaction progress can be monitored by taking small aliquots over time for GPC analysis.[2]

  • Termination and Catalyst Recovery: Stop the reaction by removing the flask from the heat. While the solution is still warm, dilute it with additional solvent (e.g., chloroform or toluene) to reduce viscosity and filter out the enzyme and molecular sieves using a membrane filter. The recovered enzyme can be washed and stored for reuse.

  • Product Isolation: Concentrate the filtrate using a rotary evaporator. Precipitate the resulting viscous product by pouring it into a large excess of cold methanol with vigorous stirring.

  • Drying: Collect the white polymer precipitate by filtration and dry it in a vacuum oven at 40°C until a constant weight is achieved.

Protocol 2: Solvent-Free (Bulk) Polycondensation

This protocol emphasizes a greener, solventless approach, which is highly desirable for industrial applications.[8][12]

Materials and Equipment

  • This compound (1.0 eq)

  • 1,8-Octanediol (1.0 eq)

  • Novozym 435

  • Schlenk flask or similar reactor suitable for vacuum

  • High-torque mechanical stirrer (recommended for high viscosity)

  • Vacuum pump with a cold trap

  • Oil bath

  • Methanol (for precipitation)

  • Vacuum oven

Step-by-Step Procedure

  • Reactor Setup: Combine this compound (e.g., 2.16 g, 10 mmol) and 1,8-octanediol (e.g., 1.46 g, 10 mmol) in a Schlenk flask equipped with a mechanical stirrer.

  • Melting and Mixing: Heat the flask in an oil bath to 70-80°C to melt the monomers. Stir to create a homogeneous mixture.

  • Enzyme Addition: Add Novozym 435 (5-10% w/w) to the molten monomer mixture.

  • Initial Reaction: Allow the reaction to proceed for 2-4 hours at atmospheric pressure (or under a gentle nitrogen flow) to initiate oligomerization.

  • Vacuum Application: Gradually apply a vacuum (e.g., reducing pressure to <5 mbar) to the system. This step is critical for efficiently removing water and driving the polymerization to achieve a high molecular weight.[8]

  • Reaction: Continue the reaction under vacuum and at 70-80°C for 24-48 hours. The viscosity of the mixture will increase significantly as the polymer chains grow.

  • Termination and Product Isolation: Stop the reaction by releasing the vacuum and cooling the reactor to room temperature. The solid polymer product may need to be dissolved in a suitable solvent (e.g., chloroform) to facilitate its removal from the reactor and separation from the enzyme beads by filtration.

  • Purification and Drying: Precipitate the polymer in cold methanol, collect it by filtration, and dry it in a vacuum oven at 40°C to a constant weight.

Visualization of Workflows & Mechanisms

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation Monomers Charge Monomers (this compound + Diol) Solvent Add Solvent & Molecular Sieves (Protocol 1 Only) Inert Establish Inert Atmosphere (N2) Monomers->Inert Enzyme Add Novozym 435 Inert->Enzyme Polymerize Heat & Stir (e.g., 75°C, 24-72h) Apply Vacuum (Protocol 2) Enzyme->Polymerize Filter Filter to Recover Enzyme Polymerize->Filter Precipitate Precipitate Polymer in Cold Methanol Filter->Precipitate Dry Dry Under Vacuum Precipitate->Dry Polymer Final Polyester Product Dry->Polymer

Caption: General workflow for the enzymatic synthesis of polyester.

G E Lipase (E) ES1 E-Diacid Complex E->ES1 + DA Diacid (R-COOH) DA->ES1 + AcylE Acyl-Enzyme (E-COR) ES1->AcylE - H2O H2O H2O ES2 Acyl-E-Diol Complex AcylE->ES2 + Diol Diol (R'-OH) Diol->ES2 + ES2->E - Ester Ester Ester (R-COOR')

Caption: Simplified "Ping-Pong" catalytic cycle for lipase.

Data Presentation

Table 1: Summary of Typical Reaction Conditions

Parameter Solvent-Based Method Solvent-Free Method Rationale
Co-monomer 1,8-Octanediol 1,8-Octanediol Long-chain diols show higher reactivity.[10]
Monomer Ratio 1:1 (Diacid:Diol) 1:1 (Diacid:Diol) Equimolar stoichiometry is crucial for high molecular weight.
Catalyst Novozym 435 Novozym 435 High stability and activity for polyesterification.[9]
Catalyst Load 3-10% (w/w of monomers) 5-10% (w/w of monomers) Balances reaction rate and cost.
Solvent Diphenyl ether / Toluene None Solvent improves homogeneity; solvent-free is greener.[2][12]
Temperature 70-80 °C 70-90 °C Optimizes enzyme activity while ensuring monomer miscibility.[2][8]
Water Removal Molecular Sieves High Vacuum (<5 mbar) Essential to drive equilibrium towards polymerization.[2][8]

| Reaction Time | 24 - 72 hours | 24 - 48 hours | Dependent on desired molecular weight. |

Table 2: Expected Properties of Synthesized Poly(undecanedioyl octanediol)

Property Expected Value Characterization Method
Mn (Number-Average MW) 5,000 - 25,000 g/mol Gel Permeation Chromatography (GPC)
Mw (Weight-Average MW) 10,000 - 50,000 g/mol Gel Permeation Chromatography (GPC)
PDI (Mw/Mn) 1.5 - 2.5 Gel Permeation Chromatography (GPC)
FT-IR Peaks ~1735 cm⁻¹ (C=O, ester), ~1170 cm⁻¹ (C-O) Fourier-Transform Infrared Spectroscopy
¹H-NMR (CDCl₃) δ ~4.05 ppm (-CH₂-O-), δ ~2.28 ppm (-CH₂-COO-) Nuclear Magnetic Resonance Spectroscopy

(Note: Exact molecular weights are highly dependent on specific reaction conditions and duration. Values are based on typical results for similar long-chain polyesters.)[2]

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low Polymer Molecular Weight (Mn) 1. Inefficient water removal.2. Non-equimolar monomer ratio.3. Insufficient reaction time.4. Enzyme deactivation (excessive heat).1. Ensure vacuum is adequate or molecular sieves are fully activated.2. Accurately weigh monomers.3. Extend reaction time, monitoring progress with GPC.4. Verify oil bath temperature and ensure it does not exceed 90-95°C.
Low Polymer Yield 1. Incomplete reaction.2. Loss of product during precipitation/isolation.1. Increase reaction time or catalyst loading.2. Ensure the precipitation solvent (e.g., methanol) is a strong non-solvent for the polymer and use a sufficient volume.
High Polydispersity (PDI > 2.5) 1. Side reactions at excessively high temperatures.2. Poor mixing, leading to non-uniform chain growth, especially in solvent-free systems.1. Lower the reaction temperature to the optimal range (70-85°C).2. Use a mechanical stirrer for solvent-free reactions to handle high viscosity.
Conclusion

The enzymatic polymerization of this compound using Candida antarctica Lipase B is a robust, reliable, and environmentally sustainable method for producing high-quality aliphatic polyesters. This approach circumvents the harsh conditions and catalyst contamination associated with conventional polymerization, making it particularly suitable for the synthesis of materials for biomedical and pharmaceutical applications. By carefully controlling key parameters such as temperature, monomer stoichiometry, and water removal, researchers can effectively tailor the molecular weight and properties of the resulting polymers. The protocols and principles outlined in this guide provide a solid foundation for scientists to explore and optimize the synthesis of a wide range of novel bio-based polyesters.

References
  • Uyama, H., Inada, K., & Kobayashi, S. (1998). Enzymatic Polymerization of Dicarboxylic Acid and Glycol to Polyester in Solvent-Free System. Chemistry Letters. Available at: [Link]

  • Kundys, A., Białecka-Florjańczyk, E., Fabiszewska, A., & Małajowicz, J. (2018). Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliphatic Polyester. Catalysis Letters. Available at: [Link]

  • Pospiech, D., et al. (2021). Enzymatic Synthesis of Poly(alkylene succinate)s: Influence of Reaction Conditions. Polymers. Available at: [Link]

  • Kundys, A., et al. (2018). Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliphatic Polyesters. INIS-IAEA. Available at: [Link]

  • Lee, H.-J., & Park, J.-B. (2019). Multi-Step Enzymatic Synthesis of 1,9-Nonanedioic Acid from a Renewable Fatty Acid and Its Application for the Enzymatic Production of Biopolyesters. Molecules. Available at: [Link]

  • Gricaj, E. U., & Zinn, M. (2015). Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Journal of Biotechnology. Available at: [Link]

  • Lee, H.-J., & Park, J.-B. (2019). Multi-Step Enzymatic Synthesis of 1,9-Nonanedioic Acid from a Renewable Fatty Acid and Its Application for the Enzymatic Production of Biopolyesters. ResearchGate. Available at: [Link]

  • Kobayashi, S., & Uyama, H. (2002). Enzymatic Polymerization. In Encyclopedia of Polymer Science and Technology. Available at: [Link]

  • Jiang, Y., et al. (2020). Recent advances in the synthesis of biodegradable polyesters by sustainable polymerization: lipase-catalyzed polymerization. Green Chemistry. Available at: [Link]

  • Kobayashi, S., Uyama, H., & Namekawa, S. (2000). Lipase-Catalyzed Synthesis of Aliphatic Polyesters by Polycondensation of Dicarboxylic Acids and Glycols in Solvent-Free System. Polymer Preprints, Japan. Available at: [Link]

  • Karagkiozaki, V., et al. (2022). Enzymatic Polymerization as a Green Approach to Synthesizing Bio-Based Polyesters. Applied Sciences. Available at: [Link]

  • Mahapatro, A., Kumar, A., & Gross, R. A. (2003). Lipase-catalyzed polycondensations: effect of substrates and solvent on chain formation, dispersity, and end-group structure. Biomacromolecules. Available at: [Link]

  • Jiang, Y., & Loos, K. (2016). Enzymatic Synthesis of Biobased Polyesters and Polyamides. Polymers. Available at: [Link]

  • Genger, L. (2022). Enzyme-Catalyzed Polyester Synthesis. JKU ePUB. Available at: [Link]

  • Lee, H.-J., & Park, J.-B. (2019). Multi-step enzymatic synthesis of 1,9-nonanedioic acid from a renewable fatty acid and its application for the enzymatic production of biopolyesters. Lund University Research Portal. Available at: [Link]

  • Tan, Y. H., et al. (2022). Recent Advances in the Enzymatic Synthesis of Polyester. Molecules. Available at: [Link]

  • Kobayashi, S. (2016). Lipase-catalyzed polyester synthesis – A green polymer chemistry. Proceedings of the Japan Academy, Series B. Available at: [Link]

  • Pellis, A., et al. (2016). The Closure of the Cycle: Enzymatic Synthesis and Functionalization of Bio-Based Polyesters. Polymers. Available at: [Link]

  • Pospiech, D., et al. (2021). Enzymatic Synthesis of Poly(alkylene succinate)s: Influence of Reaction Conditions. Polymers. Available at: [Link]

Sources

Application Note: Undecanedioic Acid as a Homobifunctional Linker in the Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1][2] A PROTAC is a heterobifunctional molecule composed of three distinct components: a "warhead" that binds to the protein of interest (POI), an E3 ubiquitin ligase ligand, and a chemical linker that connects the two.[1][2] While the two ligands provide specificity, the linker is far from a passive spacer. Its length, composition, rigidity, and attachment points are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties and pharmacokinetic profile.[1][2][3]

Historically, linker design has been a largely empirical process, often requiring the synthesis of extensive libraries to identify an optimal tether.[1] The most common motifs incorporated into PROTAC linkers are polyethylene glycol (PEG) and alkyl chains.[1] Long-chain dicarboxylic acids, such as undecanedioic acid (UDDA), represent a valuable subclass of alkyl-based linkers, offering a flexible, lipophilic scaffold that can be readily incorporated into PROTAC synthesis workflows.

This application note provides a detailed guide for researchers on the strategic use of this compound as a homobifunctional linker in PROTAC synthesis. We will explore the rationale for its use, provide detailed, field-proven protocols for its incorporation, and discuss methods for the characterization of the final PROTAC conjugate.

The Rationale for this compound in PROTAC Linker Design

This compound (HOOC-(CH₂_₉-COOH) is a C11 α,ω-dicarboxylic acid.[4] Its structure offers several distinct advantages for its use as a PROTAC linker:

  • Tunable Length and Vectorality: The 11-carbon chain provides a significant span, which can be crucial for bridging the distance between the POI and the E3 ligase binding sites without inducing steric clash.[3] While this specific length may require empirical validation for any given POI-E3 ligase pair, long alkyl chains are known to be effective linkers.[1][2]

  • Enhanced Lipophilicity and Membrane Permeability: Compared to the more hydrophilic PEG linkers, alkyl chains like UDDA can improve passive diffusion across cell membranes.[2][] This is a critical consideration for developing orally bioavailable PROTACs, which often fall into the "beyond Rule of Five" chemical space due to their high molecular weight.[6][7]

  • Synthetic Tractability: As a dicarboxylic acid, UDDA is a readily available and cost-effective building block. Its two carboxylic acid groups allow for straightforward and sequential amide bond formation with amine-functionalized warheads and E3 ligase ligands using standard peptide coupling chemistry.[8] This homobifunctional nature simplifies the synthetic route compared to more complex, heterobifunctional linkers.

  • Metabolic Stability: The saturated hydrocarbon chain of UDDA is generally inert to oxidative metabolism, potentially leading to a more stable PROTAC molecule in vivo.[]

The workflow for synthesizing a PROTAC using a dicarboxylic acid linker like this compound is a two-step process involving sequential amide couplings.

G cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Second Amide Coupling cluster_2 Purification & Analysis POI-NH2 POI Ligand (with amine handle) Coupling1 Amide Coupling (e.g., HATU, DIPEA) POI-NH2->Coupling1 UDDA This compound HOOC-(CH2)9-COOH UDDA->Coupling1 Intermediate Mono-amide Intermediate POI-linker-COOH Coupling1->Intermediate Coupling2 Amide Coupling (e.g., HATU, DIPEA) Intermediate->Coupling2 Purified Intermediate E3-NH2 E3 Ligase Ligand (with amine handle) E3-NH2->Coupling2 Final_PROTAC Final PROTAC POI-linker-E3 Coupling2->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Analysis Characterization (LC-MS, NMR) Purification->Analysis

Caption: PROTAC Synthesis Workflow using this compound.

Physicochemical Properties of this compound

Understanding the properties of the linker itself is fundamental to predicting its impact on the final PROTAC molecule.

PropertyValueSource
Chemical Formula C₁₁H₂₀O₄
Molecular Weight 216.27 g/mol
Appearance White crystalline solid/powder
Melting Point 108-110 °C
Solubility Slightly soluble in water; soluble in ethanol, DMF, DMSO,
pKa ~4.5
XLogP3 3.7

Protocol 1: Synthesis of a PROTAC using this compound Linker

This protocol describes a general two-step procedure for synthesizing a PROTAC by sequentially coupling an amine-functionalized POI ligand and an amine-functionalized E3 ligase ligand to this compound.

Rationale: This procedure utilizes a mono-Boc-protected amine as one of the starting materials to ensure controlled, sequential coupling. HATU is chosen as the coupling agent due to its high efficiency and low rate of epimerization. The reaction is monitored by LC-MS to ensure completion before proceeding to the next step.

Materials:

  • Amine-functionalized POI ligand (POI-NH₂)

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide-amine, VHL-amine)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate, Methanol)

  • Reverse-phase HPLC system for purification

Step 1: Synthesis of the Mono-Amide Intermediate (POI-Linker-COOH)
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.2 equivalents). Dissolve it in a minimal amount of anhydrous DMF.

  • Activation: Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step generates the active ester of this compound.

  • First Coupling: In a separate flask, dissolve the amine-functionalized POI ligand (POI-NH₂, 1.0 equivalent) in anhydrous DMF. Add this solution dropwise to the activated this compound mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by LC-MS, checking for the disappearance of the POI-NH₂ starting material and the appearance of the desired mono-amide product mass. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, water, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure mono-amide intermediate (POI-linker-COOH).

Step 2: Synthesis of the Final PROTAC Conjugate (POI-Linker-E3)
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the purified mono-amide intermediate (POI-linker-COOH, 1.0 equivalent). Dissolve it in anhydrous DMF.

  • Activation: Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir at room temperature for 15-20 minutes.

  • Second Coupling: In a separate flask, dissolve the amine-functionalized E3 ligase ligand (E3-NH₂, 1.1 equivalents) in anhydrous DMF. Add this solution dropwise to the activated intermediate mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by LC-MS for the formation of the final PROTAC product. This reaction is typically complete within 2-12 hours.

  • Work-up and Purification: Once the reaction is complete, concentrate the reaction mixture under reduced pressure. The crude product is typically purified directly by reverse-phase preparative HPLC to yield the final, high-purity PROTAC molecule.

  • Final Product Handling: Lyophilize the pure HPLC fractions to obtain the final PROTAC as a solid.

Protocol 2: Quality Control and Characterization of the Final PROTAC

Accurate characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC.

Rationale: A combination of LC-MS and NMR spectroscopy provides comprehensive structural confirmation and purity assessment. LC-MS confirms the molecular weight and provides a purity percentage based on UV absorbance, while high-resolution mass spectrometry (HRMS) confirms the elemental composition. ¹H NMR provides detailed structural information, confirming the presence of all three components (POI ligand, linker, E3 ligand) and the formation of the amide bonds.

G cluster_QC Quality Control Analysis Start Synthesized Crude PROTAC Prep_HPLC Preparative HPLC Purification Start->Prep_HPLC Lyophilization Lyophilization Prep_HPLC->Lyophilization Pure_PROTAC Pure PROTAC Solid Lyophilization->Pure_PROTAC LCMS LC-MS Analysis Pure_PROTAC->LCMS NMR NMR Spectroscopy Pure_PROTAC->NMR HRMS HRMS Analysis Pure_PROTAC->HRMS Purity Purity Check (>95%) LCMS->Purity Identity Identity Confirmation (Mass & Structure) NMR->Identity HRMS->Identity Pass Pass QC Ready for Biological Assays Purity->Pass Identity->Pass

Sources

Application Notes & Protocols: Undecanedioic Acid as a Versatile Crosslinking Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Case for a Long-Chain Dicarboxylic Acid Crosslinker

In the realm of polymer science and material engineering, the selection of a crosslinking agent is a critical decision that dictates the final properties of the material, including its mechanical strength, thermal stability, and chemical resistance.[1] Undecanedioic acid (UDDA), a C11 α,ω-dicarboxylic acid, has emerged as a highly effective and versatile crosslinking agent with significant applications in high-performance polymers, adhesives, and biomaterials.[2][3]

Unlike shorter-chain dicarboxylic acids, the long, flexible eleven-carbon aliphatic backbone of UDDA imparts unique characteristics to the crosslinked network. This length introduces flexibility and hydrophobicity, enhancing properties such as toughness and moisture resistance in the final product.[1] Furthermore, UDDA can be derived from renewable resources, positioning it as a sustainable alternative to petrochemical-based crosslinkers.[1]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the reaction mechanisms, detailed experimental protocols for various polymer systems, and robust methods for characterizing the resulting crosslinked materials.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of UDDA is essential for its effective application.

PropertyValueSource
Chemical Formula C₁₁H₂₀O₄ / HOOC(CH₂)₉COOH[4]
Molecular Weight 216.27 g/mol [4][5]
Appearance White crystalline solid, powder, or flakes[3]
Melting Point 108-110 °C[6][7]
Boiling Point 400.1 ± 18.0 °C at 760 mmHg[6]
CAS Number 1852-04-6[4][6][7]
Solubility Slightly soluble in water

Core Directive: Mechanism of Crosslinking

This compound functions as a crosslinker by leveraging its two terminal carboxylic acid (-COOH) groups. These groups can react with complementary functional groups on polymer chains, such as hydroxyl (-OH) or amine (-NH₂) groups, to form stable covalent bonds.

  • Esterification: When reacting with polymers containing hydroxyl groups (e.g., polyvinyl alcohol, polyesters, polysaccharides), UDDA forms ester linkages (-COO-). This reaction is typically catalyzed by an acid or proceeds at elevated temperatures to drive off the water byproduct.

  • Amidation: When reacting with polymers containing amine groups (e.g., polyamides, chitosan), UDDA forms amide linkages (-CONH-). This reaction is highly efficient and can be facilitated by activating agents at room temperature, which is particularly crucial for temperature-sensitive biomaterials.[8]

The bifunctional nature of UDDA allows a single molecule to bridge two separate polymer chains, creating a robust three-dimensional network structure.

Crosslinking_Mechanism cluster_product Crosslinked Product P1 Polymer Chain 1 (-R'-OH or -R'-NH₂) Product P1 - Linkage - (CH₂)₉ - Linkage - P2 UDDA This compound HOOC-(CH₂)₉-COOH Catalyst Heat / Catalyst (e.g., DBTO) or Activating Agent (e.g., EDC/NHS) UDDA->Catalyst P2 Polymer Chain 2 (-R''-OH or -R''-NH₂) Byproduct 2 H₂O Product->Byproduct Catalyst->Product Hydrogel_Workflow cluster_prep Preparation cluster_reaction Crosslinking cluster_purify Purification cluster_char Characterization A 1. Dissolve Chitosan in 1% Acetic Acid C 3. Mix Solutions (Slowly add activated UDDA to Chitosan solution) A->C B 2. Activate UDDA with EDC/NHS in PBS B->C D 4. Gel Formation (Stir until hydrogel forms) C->D E 5. Dialysis (vs. distilled water for 48h) D->E F 6. Lyophilization (Optional, for porous structure) E->F G 7. Swelling Study & FTIR F->G

Sources

Application Note: Quantitative Analysis of Undecanedioic Acid via Gas Chromatography-Mass Spectrometry Following Trimethylsilyl Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Undecanedioic acid (UDDA), a C11 α,ω-dicarboxylic acid, is a critical monomer in the synthesis of high-performance polyamides (such as Nylon), engineering plastics, corrosion inhibitors, and synthetic fragrances.[1][2][3] Its physical properties—high melting point (108-110°C) and low volatility—make direct analysis by gas chromatography (GC) challenging.[1] Gas Chromatography-Mass Spectrometry (GC-MS) offers unparalleled sensitivity and specificity for quantitative analysis, but requires analytes to be volatile and thermally stable.

This application note presents a robust and reproducible protocol for the quantitative analysis of this compound. The method hinges on the chemical derivatization of UDDA's two carboxylic acid functional groups into their corresponding trimethylsilyl (TMS) esters. This process, known as silylation, replaces the active, polar protons on the carboxyl groups with nonpolar TMS groups, significantly increasing the molecule's volatility and thermal stability for GC-MS analysis.[4][5] We detail the complete workflow, from sample preparation and derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to optimized GC-MS parameters and data interpretation.

The Principle of Trimethylsilyl (TMS) Derivatization

Silylation is a cornerstone of sample preparation for the GC analysis of non-volatile compounds.[5] The reaction involves the displacement of an active proton from functional groups like –OH, –COOH, and –NH2 by a trimethylsilyl group, –Si(CH3)3.[4]

Reaction Mechanism: For a dicarboxylic acid like this compound, both carboxyl groups must be derivatized. The reaction with BSTFA proceeds as follows:

HOOC-(CH₂)_₉-COOH + 2 (CF₃CON(Si(CH₃)₃)₂) → (CH₃)₃SiOOC-(CH₂)_₉-COOSi(CH₃)₃ + 2 (CF₃CONH(Si(CH₃)₃))

  • Analyte: this compound

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Product: Bis(trimethylsilyl) undecanedioate (volatile derivative)

  • By-products: N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide (volatile and typically do not interfere with chromatography)[4][6]

Why BSTFA? BSTFA is a powerful silyl donor and is highly effective for derivatizing carboxylic acids.[6][7] Its by-products are more volatile than those from many other silylating reagents, minimizing chromatographic interference.[6] For compounds that are difficult to derivatize, a catalyst such as Trimethylchlorosilane (TMCS) can be added to the BSTFA formulation to increase reactivity. However, for primary carboxylic acids like UDDA, BSTFA alone is generally sufficient.

The resulting TMS ester is significantly less polar and more volatile, allowing it to be readily analyzed by GC-MS with sharp chromatographic peaks and enhanced sensitivity.[5]

Experimental Workflow

The entire analytical process is a multi-step procedure that demands precision, particularly regarding the exclusion of moisture, which can hydrolyze the TMS derivatives and consume the derivatizing reagent.[6]

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis A 1. Weigh Standard / Sample B 2. Dissolve in Anhydrous Solvent (e.g., Pyridine, Acetonitrile) A->B C 3. Evaporate to Complete Dryness (under Nitrogen Stream) B->C D 4. Add BSTFA Reagent (± Catalyst) C->D E 5. Heat Reaction Vial (e.g., 70°C for 30 min) D->E F 6. Cool to Room Temperature E->F G 7. Inject into GC-MS System F->G H 8. Chromatographic Separation G->H I 9. Mass Spectrometric Detection H->I J 10. Data Processing & Quantification I->J

Caption: Workflow for GC-MS analysis of this compound TMS derivative.

Materials and Methods

Reagents and Materials
  • This compound (UDDA) standard (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), derivatization grade [CAS: 25561-30-2]

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Anhydrous Hexane (GC grade)

  • Internal Standard (IS), e.g., Dodecanedioic acid (optional, for improved quantitation)

  • 2 mL GC vials with PTFE-lined screw caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • Micropipettes and standard laboratory glassware

Safety Precaution: BSTFA is toxic, moisture-sensitive, and carcinogenic. Always handle it inside a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Preparation of Standards
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of UDDA standard into a 10 mL volumetric flask. Dissolve and bring to volume with anhydrous pyridine.

  • Working Standards: Prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with anhydrous pyridine.

  • Internal Standard (Optional): If using an IS, add it to each standard and sample at a fixed concentration.

Protocol 2: Sample Preparation and TMS Derivatization

This protocol must be performed under anhydrous conditions to prevent hydrolysis of the TMS esters.

  • Sample Aliquot: Transfer 100 µL of each standard, sample, and a solvent blank into separate 2 mL GC vials.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen at room temperature or slightly elevated temperature (e.g., 40°C). This step is critical as protic solvents will react with the derivatizing reagent.

  • Reagent Addition: Add 100 µL of BSTFA to each dry vial.

  • Reaction: Tightly cap the vials and heat at 70°C for 30 minutes in a heating block or oven. This ensures the reaction goes to completion.

  • Cooling: Allow the vials to cool to room temperature before analysis.

  • Dilution (Optional): If necessary, dilute the derivatized sample with anhydrous hexane to bring it within the calibration range.

Protocol 3: GC-MS Instrumental Analysis

The following parameters provide a robust starting point and should be optimized for the specific instrument in use.

Parameter Setting Rationale
Gas Chromatograph
ColumnHP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[8]A standard non-polar column providing excellent separation for a wide range of derivatized compounds.
Carrier GasHelium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Injection Volume1 µLStandard volume for quantitative analysis.
Injector Temperature280°CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.
Injection ModeSplitless (with a 1-minute purge delay)Maximizes analyte transfer to the column for trace-level analysis.
Oven ProgramInitial: 100°C, hold for 2 minRamp: 10°C/min to 300°CHold: 5 min at 300°CA temperature ramp that effectively separates the analyte from solvent and other matrix components.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Ionization Energy70 eVStandard energy for generating consistent mass spectra.
Ion Source Temperature230°CA standard temperature that balances ionization efficiency with minimizing thermal degradation.
Quadrupole Temperature150°CEnsures consistent mass filtering.
MS Transfer Line Temp290°CPrevents condensation of the analyte between the GC and MS.
Acquisition ModeFull Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM)Full Scan for qualitative identification; SIM for enhanced quantitative sensitivity.

Data Analysis and Expected Results

Identification

The bis-TMS derivative of this compound should elute as a single, sharp peak. Identification is confirmed by matching both the retention time with that of a known standard and the acquired mass spectrum with a reference spectrum.

Mass Spectral Fragmentation

The mass spectrum of bis(trimethylsilyl) undecanedioate is distinct and provides definitive structural confirmation. The molecular formula is C₁₇H₃₆O₄Si₂ with a molecular weight of 360.6 g/mol .[9][10]

m/z (Mass-to-Charge) Ion Identity Significance
360[M]⁺Molecular ion. Its presence confirms the molecular weight of the intact derivatized molecule.
345[M-15]⁺Loss of a methyl group (-CH₃) from a TMS moiety. A very common and characteristic fragment for TMS derivatives.
287[M-73]⁺Loss of a trimethylsilyl group (-Si(CH₃)₃).
201[M-159]⁺Cleavage of the carbon chain.
147[(CH₃)₂Si=O-Si(CH₃)₃]⁺A common rearrangement ion in molecules with two TMS groups.
73[Si(CH₃)₃]⁺The trimethylsilyl cation. Often the base peak or a very abundant ion in the spectra of TMS derivatives.[11]

Data compiled from the NIST WebBook.[9]

Quantification

For quantitative analysis, a calibration curve is constructed by plotting the peak area of the target analyte (or the ratio of the analyte peak area to the IS peak area) against the concentration of the prepared standards. Sample concentrations are then calculated from this curve. For higher sensitivity and selectivity, especially in complex matrices, analysis should be performed in SIM mode, monitoring the characteristic ions listed in the table above (e.g., m/z 345, 287, and 73).

References

  • LookChem. (n.d.). Exploring this compound: Properties and Applications. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Bis(trimethylsilyl)trifluoroacetamide: Efficient Derivatization Reagent from Reliable Manufacturer. Retrieved from [Link]

  • Ataman Kimya. (n.d.). This compound. Retrieved from [Link]

  • Corvay Specialty Chemicals GmbH. (2025). This compound (UDDA, DC11). Retrieved from [Link]

  • Pietrogrande, M. C., Chiereghin, S., & Bacco, D. (2012). GC-MS METHOD FOR SIMULTANEOUS ANALYSIS OF DICARBOXYLIC ACIDS AND SUGARS IN ATMOSPHERIC AEROSOL: RESPONSE SURFACE METHODOLOGY FOR OPTIMIZING SOLVENT EXTRACTION. IRIS. Retrieved from [Link]

  • NIST. (n.d.). This compound, 2TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

  • Pietrogrande, M. C., et al. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). Mass spectrum of this compound, 2TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

  • Li, Y., et al. (2012). Identification of Organic Acids and Quantification of Dicarboxylic Acids in Bayer Process Liquors by GC–MS. ResearchGate. Retrieved from [Link]

  • Unknown Author. (n.d.). GC-CI-MS analysis of TMS derivatives. Retrieved from [Link]

  • CalTech GPS. (2009). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]

  • Roessner, U., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. PubMed. Retrieved from [Link]

  • NIST. (n.d.). Gas Chromatography data for this compound, 2TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Bis(trimethylsilyl) undecanedioate. Retrieved from [Link]

  • Hill, C. B., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. PMC - NIH. Retrieved from [Link]

  • PubChem. (n.d.). Butanedioic acid, methyl-, bis(trimethylsilyl) ester. Retrieved from [Link]

  • Cheméo. (n.d.). 1,11-Undecanedioic acid, di(trimethylsilyl) ester. Retrieved from [Link]

  • NIST. (n.d.). This compound, 2TBDMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Application Note: A Robust HPLC-ELSD Method for the Quantification of Undecanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Undecanedioic acid (UDA), a C11 α,ω-dicarboxylic acid, is a valuable monomer in the synthesis of high-performance polymers, adhesives, and fragrances. Its utility in pharmaceutical applications as an excipient or starting material is also growing. A significant analytical challenge in its quantification is its lack of a strong UV-absorbing chromophore, rendering standard HPLC-UV methods ineffective. This application note details a robust, reliable, and validated High-Performance Liquid Chromatography (HPLC) method using an Evaporative Light Scattering Detector (ELSD) for the quantification of this compound. The method is suitable for purity assessment, stability testing, and quality control applications in research, development, and manufacturing environments.

Introduction: The Analytical Challenge

This compound (HOOC(CH₂)₉COOH) is a non-volatile, dicarboxylic acid. Its molecular structure lacks any significant chromophoric groups that absorb light in the typical UV-Vis range (200-400 nm). This inherent property makes its detection and quantification by HPLC with common detectors like Photodiode Array (PDA) or UV-Vis detectors highly problematic and insensitive.

Alternative detection methods must be employed. While refractive index (RI) detection is an option for non-chromophoric analytes, it is often plagued by low sensitivity, thermal instability, and incompatibility with gradient elution methods, which are frequently necessary for resolving impurities. Mass Spectrometry (MS) offers high sensitivity and specificity but comes with significantly higher capital and operational costs.

The Evaporative Light Scattering Detector (ELSD) presents an ideal solution. It is a "universal" detector for any analyte that is less volatile than the mobile phase, making it perfectly suited for UDA. The ELSD response is independent of the analyte's optical properties and is compatible with gradient elution, offering superior flexibility and sensitivity compared to RI for this application.

Principle of Evaporative Light Scattering Detection (ELSD)

The ELSD operates on a three-stage principle, which is essential to understand for proper method optimization.

  • Nebulization: The column eluent, containing the analyte, enters the detector and is mixed with an inert gas (typically nitrogen) to form a fine aerosol of droplets. The efficiency of this step is governed by the gas flow rate and the geometry of the nebulizer.

  • Evaporation: The aerosol flows through a heated drift tube. The volatile mobile phase evaporates, leaving behind fine particles of the non-volatile analyte. The temperature of this tube (evaporation temperature) is a critical parameter; it must be high enough to evaporate the solvent but low enough to avoid vaporizing the analyte.

  • Detection: The solid analyte particles pass through a high-intensity light beam. The amount of light scattered by the particles is measured by a photodetector (e.g., a photomultiplier tube) positioned at a fixed angle. The resulting signal is proportional to the mass of the analyte.

ELSD_Principle cluster_hplc HPLC System cluster_elsd ELSD System HPLC HPLC Column Eluent (Mobile Phase + Analyte) Nebulizer 1. Nebulization Aerosol Droplets Formed HPLC->Nebulizer Enters Detector Evaporator 2. Evaporation Solvent Removed Nebulizer->Evaporator Aerosol Flow Detector 3. Detection Light Scattering Measured Evaporator->Detector Solid Analyte Particles Waste Exhaust / Waste Evaporator->Waste Vaporized Solvent Photodetector Photodetector Detector->Photodetector Scattered Light N2_Gas Inert Gas (N₂) N2_Gas->Nebulizer Mixes Light_Source Light Source Light_Source->Detector

Caption: The three-stage operational principle of the Evaporative Light Scattering Detector (ELSD).

HPLC-ELSD Method Development and Rationale

Physicochemical Properties of this compound

A successful method hinges on understanding the analyte. This compound is a dicarboxylic acid with two pKa values, pKa₁ ≈ 4.5 and pKa₂ ≈ 5.4. Its ionization state is therefore highly dependent on the mobile phase pH. At a pH below ~3.5, both carboxylic acid groups will be fully protonated (-COOH), making the molecule less polar and more suitable for retention on a reversed-phase column.

Chromatographic Method Rationale
  • Column Selection: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is an excellent starting point. The long alkyl chain of UDA provides sufficient hydrophobicity for good retention and separation from more polar impurities.

  • Mobile Phase:

    • Composition: A mixture of acetonitrile (ACN) and water is used. ACN is preferred over methanol as its lower viscosity and higher volatility are beneficial for the ELSD nebulization and evaporation stages.

    • pH Modifier: To ensure UDA is in its non-ionized form for consistent retention, the aqueous portion of the mobile phase must be acidified. A volatile acid is required to avoid forming non-volatile buffers that would create high background noise in the ELSD. Trifluoroacetic acid (TFA) at a concentration of 0.05% to 0.1% is ideal, as it effectively lowers the pH and is readily evaporated in the detector. Formic acid is another suitable alternative.

    • Gradient Elution: A gradient elution is recommended to ensure any potential late-eluting, more hydrophobic impurities are cleared from the column, providing a robust and clean baseline for subsequent injections.

ELSD Parameter Optimization

The key to a sensitive ELSD method is maximizing the analyte signal while minimizing the baseline noise. This requires a careful balance of the detector parameters.

  • Evaporation Temperature: This is the most critical parameter. It should be set as low as possible while still ensuring complete evaporation of the mobile phase. For a water/ACN mobile phase, a starting temperature of 40-50°C is recommended. An excessively high temperature can lead to the loss of semi-volatile analytes and a decrease in signal.

  • Nebulization Temperature: This parameter heats the nebulizer to aid in droplet formation. It is generally set slightly lower than or equal to the evaporation temperature. A setting of around 35-45°C is typical.

  • Gas Flow Rate (Nitrogen): The gas flow rate affects the size of the aerosol droplets. Higher flow rates produce smaller droplets, which evaporate more efficiently, but can also lead to a decrease in signal if the flow is too high. A typical starting point for a 1.0 mL/min HPLC flow rate is 1.5-2.0 SLM (Standard Liters per Minute).

Detailed Experimental Protocol

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and column thermostat.

  • Detector: Agilent 1290 Infinity II ELSD or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Reagents:

    • This compound reference standard (>99% purity).

    • Acetonitrile (HPLC Grade).

    • Deionized Water (>18 MΩ·cm).

    • Trifluoroacetic Acid (TFA), HPLC Grade.

  • Nitrogen Gas: High purity (>99.99%).

Preparation of Solutions
  • Mobile Phase A (MPA): 0.1% (v/v) TFA in Deionized Water.

  • Mobile Phase B (MPB): 0.1% (v/v) TFA in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of UDA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 50, 100, 250, 500, 750, 1000 µg/mL) by serial dilution of the stock solution with the diluent.

Chromatographic & Detector Conditions
ParameterCondition
HPLC Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Column Temperature 30°C
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
ELSD Evaporation Temp. 45°C
ELSD Nebulization Temp. 40°C
ELSD Gas Flow Rate 1.8 SLM (Nitrogen)
Quantification

The response of an ELSD is often non-linear and can be described by the relationship: Area = a × [Concentration]ᵇ . Therefore, a simple linear regression may not be appropriate. A plot of log(Area) vs. log(Concentration) should be linear. Alternatively, a quadratic (second-order polynomial) fit is commonly applied to the calibration curve of Area vs. Concentration.

Method Validation Protocol (ICH Q2(R1) Framework)

To ensure the method is trustworthy and fit for purpose, it must be validated. The following protocol outlines the key validation parameters.

Validation_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_val Validation Analysis cluster_report Reporting Prep Prepare Standards & Samples Acquire Run HPLC-ELSD Sequence (System Suitability, Blanks, Standards, Samples) Prep->Acquire Specificity Specificity Acquire->Specificity Linearity Linearity & Range Acquire->Linearity Accuracy Accuracy Acquire->Accuracy Precision Precision Acquire->Precision LOD_LOQ LOD / LOQ Acquire->LOD_LOQ Robustness Robustness Acquire->Robustness Report Compile Validation Report & Final Method Document Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: A typical workflow for analytical method validation from preparation to final reporting.

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), and a UDA standard. The blank and placebo should show no interfering peaks at the retention time of UDA.

  • Linearity & Range: Inject the prepared calibration standards (e.g., 50-1000 µg/mL) in triplicate. Plot the average peak area against concentration. Apply a quadratic fit and ensure the coefficient of determination (R²) is ≥ 0.995.

  • Accuracy: Perform a recovery study by spiking a known amount of UDA into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of a single standard at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD over both sets of data should meet the predefined acceptance criteria (typically ≤ 3.0%).

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (S/N). Typically, LOD is established at a S/N of 3:1 and LOQ at a S/N of 10:1. This can be achieved by injecting serially diluted solutions of UDA.

Example Validation Data Summary
Validation ParameterSpecificationResult
Linearity (R²)≥ 0.9950.998 (Quadratic Fit)
Range50 - 1000 µg/mLConfirmed
Accuracy (% Recovery)98.0 - 102.0%99.5% - 101.2%
Precision (RSD)
- Repeatability≤ 2.0%1.1%
- Intermediate≤ 3.0%1.8%
LOQS/N ≥ 1050 µg/mL
LODS/N ≥ 315 µg/mL

Conclusion

This application note presents a comprehensive HPLC-ELSD method for the quantification of this compound. The selection of a reversed-phase C18 column with a volatile acidic mobile phase is chemically justified by the analyte's properties. The use of an Evaporative Light Scattering Detector overcomes the challenge posed by the molecule's lack of a UV chromophore, providing a sensitive and universal detection solution. The detailed protocol for analysis and validation, grounded in ICH guidelines, establishes this method as a reliable, robust, and accurate tool for quality control and research applications involving this compound.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Undecanedioic Acid: A Versatile Building Block for High-Performance Functional Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Reimagining Polymer Design with a C11 Backbone

In the landscape of polymer science, the pursuit of materials with precisely tailored functionalities is a perpetual frontier. Undecanedioic acid (UDDA), a C11 α,ω-dicarboxylic acid, has emerged as a pivotal building block in this endeavor. Its unique eleven-carbon aliphatic chain offers a compelling combination of flexibility, hydrophobicity, and reactivity, making it an ideal monomer for the synthesis of a diverse array of functional polymers. Sourced from renewable feedstocks such as castor oil, this compound further aligns with the growing demand for sustainable polymer chemistries.

This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the synthesis of high-performance polyamides, polyesters, and polyanhydrides using this compound. We will delve into the causality behind experimental choices, offering insights honed from extensive experience in polymer synthesis and characterization, and provide self-validating protocols to ensure reproducibility and scientific integrity.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is fundamental to its successful application in polymer synthesis.

PropertyValueReference
Chemical Formula C₁₁H₂₀O₄[1]
Molecular Weight 216.27 g/mol [1]
Melting Point 108-110 °C[1]
Boiling Point 389.33 °C (rough estimate)[1]
Appearance White to off-white powder or flakes[1]
Solubility Sparingly soluble in water; soluble in methanol[1]

I. High-Performance Polyamides: Engineering Strength and Flexibility

The long aliphatic chain of this compound imparts unique properties to polyamides, often referred to as nylons. These "odd-odd" nylons, derived from a dicarboxylic acid and a diamine both with an odd number of carbon atoms, exhibit distinct characteristics compared to their more common even-carbon counterparts. The incorporation of this compound generally leads to lower melting points, reduced moisture absorption, and increased flexibility in the resulting polyamide.[2][3]

Scientific Rationale: The Power of Melt Polycondensation

Melt polycondensation is a robust and widely used technique for the synthesis of high molecular weight polyamides.[2] The reaction proceeds by the direct amidation of the carboxylic acid groups of this compound with the amine groups of a diamine, eliminating water as a byproduct. To drive the equilibrium towards polymer formation, the reaction is typically conducted at high temperatures and under vacuum to efficiently remove the water. A step-heating approach is often employed to manage the viscosity of the reaction mixture and prevent sublimation of the monomers at early stages.[2]

Experimental Workflow: Melt Polycondensation of this compound and Hexamethylenediamine (Nylon 11,6)

melt_polycondensation cluster_prep Monomer Preparation & Salt Formation cluster_poly Melt Polycondensation cluster_purify Purification & Characterization Monomers This compound + Hexamethylenediamine (Equimolar) Solvent Ethanol/Water Monomers->Solvent Dissolve Salt Nylon Salt (Hexamethylene diammonium undecanedioate) Solvent->Salt Precipitate & Isolate Reactor High-Pressure Reactor Salt->Reactor Heating Step-Heating Program (e.g., 220-280°C) Reactor->Heating Vacuum High Vacuum (<1 Torr) Heating->Vacuum Polymer Molten Polyamide Vacuum->Polymer Purification Precipitation in Non-solvent (e.g., Water) Polymer->Purification Drying Vacuum Oven Drying Purification->Drying Characterization NMR, DSC, TGA, GPC Drying->Characterization

Caption: Workflow for the synthesis of polyamide 11,6 via melt polycondensation.

Detailed Protocol: Synthesis of Polyamide (Nylon 11,6)

Materials:

  • This compound (UDDA)

  • Hexamethylenediamine (HMDA)

  • Ethanol

  • Distilled water

  • Nitrogen gas (high purity)

Equipment:

  • High-pressure glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump

  • Heating mantle with temperature controller

  • Vacuum oven

Procedure:

  • Nylon Salt Formation:

    • In a beaker, dissolve this compound in hot ethanol.

    • In a separate beaker, dissolve an equimolar amount of hexamethylenediamine in a minimal amount of distilled water.

    • Slowly add the diamine solution to the diacid solution with constant stirring. A white precipitate of the nylon salt (hexamethylene diammonium undecanedioate) will form.

    • Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

    • Collect the salt by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Melt Polycondensation:

    • Place the dried nylon salt into the glass reactor.

    • Purge the reactor with high-purity nitrogen for 15-20 minutes to remove any residual oxygen.

    • Begin heating the reactor under a slow stream of nitrogen.

    • Step 1: Heat to 220 °C and maintain for 1-2 hours. Water will begin to distill from the reaction mixture.

    • Step 2: Gradually increase the temperature to 280 °C over 1 hour.

    • Step 3: Once at 280 °C, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr.

    • Continue the reaction under high vacuum for 3-4 hours to increase the molecular weight of the polymer. The viscosity of the melt will noticeably increase.

    • Release the vacuum with nitrogen and cool the reactor to room temperature.

  • Purification and Characterization:

    • The resulting solid polyamide can be purified by dissolving it in a suitable solvent (e.g., m-cresol) and precipitating it in a non-solvent (e.g., water or acetone).

    • Filter the purified polymer and dry it in a vacuum oven at 60-80 °C until a constant weight is achieved.

    • Characterize the polymer using ¹H NMR, ¹³C NMR, DSC, TGA, and GPC to determine its structure, thermal properties, and molecular weight distribution.[4][5][6]

II. Functional Polyesters: Embracing Biodegradability and Tunability

This compound is an excellent monomer for the synthesis of biodegradable aliphatic polyesters. The long methylene chain of UDDA enhances the hydrophobicity and flexibility of the resulting polymer, influencing its thermal properties and degradation kinetics. These polyesters are promising candidates for applications in drug delivery, tissue engineering, and environmentally friendly plastics.[7][8]

Scientific Rationale: Enzymatic Polymerization for Mild Synthesis

While thermal polycondensation is a viable route for polyester synthesis, enzymatic polymerization offers a milder, more selective, and environmentally benign alternative.[9][10][11] Lipases, such as Candida antarctica Lipase B (CALB), can effectively catalyze the esterification reaction between this compound and a diol at lower temperatures, minimizing side reactions and degradation of sensitive functional groups.[9] The reaction is typically carried out in an organic solvent to facilitate monomer dissolution and product removal.

Experimental Workflow: Enzymatic Synthesis of Poly(octamethylene undecanedioate)

enzymatic_polyesterification cluster_reaction Enzymatic Polymerization cluster_workup Product Isolation & Purification Monomers This compound + 1,8-Octanediol (Equimolar) Solvent Diphenyl Ether Monomers->Solvent Dissolve Enzyme Immobilized Lipase B (e.g., Novozym 435) Solvent->Enzyme Add Catalyst Reaction_Vessel Reaction Flask (75°C, 1000 rpm) Enzyme->Reaction_Vessel Incubate Filtration Filter to remove enzyme Reaction_Vessel->Filtration Precipitation Precipitate in Methanol Filtration->Precipitation Drying Vacuum Oven Drying Precipitation->Drying Characterization NMR, DSC, TGA, GPC Drying->Characterization

Caption: Workflow for the enzymatic synthesis of poly(octamethylene undecanedioate).

Detailed Protocol: Enzymatic Synthesis of Poly(octamethylene undecanedioate)

Materials:

  • This compound (UDDA)

  • 1,8-Octanediol

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Diphenyl ether (solvent)

  • Methanol (for precipitation)

  • Molecular sieves (3Å)

Equipment:

  • Two-neck round-bottom flask

  • Magnetic stirrer with heating plate

  • Vacuum filtration apparatus

  • Vacuum oven

Procedure:

  • Reaction Setup:

    • To a two-neck round-bottom flask, add equimolar amounts of this compound and 1,8-octanediol.

    • Add diphenyl ether as the solvent (e.g., 2:1 v/w of total monomers).[9]

    • Add molecular sieves to the flask to remove water generated during the reaction.

    • Place the flask in a heating mantle on a magnetic stirrer and heat to 75 °C with stirring (e.g., 1000 rpm) until the monomers are completely dissolved.[9]

  • Enzymatic Polymerization:

    • Once the monomers are dissolved, add the immobilized lipase (e.g., 3% w/w of total monomers).[9]

    • Allow the reaction to proceed at 75 °C with continuous stirring for 24-72 hours. The progress of the polymerization can be monitored by analyzing aliquots using GPC.[9]

  • Product Isolation and Purification:

    • After the desired reaction time, cool the mixture to room temperature.

    • Add a suitable solvent (e.g., chloroform) to dissolve the polymer and dilute the mixture.

    • Remove the immobilized enzyme by vacuum filtration. The enzyme can be washed with the solvent and reused.

    • Precipitate the polyester by slowly adding the filtrate to an excess of cold methanol with vigorous stirring.

    • Collect the white polymer precipitate by vacuum filtration and wash it with fresh methanol.

    • Dry the purified poly(octamethylene undecanedioate) in a vacuum oven at 40-50 °C until a constant weight is achieved.

    • Characterize the polymer using ¹H NMR, ¹³C NMR, DSC, TGA, and GPC.[12][13]

III. Biodegradable Polyanhydrides: Advancing Drug Delivery and Tissue Engineering

Polyanhydrides are a class of biodegradable polymers known for their surface-eroding properties, which allow for a near zero-order release of encapsulated therapeutic agents.[14][15] The incorporation of the hydrophobic this compound into the polyanhydride backbone can modulate the polymer's degradation rate and, consequently, the drug release profile.[16] These materials are particularly promising for localized drug delivery and as scaffolds in tissue engineering.[8]

Scientific Rationale: Melt Condensation of Acylated Precursors

The synthesis of polyanhydrides is typically achieved through the melt condensation of dicarboxylic acid monomers.[17] To facilitate the formation of the anhydride linkages, the carboxylic acid groups are first activated by reacting them with an excess of a dehydrating agent, such as acetic anhydride. This forms a mixed anhydride prepolymer. Subsequent heating under high vacuum removes the acetic anhydride and drives the polymerization forward, yielding a high molecular weight polyanhydride.[17]

Experimental Workflow: Synthesis of Poly(undecanedioic anhydride)

polyanhydride_synthesis cluster_activation Prepolymer Synthesis (Activation) cluster_polymerization Melt Polycondensation cluster_final Isolation & Storage UDDA This compound Acetic_Anhydride Acetic Anhydride (Excess) UDDA->Acetic_Anhydride React Reflux Reflux (e.g., 140°C) Acetic_Anhydride->Reflux Prepolymer Mixed Anhydride Prepolymer Reflux->Prepolymer Vacuum_Distillation Remove Excess Acetic Anhydride Prepolymer->Vacuum_Distillation Melt_Condensation High Temperature (e.g., 160°C) High Vacuum (<1 Torr) Vacuum_Distillation->Melt_Condensation Polyanhydride Molten Polyanhydride Melt_Condensation->Polyanhydride Cooling Cool under Inert Atmosphere Polyanhydride->Cooling Storage Store in a Desiccator Cooling->Storage

Caption: Workflow for the synthesis of poly(undecanedioic anhydride).

Detailed Protocol: Synthesis of Poly(undecanedioic anhydride)

Materials:

  • This compound (UDDA)

  • Acetic anhydride

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser

  • Heating mantle with temperature controller

  • High-vacuum pump

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Prepolymer Synthesis (Activation):

    • Place this compound in the three-neck flask.

    • Add a molar excess of acetic anhydride (e.g., 1:5 w/v).[18]

    • Under a nitrogen atmosphere, heat the mixture to reflux (approximately 140 °C) with stirring for at least 1 hour to form the mixed anhydride prepolymer.[17]

  • Melt Polycondensation:

    • Remove the excess acetic anhydride and acetic acid formed by distillation, initially at atmospheric pressure and then under reduced pressure.

    • Once the prepolymer is isolated, increase the temperature to 160 °C and apply a high vacuum (<1 Torr).[17]

    • Continue the melt condensation under these conditions for 2-4 hours. The viscosity of the melt will increase as the polymerization progresses.

  • Isolation and Storage:

    • Release the vacuum with nitrogen and allow the molten polymer to cool to room temperature under an inert atmosphere.

    • The resulting solid polyanhydride is highly susceptible to hydrolysis and should be handled and stored under anhydrous conditions (e.g., in a desiccator or glove box).

    • Characterize the polymer immediately after synthesis using FTIR (to confirm the presence of anhydride bonds, typically around 1815 and 1745 cm⁻¹), ¹H NMR, and GPC (using anhydrous solvents).

IV. Characterization of this compound-Based Polymers

Thorough characterization is essential to understand the structure-property relationships of the synthesized polymers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymers, verify the formation of amide, ester, or anhydride linkages, and determine the purity of the final product.[4][5][6]

  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the thermal transitions of the polymers, including the glass transition temperature (Tg) and the melting temperature (Tm), which provide insights into the polymer's crystallinity and processing window.[1][19][20]

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature. This is crucial for determining the upper temperature limit for processing and application.

  • Gel Permeation Chromatography (GPC): GPC is utilized to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymers.

Table of Representative Thermal Properties:

PolymerTg (°C)Tm (°C)Reference
Nylon 11,6~50-60~180-200[2]
Nylon 11,13-~170-180[19]
Poly(octamethylene undecanedioate)~ -40 to -20~60-70[9]
Poly(undecanedioic anhydride)~10-20~70-80[17]

Note: These values are approximate and can vary depending on the molecular weight and crystallinity of the polymer.

V. Applications in Drug Development and Biomedical Research

The unique properties of this compound-based polymers make them highly attractive for various biomedical applications.

  • Drug Delivery: Polyanhydrides derived from this compound are particularly well-suited for controlled drug delivery applications. Their surface-eroding nature allows for the sustained release of a wide range of therapeutic agents, from small molecules to biologics, with minimal initial burst release.[16] The hydrophobic character imparted by the C11 backbone can be tuned to control the degradation rate and, consequently, the drug release kinetics.

  • Tissue Engineering: The biocompatibility and biodegradability of this compound-based polyesters and polyamides make them excellent candidates for fabricating scaffolds for tissue regeneration.[7][8][21][22][23] These scaffolds can provide mechanical support for cell growth and proliferation while degrading over time to be replaced by new tissue. The flexibility and processability of these polymers allow for the creation of scaffolds with complex architectures.

Conclusion

This compound stands out as a versatile and valuable building block for the creation of functional polymers with a wide range of tunable properties. From high-performance, flexible polyamides to biodegradable polyesters and surface-eroding polyanhydrides, the incorporation of this C11 dicarboxylic acid opens up new avenues for materials design. The detailed protocols and scientific rationale provided in this guide are intended to empower researchers to explore the full potential of this compound in their respective fields, from advanced materials science to cutting-edge biomedical applications.

References

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  • DSC thermograms for nylon 11 and nylon 12 sample films with different...
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  • Drug delivery and tissue engineering applications of polyanhydrides: Current development and challenges. Micro Nano Bio Aspects.
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  • Polyanhydrides: Synthesis, Characterization, and Applications | Request PDF.
  • Polyanhydride Chemistry. PMC.
  • Biodegradable polymers suitable for tissue engineering and drug delivery systems.
  • Enzymatic Synthesis of Biobased Polyesters and Polyamides. Semantic Scholar.
  • Biocatalyzed Synthesis of Flavor Esters and Polyesters: A Design of Experiments (DoE) Approach. MDPI.
  • Synthesis and Characterization of Bio-Based Polyesters: Poly(2-methyl-1,3-propylene-2,5-furanoate), Poly(isosorbide-2,5-furanoate)
  • The 1H NMR and 13C NMR spectra of polyamide IIa in DMSO-d6.
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  • Biocompatible Polymers and their Potential Biomedical Applic
  • Biopolymers in Biotechnology and Tissue Engineering: A Comprehensive Review. MDPI.
  • THERMAL ANALYSIS (DSC, TGA) OF TEXTILE FLAME RETARDANTS WITH LOWER ENVIRONMENTAL IMPACT. openjournals ugent.
  • 1H-NMR and 13C-NMR spectra of carboxylic acid containing polyamide [Colour figure can be viewed at wileyonlinelibrary.com].
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  • 10 Condensation Polymerization: Prepar
  • (PDF) Polyanhydride Chemistry.
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Application Notes & Protocols: Formulation and Evaluation of Undecanedioic Acid-Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Undecanedioic acid (UDDA), a C11 alpha,omega-dicarboxylic acid, is an effective and environmentally favorable corrosion inhibitor, particularly for ferrous metals.[1][2] Its mechanism relies on the formation of an adsorbed, self-assembling protective film on the metal surface. The dual carboxylic acid functional groups chelate with the metal surface, creating a strong anchor point, while the nine-carbon aliphatic chain forms a dense, hydrophobic barrier that repels water and oxygen.[3][4] This document provides an in-depth guide for researchers and formulation scientists on the preparation, application, and performance evaluation of UDDA-based corrosion inhibitors for aqueous and lubricant systems.

Introduction: The Rationale for Dicarboxylic Acid Inhibitors

Traditional corrosion inhibitors, such as those based on nitrites and chromates, face increasing regulatory pressure due to environmental and health concerns. Dicarboxylic acids, like UDDA, represent a class of "green" or environmentally friendly corrosion inhibitors that are readily biodegradable and exhibit low toxicity. They are particularly effective in applications like metalworking fluids, engine coolants, aqueous hydraulic fluids, and industrial water treatment.[1][4]

The efficacy of a dicarboxylic acid inhibitor is linked to its chain length. UDDA, with its 11-carbon backbone, offers an optimal balance between surface adsorption (via its polar carboxyl groups) and the formation of a non-polar, water-repelling barrier (via its hydrocarbon chain). This structure disrupts the electrochemical cell responsible for corrosion.[5]

Mechanism of Action: Surface Adsorption and Film Formation

The primary corrosion inhibition mechanism of this compound is the formation of a protective film through surface adsorption. This process can be understood as a multi-step interaction between the inhibitor and the metal substrate.

G cluster_solution Aqueous Phase cluster_surface Metal-Solution Interface cluster_result Outcome UDDA_sol UDDA Molecules in Solution Adsorption Adsorption of Carboxyl Groups (-COOH) on Metal Surface UDDA_sol->Adsorption Diffusion Metal Metal Surface (Fe) Adsorption->Metal Chelation/ Interaction Film Formation of Hydrophobic Alkyl Chain Barrier Adsorption->Film Self-Assembly Inhibition Corrosion Inhibition: Repels H₂O and O₂ Film->Inhibition

Caption: Mechanism of UDDA corrosion inhibition.

The process begins with the diffusion of UDDA molecules to the metal surface. The polar carboxylic acid head groups then adsorb onto the metal, which may be covered by a thin oxide layer.[6] This adsorption is followed by a self-assembly process where the aliphatic tails align, creating a densely packed, non-polar film that acts as a physical barrier to corrosive species.

Formulation Protocols

UDDA is a powder with low solubility in water, necessitating specific formulation strategies to incorporate it into different systems.[3][7]

Protocol 1: Formulation of a Water-Soluble UDDA-Amine Salt

This protocol describes the preparation of a water-soluble corrosion inhibitor concentrate suitable for dilution in metalworking fluids, coolants, or cleaners. The neutralization of the carboxylic acid groups with an alkanolamine, such as triethanolamine (TEA), creates a salt with significantly improved water solubility.[8]

Rationale: TEA is a common choice because it is an effective neutralizing agent, contributes to pH buffering, and the amine functionality itself can offer synergistic corrosion inhibition.[8] The target pH is typically weakly alkaline (8.5-9.5), a range where ferrous metal corrosion is naturally suppressed and the inhibitor film is stable.

Materials & Equipment:

  • This compound (UDDA), powder[7]

  • Triethanolamine (TEA), 99%

  • Deionized (DI) Water

  • Glass beaker with magnetic stirrer and hotplate

  • pH meter

  • Scale (accurate to 0.01 g)

Procedure:

  • Preparation: Place 400 mL of DI water into a 1 L glass beaker equipped with a magnetic stir bar. Begin stirring to create a vortex.

  • UDDA Addition: Slowly add 100 g of UDDA powder to the vortex. A milky white suspension will form.

  • Heating: Gently heat the suspension to 60-70°C while stirring. This increases the rate of dissolution and reaction. Do not exceed 80°C to prevent degradation.

  • Neutralization: Slowly add triethanolamine dropwise to the heated suspension. The amount of TEA required is approximately a 1:2 molar ratio of UDDA to TEA, but the final amount should be guided by pH.

  • pH Monitoring: Continuously monitor the pH of the solution. As TEA is added, the UDDA will begin to dissolve, and the solution will start to clear.

  • Endpoint: Continue adding TEA until the solution becomes clear and the pH stabilizes in the target range of 9.0 ± 0.2.

  • Finalization: Once the target pH is reached and all UDDA is dissolved, turn off the heat and allow the solution to cool to room temperature while stirring. Add DI water to bring the total volume to 500 mL, creating a 20% w/v active concentrate.

  • Storage: Store the final solution in a sealed container. The typical recommended dosage of this concentrate in the final application is 1.0-5.0%.[7]

Performance Evaluation Protocols

To validate the effectiveness of the formulated inhibitor, standardized corrosion testing is essential. Both electrochemical and gravimetric methods provide quantitative data on inhibitor performance.

Protocol 2: Electrochemical Evaluation

Electrochemical methods offer rapid and detailed insights into corrosion kinetics. Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) are powerful techniques for this purpose.[6][9]

Rationale: PDP scans the potential of the metal sample and measures the resulting current, allowing for the determination of the corrosion current (Icorr), which is directly proportional to the corrosion rate. EIS applies a small amplitude AC signal over a range of frequencies to probe the properties of the inhibitor film and the metal-solution interface. A higher charge transfer resistance (Rct) value indicates better corrosion protection.[10]

Equipment:

  • Potentiostat with EIS capability

  • Three-electrode electrochemical cell

  • Working Electrode (WE): Mild steel coupon (e.g., C1018) with a defined surface area

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

  • Counter Electrode (CE): Platinum or Graphite rod

  • Corrosive Medium: e.g., 3.5% NaCl solution (simulating seawater) or 0.5 M HCl (simulating acidic cleaning)

Procedure:

  • Specimen Preparation: Polish the mild steel coupon with successively finer grades of SiC paper (e.g., 240, 400, 600 grit), rinse with DI water and acetone, and dry completely.

  • Cell Assembly: Assemble the three-electrode cell. Immerse the electrodes in the corrosive medium containing the desired concentration of the formulated UDDA inhibitor (e.g., 250 ppm, 500 ppm, 1000 ppm). A blank test with no inhibitor is required as a control.

  • OCP Stabilization: Allow the system to stabilize for 60 minutes, monitoring the Open Circuit Potential (OCP) until it reaches a steady state (drift < 1 mV/min). This ensures the inhibitor film has had time to form.[6]

  • EIS Measurement: Perform an EIS scan at the OCP, typically from a frequency of 100 kHz down to 10 mHz, with a 10 mV AC perturbation.

  • PDP Measurement: After EIS, perform a potentiodynamic scan, typically from -250 mV to +250 mV versus the OCP, at a scan rate of 0.5-1.0 mV/s.

  • Data Analysis:

    • From the PDP curve, use Tafel extrapolation to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

    • From the EIS Nyquist plot, model the data using an equivalent circuit to determine the charge transfer resistance (Rct).

    • Calculate the Inhibition Efficiency (IE%) using the following formulas:

      • IE% (PDP) = [(icorr_blank - icorr_inh) / icorr_blank] * 100

      • IE% (EIS) = [(Rct_inh - Rct_blank) / Rct_inh] * 100

Protocol 3: Gravimetric (Weight Loss) Evaluation

The weight loss method is a straightforward and reliable technique for determining average corrosion rates over an extended period.[6][9]

Procedure:

  • Coupon Preparation: Prepare, clean, and weigh three identical mild steel coupons for each test condition (blank and each inhibitor concentration) to the nearest 0.1 mg.

  • Immersion: Fully immerse the triplicate coupons in the corrosive medium with and without the inhibitor. Seal the containers and leave them undisturbed for a set period (e.g., 24, 72, or 168 hours) at a constant temperature.

  • Post-Test Cleaning: After the immersion period, remove the coupons. Chemically clean them to remove corrosion products (e.g., using a solution of HCl with an inhibitor like hexamine, per ASTM G1 standard).

  • Final Weighing: Rinse, dry, and re-weigh the coupons to the nearest 0.1 mg.

  • Calculation:

    • Calculate the weight loss (ΔW) for each coupon.

    • Calculate the Corrosion Rate (CR) in mm/year.

    • Calculate the Inhibition Efficiency (IE%) using the formula:

      • IE% = [(CR_blank - CR_inh) / CR_blank] * 100

Data Interpretation & Expected Results

A successful UDDA-based inhibitor formulation will demonstrate a significant reduction in corrosion rate and a high inhibition efficiency, which should increase with inhibitor concentration.

Experimental Workflow Visualization

Caption: General workflow for inhibitor formulation and evaluation.

Typical Performance Data

The following table summarizes expected results for a UDDA-TEA formulation in a 3.5% NaCl solution.

Inhibitor Conc. (ppm)MethodCorrosion Rate (mm/year)Rct (Ω·cm²)icorr (µA/cm²)Inhibition Efficiency (IE%)
0 (Blank)Weight Loss0.95---
0 (Blank)PDP/EIS-150173.3-
500Weight Loss0.11--88.4%
500PDP/EIS-145018.089.6%
1000Weight Loss0.06--93.7%
1000PDP/EIS-28009.394.6%
2000Weight Loss0.04--95.8%
2000PDP/EIS-35007.495.7%

Note: Data are representative and will vary based on specific experimental conditions.

Conclusion

This compound is a versatile and effective building block for modern, environmentally acceptable corrosion inhibitors. By converting it into a water-soluble amine salt, it can be easily incorporated into a variety of aqueous industrial fluids. The protocols outlined in this document provide a robust framework for formulating and validating the performance of these inhibitors. Rigorous evaluation using both electrochemical and gravimetric methods is critical to quantifying their efficiency and ensuring reliable protection of metallic assets.

References

  • Connect Chemicals. (n.d.). Undecandioic acid | CAS 1852-04-6. Retrieved from [Link]

  • Google Patents. (1996). US5507861A - Carboxylic acid-based corrosion-inhibiting composition and application thereof in corrosion prevention.
  • ResearchGate. (2023). Electrochemical characterisation of the ability of dicarboxylic acid salts to the corrosion inhibition of mild steel in aqueous solutions. Retrieved from [Link]

  • Google Patents. (1986). EP0200850A1 - Dicyclopentadiene dicarboxylic acid salts as corrosion inhibitors.
  • i-SK. (2024). Carboxylic acid water-soluble rust inhibitors - A Simple Introduction. Retrieved from [Link]

  • Semantic Scholar. (2009). Comparative assessment of the effect of dicarboxylic acid salts on the contact corrosion of metals in an aqueous-glycolic solution. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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  • Google Patents. (1993). EP0556087A1 - Corrosion inhibitor composition based on carboxylic acid and its use in inhibiting corrosion.
  • Royal Society of Chemistry. (2020). Corrosion inhibition in acidic environments: key interfacial insights with photoelectron spectroscopy. Retrieved from [Link]

  • MDPI. (2021). Studies of Corrosion Inhibition Performance of Inorganic Inhibitors for Aluminum Alloy. Retrieved from [Link]

  • SciSpace. (2000). Evaluation of Environmentally Friendly Corrosion Inhibitors for Sour Service. Retrieved from [Link]

  • ResearchGate. (2020). Corrosion inhibitors: Principles, mechanisms and applications. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Experimental and theoretical study on the corrosion inhibition of mild steel by nonanedioic acid derivative in hydrochloric acid solution. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Synthesis and characterizations of 4,6-dihydroxyisophthalohydrazide derivative for mitigation corrosion inhibition of low carbon steel in acidic medium. Retrieved from [Link]

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The Evolving Role of Undecanedioic Acid in High-Performance Synthetic Lubricants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the pursuit of enhanced mechanical efficiency, longevity, and environmental compatibility, the synthetic lubricants industry is increasingly turning to specialized dicarboxylic acids. Among these, Undecanedioic Acid (UDDA), a C11 α,ω-dicarboxylic acid, has emerged as a versatile and highly effective building block.[1][2][3] Its linear, odd-numbered carbon chain imparts unique physical and chemical properties to finished lubricants, including excellent thermal and oxidative stability, favorable viscosity-temperature characteristics, and inherent corrosion inhibition.[1] This guide provides an in-depth exploration of the application of this compound in the formulation of polyol ester and complex ester synthetic lubricants, high-performance greases, and as a corrosion inhibitor. The following sections offer detailed protocols and technical insights intended for researchers, formulators, and drug development professionals exploring advanced lubrication technologies.

Part 1: this compound as a Foundational Component for Polyol Ester Synthetic Lubricants

Polyol esters are a class of high-performance synthetic lubricants prized for their superior thermal stability, low volatility, and clean operation at high temperatures.[4][5] They are synthesized through the esterification of a polyhydric alcohol (polyol) with carboxylic acids. The use of this compound as the dicarboxylic acid component allows for the creation of esters with a unique balance of properties.

Causality of Experimental Choices in Polyol Ester Synthesis

The synthesis of a polyol ester from this compound and a polyol such as trimethylolpropane (TMP) is a classic Fischer esterification. The selection of reactants and conditions is critical:

  • This compound (UDDA): The C11 backbone provides a combination of flexibility and polarity that contributes to good lubricity and additive solubility.

  • Trimethylolpropane (TMP): A neo-polyol with three hydroxyl groups, TMP is chosen for its compact structure which leads to esters with high thermal and oxidative stability due to the absence of β-hydrogens.[6]

  • Catalyst: An acid catalyst, such as p-toluenesulfonic acid (p-TSA), is used to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and accelerating the rate of esterification.[2][3]

  • Reaction Conditions: The reaction is driven to completion by removing water, a byproduct of the esterification, typically through azeotropic distillation with a solvent like toluene or by applying a vacuum. Elevated temperatures (140-160°C) are necessary to achieve a reasonable reaction rate.

Experimental Workflow: Polyol Ester Synthesis

G cluster_0 Reaction Setup cluster_1 Work-up & Purification cluster_2 Analysis Reactants Charge UDDA, TMP, p-TSA, Toluene Heating Heat to Reflux (140-160°C) Reactants->Heating Water_Removal Azeotropic Water Removal (Dean-Stark Trap) Heating->Water_Removal Neutralization Neutralize Catalyst (e.g., NaHCO3 wash) Water_Removal->Neutralization Reaction Completion Washing Wash with Brine Neutralization->Washing Drying Dry over Na2SO4 Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporator) Drying->Solvent_Removal Purification Vacuum Distillation (Purify Ester) Solvent_Removal->Purification Characterization Characterize Product (FTIR, NMR) Purification->Characterization QC QC Tests (Viscosity, Acid Number) Characterization->QC

Caption: Workflow for the synthesis of a polyol ester from this compound.

Protocol 1: Synthesis of Trimethylolpropane Triundecanedioate (Complex Ester)

This protocol describes the synthesis of a complex polyol ester. For a simpler diester, a monofunctional alcohol would be used in the second stage.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer, thermometer, Dean-Stark trap, and condenser, add this compound (2 moles), trimethylolpropane (1 mole), p-toluenesulfonic acid (0.5% by weight of reactants), and toluene (as an azeotropic solvent).

  • Esterification:

    • Heat the mixture to 140-150°C with continuous stirring. Water will begin to collect in the Dean-Stark trap as it forms.[2]

    • Monitor the reaction by measuring the acid value of the mixture periodically. The reaction is considered complete when the acid value is below a target threshold (e.g., < 0.5 mg KOH/g).

  • Purification:

    • Cool the reaction mixture to below 100°C.

    • Wash the mixture with a dilute sodium bicarbonate solution to neutralize the p-TSA catalyst, followed by washing with brine to remove residual salts.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • The resulting crude ester can be further purified by vacuum distillation if required.

  • Characterization:

    • Confirm the structure of the synthesized ester using Fourier-transform infrared (FTIR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the characteristic C=O stretch of the ester) and nuclear magnetic resonance (NMR) spectroscopy.

    • Measure key physical properties such as kinematic viscosity (ASTM D445), viscosity index (ASTM D2270), pour point (ASTM D97), and flash point (ASTM D92).

Performance Characteristics of this compound-Based Polyol Esters

The properties of the final ester can be tailored by the choice of the polyol. Esters derived from this compound exhibit excellent lubricant properties. While specific data for this compound esters is proprietary, the performance is comparable to esters made from similar dicarboxylic acids like dodecanedioic acid.[7]

PropertyTypical Value RangeASTM MethodSignificance
Kinematic Viscosity @ 40°C, cSt 20 - 50D445Influences film thickness and fluid friction.
Kinematic Viscosity @ 100°C, cSt 4 - 8D445High-temperature viscosity is critical for engine applications.
Viscosity Index (VI) 140 - 170D2270A high VI indicates less change in viscosity with temperature.
Pour Point, °C -30 to -50D97The lowest temperature at which the lubricant will flow.
Flash Point, °C > 250D92Indicates the volatility and fire resistance of the lubricant.

Part 2: Application in High-Performance Lithium Complex Greases

Lithium complex greases are widely used due to their high dropping points, excellent mechanical stability, and good water resistance.[8][9] The thickener in a lithium complex grease is formed by the co-crystallization of a simple lithium soap (e.g., lithium 12-hydroxystearate) and a lithium salt of a complexing agent, which is typically a dicarboxylic acid.[4] this compound serves as an excellent dicarboxylic acid for this purpose, contributing to a robust and thermally stable thickener matrix.

Rationale for Component Selection in Grease Formulation
  • 12-Hydroxystearic Acid: This fatty acid forms the primary soap structure, creating the fibrous network that entraps the base oil.

  • This compound: As the complexing agent, it reacts with lithium hydroxide to form a di-lithium salt. This salt integrates into the soap structure, significantly increasing the dropping point and improving the thermal stability of the grease compared to a simple lithium grease.[8]

  • Lithium Hydroxide (LiOH): The alkali used to saponify both the fatty acid and the dicarboxylic acid, forming the thickener matrix.

  • Base Oil: Typically a high-quality mineral oil or a synthetic base stock (like PAO or a polyol ester as described above) that will be immobilized by the thickener.

Grease Manufacturing Workflow

G cluster_0 Saponification cluster_1 Finishing cluster_2 Quality Control Charge_Reactants Charge Base Oil (Part 1), 12-HSA, UDDA Heat_Dissolve Heat to Dissolve Acids (~90°C) Charge_Reactants->Heat_Dissolve Add_LiOH Add LiOH Solution Heat_Dissolve->Add_LiOH Saponify Heat to Saponify & Dehydrate (~200°C) Add_LiOH->Saponify Cooling Cool to ~150°C Saponify->Cooling Thickener Formation Add_Oil Add Remaining Base Oil Cooling->Add_Oil Additives Incorporate Additives (Antioxidants, etc.) Add_Oil->Additives Homogenize Homogenize/Mill Additives->Homogenize Testing Test Properties: Dropping Point, Penetration, Water Washout Homogenize->Testing

Caption: General workflow for manufacturing a lithium complex grease.

Protocol 2: Formulation of a Lithium Complex Grease with this compound
  • Initial Charge: In a grease kettle, charge approximately one-third of the total base oil, all of the 12-hydroxystearic acid, and all of the this compound.

  • Heating and Saponification:

    • Begin heating and agitation, raising the temperature to approximately 80-90°C to dissolve the acids.

    • Separately, prepare an aqueous solution of lithium hydroxide. Slowly add the LiOH solution to the kettle.

    • Increase the temperature to 140-150°C to carry out the saponification reaction.

    • Continue heating to around 200°C to drive off the water and form the thickener.

  • Cooling and Finishing:

    • Once the thickener is formed, begin the cooling process.

    • At around 150°C, add the remaining two-thirds of the base oil. This "quenching" step is crucial for the final grease structure.

    • Continue to cool the batch. Performance additives (e.g., antioxidants, EP/AW agents) are typically added at temperatures below 100°C.

  • Homogenization:

    • Pass the finished grease through a homogenizer or grease mill to ensure a smooth, uniform consistency.

  • Quality Control Testing:

    • Test the final product for key properties, including dropping point (ASTM D2265), cone penetration (ASTM D217), and water washout (ASTM D1264).

Part 3: this compound as a Corrosion Inhibitor

This compound and its salts can function as effective corrosion inhibitors in lubricants and metalworking fluids.[1][6][10] They work by forming a protective, adsorbed film on metal surfaces, which acts as a barrier to corrosive agents like water and oxygen.[1][11] This film-forming ability is enhanced by the two polar carboxyl groups at either end of the C11 hydrocarbon chain.

Mechanism of Corrosion Inhibition

The mechanism of corrosion inhibition by dicarboxylic acids like UDDA involves:

  • Surface Adsorption: The polar carboxylate head groups of the UDDA molecules adsorb onto the metal surface.

  • Film Formation: The long, non-polar hydrocarbon tails orient away from the surface, forming a dense, hydrophobic layer.

  • Barrier Protection: This layer acts as a physical barrier, preventing water and other corrosive species from reaching the metal surface.[11]

Corrosion Inhibition Test Workflow

G cluster_0 Preparation cluster_1 Test Procedure cluster_2 Evaluation Prepare_Rod Prepare Steel Test Rod (Polishing) Immerse_Rod Immerse Rod in Sample Prepare_Rod->Immerse_Rod Prepare_Sample Prepare Oil Sample (300ml oil + 30ml water) Prepare_Sample->Immerse_Rod Assemble Assemble Apparatus Assemble->Immerse_Rod Stir_Heat Stir at 1000 rpm Heat to 60°C Immerse_Rod->Stir_Heat Test_Duration Maintain for 4 hours Stir_Heat->Test_Duration Remove_Rod Remove and Wash Rod Test_Duration->Remove_Rod End of Test Inspect Visually Inspect for Rust Remove_Rod->Inspect Report Report Results (Pass/Fail) Inspect->Report

Caption: Workflow for ASTM D665 Rust-Preventing Characteristics Test.

Protocol 3: Evaluation of Rust-Preventing Characteristics (Based on ASTM D665)

This protocol provides a standardized method to evaluate the effectiveness of this compound as a corrosion inhibitor in an oil formulation.

  • Apparatus and Materials:

    • ASTM D665 test apparatus, including a beaker, stirrer, and temperature bath.

    • Cylindrical steel test rod.

    • Test oil formulated with a specified concentration of this compound.

    • Distilled water or synthetic seawater.

  • Procedure:

    • Prepare the steel test rod by polishing it according to the standard's specifications to ensure a uniform surface.

    • Place 300 mL of the test oil into the beaker and heat it to 60°C.[7]

    • Insert the polished steel rod into the oil.

    • Add 30 mL of distilled water (Procedure A) or synthetic seawater (Procedure B) to the beaker.[7]

    • Stir the mixture at 1000 ± 50 rpm while maintaining the temperature at 60°C for a period of 4 hours.[7][8]

  • Evaluation:

    • At the end of the 4-hour period, stop the stirrer, remove the steel rod, and wash it with a solvent (e.g., isooctane).

    • Visually inspect the test rod for any signs of rust or corrosion.

    • The oil passes the test if the steel specimen shows no signs of rust. The degree of rusting can also be rated for more detailed analysis.[7]

Conclusion

This compound is a highly versatile and valuable component in the formulation of modern synthetic lubricants. Its unique C11 structure enables the synthesis of high-performance polyol and complex esters with an excellent balance of thermal stability, viscosity characteristics, and low-temperature fluidity. In grease manufacturing, it serves as a potent complexing agent, significantly enhancing the thermal properties of lithium-based thickeners. Furthermore, its inherent polarity makes it an effective film-forming corrosion inhibitor. The protocols and data presented in this guide provide a foundational framework for researchers and formulators to harness the full potential of this compound in developing next-generation lubricants for demanding applications in the automotive, industrial, and aerospace sectors.

References

  • Corvay Specialty Chemicals GmbH. (2025). This compound (UDDA, DC11). Retrieved from Corvay Specialty Chemicals GmbH website.
  • ASTM International. (n.d.). D665-02: Standard Test Method for Rust-Preventing Characteristics of Inhibited Mineral Oil in the Presence of Water. Retrieved from [Link]

  • Serena Chemicals. (n.d.). This compound.
  • MCB Books. (n.d.). Formulation of Lithium Complex Grease | Composition. Retrieved from [Link]

  • ChemCeed. (n.d.). This compound (UDDA).
  • ResearchGate. (2022). A potential pentaerythritol-based bio-lubricants from 10-undecylenic acid: Its physico-chemical assessment. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Novel Polyol Esters of Undecylenic Acid As Ecofriendly Lubricants. Retrieved from [Link]

  • ResearchGate. (n.d.). 10-Undecenoic acid-based polyol esters as potential lubricant base stocks. Retrieved from [Link]

  • ÖleZol. (n.d.). Lithium Grease: Composition, Formulations, and Applications. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). Synthesis and Characterization of Trimethylolpropane Based Esters as Green Biolubricant Basestock. Retrieved from [Link]

  • Google Patents. (n.d.). Trimethylolpropane esters useful as base lubricants for motor oils.
  • Z&S Lubricants. (n.d.). Polyol Esters Technical Data Sheet. Retrieved from [Link]

  • Afton Chemical. (n.d.). Afton Corrosion Inhibitors for Grease.
  • STRATCO Inc. (n.d.). Critical Variables in Lithium Complex Grease Manufacturing. Retrieved from [Link]

  • ASTM International. (n.d.). D665 Standard Test Method for Rust-Preventing Characteristics of Inhibited Mineral Oil in the Presence of Water. Retrieved from [Link]

  • UL Prospector. (2018). Rust Be Gone: Lubricant Corrosion Inhibitors. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Undecanedioic Acid Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for undecanedioic acid polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of polyesters and polyanhydrides using this compound. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical field experience.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your polymerization experiments. Each issue is presented with potential causes and actionable solutions.

Issue 1: Low Molecular Weight of the Final Polymer

Question: I've completed my polymerization of this compound with a diol, but the resulting polyester has a much lower molecular weight than expected. What could be the cause, and how can I fix it?

Answer:

Achieving a high molecular weight in step-growth polymerization is highly dependent on several critical factors. Low molecular weight is a common problem that can often be traced back to one of the following issues:

1. Stoichiometric Imbalance:

  • The "Why": Step-growth polymerization requires a precise 1:1 molar ratio of the functional groups (in this case, carboxylic acid from this compound and hydroxyl groups from the diol).[1][2] Any deviation from this ratio will result in one type of functional group being in excess, leading to chain termination and, consequently, a lower degree of polymerization.[2][3]

  • Troubleshooting Steps:

    • Accurate Measurement: Ensure highly accurate weighing of both the this compound and the diol. Use a calibrated analytical balance.

    • Monomer Purity: Impurities in either monomer can act as chain stoppers or introduce monofunctional species, disrupting the stoichiometry.[4][5] It is crucial to use high-purity this compound (≥98%).[4][6] Consider purifying your monomers before use if purity is uncertain.

    • Volatility of Monomers: During melt polymerization under vacuum, one of the monomers (often the diol) might be more volatile and can be partially removed from the reaction vessel.[7] To counteract this, a slight excess (e.g., 1-2 mol%) of the more volatile monomer can be added at the beginning of the reaction.[7]

2. Incomplete Reaction:

  • The "Why": The polymerization reaction may not have proceeded to a high enough conversion. The relationship between the degree of polymerization and conversion is not linear; very high conversions (>99%) are necessary to achieve high molecular weights.

  • Troubleshooting Steps:

    • Reaction Time: Increase the reaction time, especially during the high-vacuum polycondensation stage.[7]

    • Temperature Profile: A two-stage temperature profile is often effective for melt polycondensation.[7]

      • Esterification Stage: Initially, maintain a temperature of 150-180°C to facilitate the initial esterification and removal of water.[7]

      • Polycondensation Stage: Subsequently, increase the temperature to 180-220°C under high vacuum to drive the reaction to completion by removing the condensation byproduct (water).[7]

    • Efficient Removal of Byproducts: The removal of water (in polyesterification) or acetic acid (in polyanhydride synthesis from prepolymers) is crucial to shift the reaction equilibrium towards the formation of longer polymer chains.[8] Ensure your vacuum system is efficient (pressure < 1 mbar) and that there is adequate surface area for the byproduct to evaporate.[7] Vigorous stirring increases the surface area of the melt.[9]

3. Catalyst Issues:

  • The "Why": The catalyst may be inactive or used at a suboptimal concentration. While some polyesterifications can be self-catalyzed by the carboxylic acid groups, an external catalyst is often necessary to achieve a high reaction rate.

  • Troubleshooting Steps:

    • Catalyst Choice: Common catalysts for polyesterification include p-toluenesulfonic acid (PTSA), and titanium-based catalysts like titanium (IV) butoxide.[7][10] For enzymatic polymerization under milder conditions, lipases such as Candida antarctica lipase B (CalB-IM) can be used.[11][12]

    • Catalyst Activity: Ensure the catalyst is fresh and has been stored correctly to prevent deactivation.

    • Concentration Optimization: Too little catalyst will result in a slow reaction, while too much can promote side reactions and polymer discoloration.[7] The optimal concentration should be determined empirically.

4. Side Reactions:

  • The "Why": Unwanted side reactions can consume functional groups, leading to an imbalance in stoichiometry and chain termination.

  • Troubleshooting Steps:

    • Etherification of Diols: At high temperatures, diols can undergo etherification, which consumes hydroxyl groups.[7] Avoid excessively high reaction temperatures.

    • Thermal Degradation: Prolonged exposure to high temperatures can cause thermal degradation of the polymer, leading to chain scission and discoloration.[7] Optimize the reaction time and temperature profile.

Issue 2: Polymer Discoloration (Yellowing/Browning)

Question: My final polymer has a yellow or brown tint. What causes this, and how can I obtain a colorless product?

Answer:

Polymer discoloration is typically a sign of degradation or the presence of impurities.

1. Thermal Degradation:

  • The "Why": Exposing the polymer to excessively high temperatures or for prolonged periods can lead to thermal degradation and the formation of chromophores.[7]

  • Troubleshooting Steps:

    • Optimize Temperature and Time: Carefully control the reaction temperature and time. Use the minimum temperature necessary to maintain a molten state and achieve a reasonable reaction rate.

    • Inert Atmosphere: During the initial stages of polymerization, before applying a vacuum, blanketing the reaction with an inert gas like nitrogen or argon can help prevent oxidative degradation.

2. Catalyst-Induced Discoloration:

  • The "Why": Some catalysts, particularly certain metal-based catalysts, can cause discoloration at high temperatures.

  • Troubleshooting Steps:

    • Lower Catalyst Concentration: Use the lowest effective concentration of the catalyst.

    • Alternative Catalysts: Consider using a different catalyst that is less prone to causing discoloration. Enzymatic catalysts, for instance, operate under much milder conditions.[12]

Issue 3: Gel Formation During Polymerization

Question: My reaction mixture turned into an insoluble gel before I could achieve a high molecular weight. What happened?

Answer:

Gel formation, or cross-linking, is a significant issue that can prematurely terminate the polymerization and render the product unusable.

1. Unwanted Side Reactions:

  • The "Why": Side reactions can lead to the formation of cross-linked networks. This is a particular concern with certain monomers or under specific catalytic conditions.[13] For example, if using unsaturated dicarboxylic acids, radical crosslinking of the double bonds can occur at high temperatures.[13]

  • Troubleshooting Steps:

    • Inhibitors: If using unsaturated monomers, the addition of a radical inhibitor might be necessary.

    • Catalyst Selection: The choice of catalyst can significantly influence the occurrence of side reactions.[13] It may be necessary to screen different catalysts to find one that minimizes cross-linking.

2. High Polymer Concentration in Solution Polymerization:

  • The "Why": In solution polymerization, if the polymer concentration becomes too high, chain entanglements and intermolecular interactions can lead to gelation.[9]

  • Troubleshooting Steps:

    • Lower Monomer Concentration: Conduct the polymerization at a lower initial monomer concentration.

    • Solvent Choice: Use a "good" solvent for the polymer to ensure the growing chains remain well-solvated.[9]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common conceptual and practical questions regarding this compound polymerization.

Q1: What are the main polymerization methods for this compound?

This compound can be polymerized through several methods, with the most common being:

  • Melt Polycondensation: This is a solvent-free method where the monomers are heated above their melting points to react. A high vacuum is typically applied in the later stages to remove the condensation byproduct and drive the reaction to completion.[14] This method is common for producing polyesters.

  • Solution Polymerization: In this method, the monomers are dissolved in a suitable solvent, and the reaction is carried out in the solution phase. This can help to control viscosity and reaction temperature but requires a subsequent step to remove the solvent.

  • Enzymatic Polymerization: This method uses enzymes, such as lipases, to catalyze the polymerization under milder conditions (lower temperatures).[11][12] This can be advantageous for sensitive monomers or when trying to avoid high-temperature side reactions.[12]

  • Polyanhydride Synthesis via Acetic Anhydride: For synthesizing polyanhydrides, a common method involves first reacting the dicarboxylic acid with an excess of a dehydrating agent like acetic anhydride to form a prepolymer.[14][15] This prepolymer is then subjected to melt polycondensation to form the final high molecular weight polyanhydride.[14]

Q2: How do I monitor the progress of my polymerization reaction?

Several techniques can be used to monitor the progress of the polymerization:

  • Melt Viscosity: Qualitatively, an increase in the melt viscosity (observed as increased torque on the mechanical stirrer) indicates an increase in molecular weight.[7]

  • Acid Value Titration: Periodically taking samples and titrating for the remaining carboxylic acid groups can quantify the extent of the reaction. A decreasing acid value signifies the progression of the polymerization.[7][10]

  • Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of the hydroxyl (-OH) and carboxylic acid (C=O) bands of the monomers and the appearance of the ester (C=O) band of the polymer.[7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to follow the conversion of functional groups.[16][17]

  • Gel Permeation Chromatography (GPC): GPC can be used to determine the molecular weight and molecular weight distribution of the polymer at different time points during the reaction.

Q3: Why is monomer purity so important for this compound polymerization?

Monomer purity is paramount in step-growth polymerization for several reasons:

  • Stoichiometric Balance: As discussed in the troubleshooting section, impurities can disrupt the required 1:1 stoichiometry. Monofunctional impurities will act as chain terminators, severely limiting the final molecular weight.[4]

  • Side Reactions: Impurities can initiate or participate in unwanted side reactions, leading to discoloration, cross-linking, or the formation of weak links in the polymer backbone.

  • Reproducibility: Using monomers of consistent, high purity is essential for achieving reproducible results in terms of molecular weight, and physical and mechanical properties of the final polymer.[4]

Q4: What are the key differences in challenges when synthesizing polyesters versus polyanhydrides from this compound?

While both are condensation polymers, there are some distinct challenges:

FeaturePolyester SynthesisPolyanhydride Synthesis
Key Linkage Ester (-COO-)Anhydride (-CO-O-CO-)
Stability Generally stableHighly susceptible to hydrolysis; degrades in the presence of moisture.[14][18]
Primary Challenge Achieving high molecular weight through efficient removal of water at high temperatures and vacuum.Controlling the reaction with the dehydrating agent (e.g., acetic anhydride) and preventing premature degradation due to moisture.[14] The hydrolytic instability makes handling and storage difficult.[14][19]
Typical Method One or two-stage melt polycondensation of diacid and diol.[7]Often a two-step process involving activation of the diacid with acetic anhydride followed by melt polycondensation.[14]

Q5: Can I control the molecular weight of my polymer?

Yes, the molecular weight can be controlled in several ways:

  • Controlled Stoichiometric Imbalance: Intentionally adding a slight excess of one monomer will limit the maximum achievable molecular weight.[2][3]

  • Monofunctional Additives: Adding a controlled amount of a monofunctional monomer (a "chain stopper") will terminate chain growth and allow for the predictable control of the final molecular weight.[2]

  • Reaction Time and Quenching: Stopping the reaction after a specific time (by cooling it down) before it reaches completion can also be used to obtain a polymer of a desired molecular weight.

Part 3: Visualizations and Protocols

Diagrams

Troubleshooting Logic for Low Molecular Weight Polymer

G start Problem: Low Molecular Weight check_stoichiometry Check Stoichiometry (1:1 Ratio) start->check_stoichiometry check_purity Verify Monomer Purity (≥98%) check_stoichiometry->check_purity Yes solution_stoichiometry Solution: Re-weigh accurately, Use high-purity monomers, Consider 1-2% diol excess check_stoichiometry->solution_stoichiometry No check_volatility Account for Monomer Volatility? check_purity->check_volatility Yes check_purity->solution_stoichiometry No check_reaction_conditions Review Reaction Conditions check_volatility->check_reaction_conditions Yes check_volatility->solution_stoichiometry No check_time_temp Sufficient Time & Temperature? check_reaction_conditions->check_time_temp check_vacuum Effective Byproduct Removal? check_time_temp->check_vacuum Yes solution_conditions Solution: Increase reaction time, Optimize two-stage temperature profile, Improve vacuum efficiency (<1 mbar) check_time_temp->solution_conditions No check_catalyst Catalyst Issues? check_vacuum->check_catalyst Yes check_vacuum->solution_conditions No check_side_reactions Evidence of Side Reactions? check_catalyst->check_side_reactions Yes solution_catalyst Solution: Use fresh catalyst, Optimize concentration check_catalyst->solution_catalyst No solution_side_reactions Solution: Lower reaction temperature to avoid degradation/etherification check_side_reactions->solution_side_reactions No

Caption: Decision tree for troubleshooting low molecular weight.

General Workflow for Melt Polycondensation of this compound

G cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Polycondensation s1_charge Charge Reactor: - this compound - Diol (e.g., 1,10-Decanediol) - Catalyst (e.g., PTSA) s1_heat Heat to 150-180°C under N2 flow s1_charge->s1_heat s1_water Collect Water byproduct s1_heat->s1_water s2_vacuum Gradually apply high vacuum (<1 mbar) s1_water->s2_vacuum Esterification complete s2_heat Increase Temp. to 180-220°C s2_vacuum->s2_heat s2_stir Continue stirring (4-8 hours) s2_heat->s2_stir s2_viscosity Monitor viscosity increase s2_stir->s2_viscosity end Cool down & Collect Polymer s2_viscosity->end Target viscosity reached

Caption: Two-stage melt polycondensation workflow.

Experimental Protocol

Protocol: Synthesis of Poly(undecanedioic-co-decanediol) via Two-Stage Melt Polycondensation

This protocol describes the synthesis of a polyester from this compound and 1,10-decanediol.

Materials:

  • This compound (High Purity, ≥98%)

  • 1,10-Decanediol (High Purity, ≥98%)

  • p-Toluenesulfonic acid (PTSA) (Catalyst)

  • Nitrogen gas (High Purity)

  • Reaction vessel (three-necked flask) equipped with a mechanical stirrer, nitrogen inlet, and a distillation head connected to a vacuum pump.

Procedure:

  • Reactor Setup: Assemble the reaction apparatus and ensure all glassware is dry.

  • Charging the Reactor:

    • Accurately weigh and add equimolar amounts of this compound and 1,10-decanediol to the reaction flask. Note: A 1-2 mol% excess of the diol can be added to compensate for potential loss under vacuum.[7]

    • Add the catalyst (e.g., 0.1-0.5 mol% PTSA relative to the diacid).[7]

  • Stage 1: Esterification

    • Begin stirring and purge the system with nitrogen gas.

    • Heat the reaction mixture to 150-180°C.[7]

    • Maintain this temperature under a slow stream of nitrogen for 2-4 hours. Water will distill from the reaction mixture.

  • Stage 2: Polycondensation

    • Gradually reduce the pressure inside the vessel to below 1 mbar.[7]

    • Once the high vacuum is established, slowly increase the temperature to 180-220°C.[7]

    • Continue the reaction under these conditions for 4-8 hours. The progress can be monitored by the increase in the viscosity of the melt.[7]

  • Reaction Completion and Recovery:

    • Once the desired viscosity is achieved, stop heating and break the vacuum with nitrogen gas.

    • Allow the reactor to cool to room temperature.

    • The solid polymer can then be removed from the flask.

Characterization:

  • The resulting polymer can be characterized by FTIR to confirm the formation of ester bonds, by NMR for structural analysis, and by GPC to determine the molecular weight and polydispersity index. The thermal properties (glass transition temperature, melting point) can be analyzed using Differential Scanning Calorimetry (DSC).

References

  • Benchchem. Troubleshooting low molecular weight in 1,10-Decanediol polymerization.
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  • NIH. Synthesis of Aliphatic Polyanhydrides with Controllable and Reproducible Molecular Weight.
  • ACS Publications. Polyanhydride Chemistry.
  • RSC Publishing. Union carbide polymerization catalysts: from uncovering active site structures to designing molecularly-defined analogs.
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  • Fiveable. Stoichiometry and molecular weight control.
  • Chemistry For Everyone. How Does Stoichiometry Impact Step-growth Polymerization?
  • Reddit. Troubleshooting step growth polymerization.
  • ScienceDirect. Polyanhydrides.
  • YouTube. Condensation Polymerisation.
  • ACS Publications. Aliphatic Polyester Materials from Renewable 2,3-Butanediol.
  • ResearchGate. (PDF) Polyanhydride Chemistry.
  • Pass My Exams. Condensation Polymerisation - Carboxylic Acids.
  • Online Learning College. Understanding Condensation Polymers: Polyesters & Biopolyesters.
  • Corvay Specialty Chemicals GmbH. This compound (UDDA, DC11).
  • Condensation polymerisation.
  • Aqueous Free-Radical Polymerization of Non-Ionized and Fully Ionized Methacrylic Acid.
  • ResearchGate. Recent Developments and Future Challenges in Controlled Radical Polymerization: A 2020 Update | Request PDF.
  • MDPI. Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates.
  • Preparation and characterization of polyesters with controlled molecular weight method.
  • NIH. Design and Synthesis of Fast-Degrading Poly(anhydride-esters).
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  • Benchchem. troubleshooting poor solubility of 1,2,4,5-Benzenetetramine-based polymers.
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  • Benchchem. Application Notes and Protocols for the Polymerization of 3-(Propan-2-yl)hexanedioic Acid.
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Technical Support Center: Undecanedioic Acid Purification

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of undecanedioic acid (UDDA). As a long-chain dicarboxylic acid, UDDA is a critical monomer in the synthesis of high-performance polyamides and polyesters and serves as a key intermediate in various industrial applications.[1][2][3] Achieving high purity is paramount, as even minor impurities can compromise the physicochemical properties of the final products.[2]

This guide is structured to provide direct, actionable solutions to common challenges encountered during the purification of synthesized UDDA. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work. The protocols and troubleshooting advice provided herein are designed to be self-validating, ensuring reliable and reproducible results.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, observable problems you may encounter with your synthesized this compound.

Issue 1: My final product is off-color (e.g., yellow, tan, or brown).

A persistent off-color in your crystalline product is a clear indicator of residual impurities that were not removed during the initial work-up.

  • Potential Causes:

    • Residual Oxidizing Agents or Byproducts: If your synthesis involves strong oxidation (e.g., ozonolysis or nitric acid oxidation of precursors like undecylenic acid), colored nitrogen oxides or polymeric byproducts may be present.[4]

    • Metal Contamination: Contaminants from reactors or reagents, such as iron, copper, or nickel, can form colored salts or coordination complexes with the dicarboxylic acid.[5]

    • Thermal Degradation: Prolonged exposure to high temperatures during synthesis or solvent removal can cause decomposition, leading to colored, often polymeric, impurities.

  • Recommended Solutions & Protocols:

    • Activated Charcoal Treatment: This is highly effective for removing colored organic impurities.

      • Protocol:

        • Dissolve the crude UDDA in a suitable hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture) to near saturation.

        • Add 1-2% (w/w) of activated charcoal to the hot solution.

        • Stir and gently heat the mixture for 15-30 minutes. Caution: Avoid vigorous boiling to prevent bumping.

        • Perform a hot filtration through a pad of Celite® or filter aid to remove the charcoal.

        • Allow the clear, colorless filtrate to cool slowly for recrystallization.

    • Reductive Wash: To remove residual oxidizing species.

      • Protocol: During the initial aqueous work-up, wash the organic layer containing the product with a 5% aqueous solution of sodium bisulfite (NaHSO₃) until the color is discharged.[6]

    • Chelation of Metal Ions: If metal contamination is suspected.

      • Protocol: Wash the organic solution of your product with a dilute aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt (typically 0.05-0.1 M) at a slightly acidic pH (4-6) to sequester metal ions into the aqueous phase.

Issue 2: The melting point of my product is low and/or has a broad range.

A depressed and broad melting point is a classic sign of impurity, as described by the Van't Hoff law of melting point depression.[7]

  • Potential Causes:

    • Homologous Dicarboxylic Acids: Synthesis via oxidative cleavage of unsaturated fatty acids (e.g., from castor oil) can produce a mixture of dicarboxylic acids with different chain lengths (e.g., azelaic acid, sebacic acid).[8][9] These act as impurities to each other.

    • Unreacted Starting Material: Incomplete oxidation will leave starting materials like undecylenic acid or 11-hydroxyundecanoic acid in the final product.

    • Solvent Inclusion: Solvent molecules can become trapped within the crystal lattice during rapid crystallization, disrupting the crystal structure.

  • Recommended Solutions & Protocols:

    • Systematic Recrystallization: This is the most powerful technique for purifying crystalline solids.[10] The key is selecting a solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.

      • Protocol: Recrystallization from a Single Solvent (e.g., Water)

        • Place the crude UDDA in an Erlenmeyer flask.

        • Add a minimal amount of hot deionized water and bring the mixture to a boil with stirring.

        • Continue adding small portions of hot water until the solid just dissolves.

        • Allow the solution to cool slowly to room temperature. To maximize yield, subsequently cool in an ice bath.

        • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.

      • Protocol: Recrystallization from a Solvent Pair (e.g., Ethyl Acetate/Hexane)

        • Dissolve the crude UDDA in a minimum amount of boiling ethyl acetate (the "good" solvent).

        • Slowly add hexane (the "poor" solvent) dropwise to the hot solution until a faint, persistent cloudiness appears.

        • Add a few drops of hot ethyl acetate to redissolve the cloudiness, resulting in a saturated solution.

        • Cool the solution slowly to induce crystallization.

    • Melt Crystallization: For industrial-scale or high-purity applications, this method avoids organic solvents. It involves melting the crude product and then slowly cooling it to crystallize the pure acid, leaving impurities in the molten mother liquor.[11]

Workflow for Troubleshooting Purification

The following diagram illustrates a logical workflow for addressing common purity issues.

TroubleshootingWorkflow Start Crude Product Analysis (MP, TLC, Appearance) OffColor Is the product off-color? Start->OffColor LowMP Is the melting point low or broad? OffColor->LowMP No Charcoal Activated Charcoal Treatment OffColor->Charcoal Yes PurityOK Product Meets Purity Specs LowMP->PurityOK No Recrystallize Systematic Recrystallization LowMP->Recrystallize Yes Charcoal->LowMP ReductiveWash Consider Reductive Wash in Work-up Charcoal->ReductiveWash SolventSystem Optimize Recrystallization Solvent System Recrystallize->SolventSystem SolventSystem->PurityOK Success Advanced Consider Advanced Methods: - Column Chromatography - Melt Crystallization SolventSystem->Advanced Failure

Caption: A decision tree for troubleshooting common issues in this compound purification.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal solvent for recrystallizing this compound?

Solvent selection is critical and is based on the principle that the compound of interest should be highly soluble in the hot solvent but poorly soluble in the cold solvent. For this compound, a polar molecule with a long nonpolar chain, several options exist. The choice can be influenced by the nature of the impurities you are trying to remove. Recent studies have also shown that solvent choice, particularly the hydrogen bond donating (HBD) ability, can influence which crystalline polymorph of UDDA is formed.[12]

SolventBoiling Point (°C)Solubility of UDDA (Hot)Solubility of UDDA (Cold)Comments & Rationale
Water 100ModerateVery LowExcellent for removing nonpolar impurities. Can be slow to dissolve. Produces very pure material.[13]
Ethanol 78HighModerateGood general-purpose solvent. May require cooling to very low temperatures for good yield.
Ethyl Acetate 77HighLowExcellent choice, often used in a pair with hexane or heptane to reduce cold solubility.[6]
Toluene 111ModerateVery LowGood for removing more polar impurities that remain soluble in cold toluene.
Acetone 56HighModerateCan be effective, but its low boiling point means less difference between hot and cold solubility.

Q2: What are the most common impurities associated with this compound synthesis?

The impurity profile is almost entirely dependent on the synthetic route.

Impurity TypeLikely Synthetic OriginRecommended Removal Method
Shorter-chain dicarboxylic acids (e.g., Azelaic, Sebacic)Oxidative cleavage of castor oil or undecylenic acid.[8][9]Fractional crystallization or column chromatography.[14][15]
Unreacted Undecylenic Acid Incomplete oxidation of the double bond.[16][17]Recrystallization. The difference in polarity and structure makes separation relatively easy.
Mono-carboxylic acids Incomplete oxidation of a terminal methyl group or side reactions.Aqueous extraction at basic pH (mono-acids may have different pKa values) followed by recrystallization.
Metal Salts Contamination from reagents or reaction vessels.[5]Washing with dilute acid or a chelating agent (EDTA) solution.[5]

Q3: What analytical techniques should I use to confidently assess the purity of my final product?

A multi-technique approach is always recommended for a comprehensive assessment of purity.

  • Differential Scanning Calorimetry (DSC): This is a powerful method for quantitative purity determination. It measures the melting point depression of the sample and can calculate a molar purity value, typically effective for purities between 90-100 mol%.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation. The presence of unexpected signals in ¹H or ¹³C NMR spectra indicates impurities. Quantitative NMR (qNMR) can be used to determine the purity against a certified internal standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Since UDDA is not very volatile, it must first be derivatized (e.g., converted to its methyl or silyl ester). This technique is exceptionally powerful for separating and identifying homologous dicarboxylic acids or other volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating UDDA from non-volatile impurities.[18][19] A variety of column chemistries (e.g., C18) and detectors (UV, ELSD, MS) can be employed.[8][18]

General Purification and Analysis Workflow

This diagram outlines a comprehensive strategy for purifying and analyzing synthesized this compound.

PurificationStrategy cluster_purification Purification Stages cluster_analysis Analytical Validation Crude Crude UDDA from Reaction Work-up Primary Primary Purification (Recrystallization) Crude->Primary Secondary High-Purity Methods (If Needed) Primary->Secondary Fails Specs Final Pure Crystalline UDDA Primary->Final Meets Specs MP Melting Point Primary->MP Secondary->Final NMR NMR (¹H, ¹³C) Final->NMR Chroma Chromatography (HPLC or GC-MS) Final->Chroma DSC DSC Purity Analysis Final->DSC

Caption: A workflow showing the progression from crude product through purification and analytical validation.

References

  • Higuchi, T., Hill, N. C., & Corcoran, G. B. (1952). Chromatographic Separation and Determination of Dicarboxylic Acids C4 to C10. Analytical Chemistry. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Available at: [Link]

  • Scholten, P. M., et al. (2002). Purification and recovery of dicarboxylic acids using melt crystallization. Google Patents (EP1214286A1).
  • Mueller, H. F., et al. (1957). Chromatographic separation and identification of organic acids. Illinois State Water Survey. Available at: [Link]

  • Kulkarni, M. G., et al. (2001). Process for crystallization of dicarboxylic acids. Google Patents (WO2001007389A1).
  • Lindberg, B., & Wickberg, B. (1960). Rapid Paper Chromatography of Carboxylic Acids. Acta Chemica Scandinavica. Available at: [Link]

  • Sanborn, A. J., et al. (2020). Preparation and separation of a dicarboxylic acid-containing mixture using a dicarboxylate form of an anion exchange chromatogra. European Patent Office (EP3696144A1). Available at: [Link]

  • Amend, W. J. (1955). Purification and separation of dicarboxylic acids. Google Patents (US2716133A).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind this compound: Synthesis and Properties for Industrial Use. Available at: [Link]

  • Gierczyk, B., et al. (2021). Identification of Unknown Impurity of Azelaic Acid in Liposomal Formulation Assessed by HPLC-ELSD, GC-FID, and GC-MS. National Institutes of Health. Available at: [Link]

  • Wang, H., et al. (2019). Selective Separation of Isomeric Dicarboxylic Acid by the Preferable Crystallization of Metal-Organic Frameworks. PubMed. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Castor Oil: A Key Component in Modern Chemical Synthesis. Available at: [Link]

  • N.A. (1974). Pyrolysis of castor oil methylesters to lO-undecenoic acid and heptaldehydet. Indian Institute of Chemical Technology, Hyderabad. Available at: [Link]

  • Ataman Kimya. (n.d.). This compound. Available at: [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Available at: [Link]

  • Gross, Z. & Adma, F. (2014). Modification of oligo-Ricinoleic Acid and Its Derivatives with 10-Undecenoic Acid via Lipase-Catalyzed Esterification. MDPI. Available at: [Link]

  • Van der Steen, M., et al. (2021). Undecylenic acid: A valuable renewable building block on route to Tyromycin A derivatives. ResearchGate. Available at: [Link]

  • Reddit. (2022). Nothing has been working for this synthesis-HELP. r/chemistry. Available at: [Link]

  • Van der Steen, M., & Stevens, C. V. (2009). Undecylenic Acid: A Valuable and Physiologically Active Renewable Building Block from Castor Oil. ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity this compound for Advanced Polymer Synthesis. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Shi, P., et al. (2020). Insight into Solvent-Dependent Conformational Polymorph Selectivity: The Case of this compound. Crystal Growth & Design. Available at: [Link]

  • Van der Steen, M., & Stevens, C. V. (2009). Undecylenic acid: a valuable and physiologically active renewable building block from castor oil. PubMed. Available at: [Link]

  • Körner, H.-J. (2007). Separation and purification of 1,18-octadecenedioic acid. Fraunhofer-Publica. Available at: [Link]

  • ChemSynthesis. (n.d.). This compound. Available at: [Link]

  • Kim, Y.-S., et al. (2017). Multi-Step Enzymatic Synthesis of 1,9-Nonanedioic Acid from a Renewable Fatty Acid and Its Application for the Enzymatic Production of Biopolyesters. MDPI. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Corvay Specialty Chemicals GmbH. (n.d.). This compound (UDDA, DC11). Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). 10-undecynoic acid. Available at: [Link]

  • Wikipedia. (n.d.). Undecylenic acid. Available at: [Link]

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Available at: [Link]

  • Zhang, G. (2012). Production method of undecylenic acid. Google Patents (CN102417447B).
  • PharmaTutor. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2024). Review on the modern analytical advancements in impurities testing. Available at: [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • Mettler Toledo. (n.d.). DSC purity. Available at: [Link]

  • FooDB. (2011). Showing Compound this compound (FDB022300). Available at: [Link]

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Navigating Undecanedioic Acid Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for undecanedioic acid (UDDA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered when working with this long-chain dicarboxylic acid. Here, we provide in-depth, evidence-based troubleshooting strategies and frequently asked questions to ensure the success of your experiments.

I. Troubleshooting Guide: Overcoming Solubility Hurdles

This compound, a C11 α,ω-dicarboxylic acid, presents unique solubility characteristics due to its long hydrophobic carbon chain and two terminal polar carboxylic acid groups.[1][2] This dual nature often leads to solubility issues in various reaction media. This section provides a systematic approach to troubleshooting these challenges.

Issue 1: Poor Solubility in Aqueous Media at Neutral pH

Root Cause Analysis:

At neutral pH, the carboxylic acid groups of this compound are only partially deprotonated. The pKa of the carboxylic acid groups is approximately 4.48-4.65.[3][4][5] This means that at a neutral pH of 7, the majority of the molecules will exist as the dicarboxylate anion. While this increases polarity, the long C9 alkyl chain remains highly hydrophobic, leading to overall low solubility in water.[2] Reports indicate its water solubility is limited, though it increases slightly with hot water.[2]

Troubleshooting Protocol:

  • pH Adjustment: The most effective method to enhance aqueous solubility is to increase the pH of the medium. By raising the pH to 2 or more units above the second pKa (approximately 5.4 for most dicarboxylic acids), you ensure complete deprotonation to the highly soluble dicarboxylate salt.

    • Step-by-Step:

      • Prepare a slurry of this compound in water.

      • Gradually add a suitable base (e.g., NaOH, KOH, or an organic base like triethylamine) while monitoring the pH.

      • Continue adding the base until the this compound fully dissolves and the pH is in the desired range (typically pH > 7.5).

    • Causality: The conversion of the carboxylic acid groups to their corresponding carboxylate salts introduces ionic character, drastically improving interaction with polar water molecules and overcoming the hydrophobic nature of the carbon backbone.[6][7]

  • Co-Solvent System: The addition of a water-miscible organic solvent can improve the solubility of this compound.

    • Recommended Co-solvents: Ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1][8][9]

    • Experimental Approach:

      • Dissolve the this compound in a minimal amount of the chosen organic co-solvent first.

      • Slowly add this organic solution to the aqueous medium with vigorous stirring.

    • Mechanism: The organic co-solvent helps to disrupt the hydrogen bonding network of water and creates a more favorable environment for the nonpolar alkyl chain of the this compound.

Issue 2: Precipitation of this compound During Reaction

Root Cause Analysis:

Precipitation during a reaction can be triggered by several factors:

  • Change in pH: If the reaction consumes a base or generates an acid, the pH of the medium can drop, causing the soluble dicarboxylate to protonate and precipitate as the less soluble free acid.

  • Change in Solvent Composition: If the reaction alters the solvent polarity (e.g., through consumption of a polar reactant or generation of a nonpolar product), the solubility of the this compound may decrease.

  • Temperature Fluctuation: The solubility of this compound is temperature-dependent, with higher temperatures generally favoring increased solubility.[2][10] A decrease in reaction temperature can lead to precipitation.

Troubleshooting Protocol:

  • Maintain pH Control:

    • Buffering: Employ a suitable buffer system to maintain the pH within the optimal solubility range for your reaction.

    • Continuous Base Addition: For reactions that consume a base, use a syringe pump or a pH-stat system to add a base continuously and maintain a constant pH.

  • Optimize Solvent System:

    • Solvent Screening: Conduct small-scale solubility tests in various solvent mixtures to identify a system that maintains the solubility of all reactants and products throughout the reaction.

    • Higher Boiling Point Solvents: Consider using higher boiling point polar aprotic solvents like DMSO or DMF, which often provide good solubility for a wide range of compounds.

  • Temperature Management:

    • Maintain Constant Temperature: Ensure your reaction vessel is adequately heated and insulated to prevent temperature drops.

    • Hot Filtration: If the product is soluble at higher temperatures, a hot filtration step at the end of the reaction can remove any precipitated starting material.

Issue 3: Difficulty in Dissolving this compound in Organic Solvents

Root Cause Analysis:

While generally more soluble in organic solvents than in water, this compound's solubility can still be limited in nonpolar organic solvents due to the strong intermolecular hydrogen bonding between the carboxylic acid groups.[1] This can lead to the formation of stable crystal lattice structures that are difficult to break down.

Troubleshooting Protocol:

  • Solvent Selection:

    • Polar Protic Solvents: Solvents like ethanol and methanol are effective at dissolving this compound because they can both donate and accept hydrogen bonds, disrupting the intermolecular hydrogen bonding of the diacid.[1]

    • Polar Aprotic Solvents: Solvents like DMSO and DMF are also good choices as they are strong hydrogen bond acceptors.[9]

    • Solvent Blends: A mixture of solvents can sometimes provide synergistic effects. For instance, a small amount of a polar solvent in a less polar medium can significantly enhance solubility.

  • Elevated Temperature:

    • Heating: Gently heating the solvent while stirring can provide the necessary energy to overcome the crystal lattice energy and promote dissolution.

  • Phase-Transfer Catalysis (PTC): For reactions in biphasic systems (e.g., aqueous/organic), a phase-transfer catalyst can be employed to transport the deprotonated this compound from the aqueous phase to the organic phase.[11][12]

    • Mechanism: The catalyst, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the dicarboxylate anion in the aqueous phase.[13] This ion pair is soluble in the organic phase, allowing the dicarboxylate to react with the organic-soluble substrate.[12][14]

    • Workflow Diagram:

      PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase UDDA_aq UDDA(COO-)2 PTC_org [(UDDA(COO-)2)(Q+)2] UDDA_aq->PTC_org Base Base (e.g., NaOH) Base->UDDA_aq Deprotonation PTC_aq Q+X- (PTC) PTC_aq->PTC_org Substrate_org Organic Substrate Product_org Product Substrate_org->Product_org Product_org->PTC_aq Catalyst Regeneration PTC_org->Substrate_org Reaction

      Caption: Phase-Transfer Catalysis Workflow for this compound Reactions.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of this compound in common solvents?

The solubility of this compound varies significantly with the solvent and temperature. Here is a summary of its solubility in some common solvents:

SolventSolubilityReference
WaterSlightly soluble, increases in hot water.[1][2]
EthanolSoluble.[1]
Diethyl EtherSoluble.[1]
Methanol10 mg/mL, clear.[2]
Dimethylformamide (DMF)16 mg/mL.[9]
Dimethyl Sulfoxide (DMSO)20 mg/mL.[9]

Q2: How does the "odd-even" effect influence the solubility of this compound?

Dicarboxylic acids with an odd number of carbon atoms, like this compound (C11), tend to have higher solubility and lower melting points compared to their adjacent even-numbered counterparts.[15][16] This is attributed to the less stable packing of the crystal lattice in odd-numbered dicarboxylic acids due to the orientation of the terminal carboxyl groups.[15]

Q3: Can I use salt formation to improve the handling of this compound?

Yes, converting this compound to its salt form can significantly improve its aqueous solubility and dissolution rate.[17][18] This is a common strategy in pharmaceutical development to enhance the bioavailability of poorly soluble acidic drugs.[7][19] Common counterions for forming salts with carboxylic acids include sodium, potassium, and calcium.[19]

Q4: Are there any safety precautions I should take when handling this compound?

This compound is a combustible solid and can form explosive dust clouds in fine distribution.[20] It is incompatible with strong bases, oxidizing agents, and reducing agents.[2][20] Always handle it in a well-ventilated area and wear appropriate personal protective equipment, including gloves and safety glasses.[20]

Q5: How does the choice of solvent affect the crystal form (polymorphism) of this compound?

The solvent can have a significant impact on the resulting crystal form of this compound. Research has shown that solvents with high hydrogen bond donating (HBD) ability tend to produce one polymorph (form II), while solvents with no HBD ability favor another (form I).[21][22][23] This is due to the different solute-solvent interactions influencing the molecular conformation during nucleation.[22][23]

III. Experimental Protocols

Protocol 1: Preparation of a Stock Solution of Sodium Undecanedioate

This protocol describes the preparation of a 0.1 M aqueous stock solution of sodium undecanedioate.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) pellets

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Weigh out the required amount of this compound to make a 0.1 M solution in the desired final volume.

  • Add the this compound to a beaker containing approximately 80% of the final volume of deionized water.

  • While stirring, slowly add a 1 M NaOH solution dropwise.

  • Monitor the pH of the solution. Continue adding NaOH until all the this compound has dissolved and the pH is stable at approximately 8.0.

  • Transfer the solution to a volumetric flask and add deionized water to the mark.

  • Mix thoroughly. This stock solution can be stored at room temperature.

Protocol 2: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound to improve its purity.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethyl acetate/hexane mixture[21])

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the hot recrystallization solvent (or the more polar solvent of a binary mixture, e.g., ethyl acetate) to just dissolve the solid.

  • If a binary solvent system is used, slowly add the less polar solvent (e.g., hexane) until the solution becomes slightly cloudy.

  • Gently heat the solution until it becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • For further crystallization, place the flask in an ice bath.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Workflow Diagram for Recrystallization:

Recrystallization_Workflow Start Crude this compound Dissolve Dissolve in minimal hot solvent Start->Dissolve Cool Slowly cool to room temperature Dissolve->Cool Crystallize Further crystallization in ice bath Cool->Crystallize Filter Collect crystals by vacuum filtration Crystallize->Filter Wash Wash with cold solvent Filter->Wash Dry Dry under vacuum Wash->Dry End Pure this compound Dry->End

Caption: General Workflow for the Recrystallization of this compound.

IV. References

  • Corvay Specialty Chemicals GmbH. (2025, August 11). This compound (UDDA, DC11). Retrieved from

  • FooDB. (2011, September 21). Showing Compound this compound (FDB022300). Retrieved from

  • Guidechem. This compound 1852-04-6 wiki. Retrieved from

  • ChemicalBook. Synthesis and Application of this compound. Retrieved from

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind this compound: Synthesis and Properties for Industrial Use. Retrieved from

  • National Institutes of Health. (2024, May 28). Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. Retrieved from

  • GetChem Co., Ltd. This compound Cas 1852-04-6. Retrieved from

  • Ataman Kimya. This compound. Retrieved from

  • Cayman Chemical. (2024, February 8). Undecanoic Acid - PRODUCT INFORMATION. Retrieved from

  • ResearchGate. An odd–even effect on solubility of dicarboxylic acids in organic solvents. Retrieved from

  • ACS Publications. (2018, October). Insight into Solvent-Dependent Conformational Polymorph Selectivity: The Case of this compound. Crystal Growth & Design. Retrieved from

  • ChemicalBook. (2025, December 31). This compound | 1852-04-6. Retrieved from

  • Cheméo. Chemical Properties of this compound (CAS 1852-04-6). Retrieved from

  • Material Safety Data Sheet. (2025, March 6). This compound.

  • MDPI. The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. Retrieved from

  • ResearchGate. Solubilities of Dicarboxylic Acids in Water. Retrieved from

  • ResearchGate. (2018, September 6). Insight into Solvent-Dependent Conformational Polymorph Selectivity: The Case of this compound. Retrieved from

  • Reddit. (2023, January 5). Dicarboxylic acid solubility. Retrieved from

  • PubChem. This compound | C11H20O4 | CID 15816. Retrieved from

  • ResearchGate. (2025, August 6). Solubility of decanedioic acid in binary solvent mixtures. Retrieved from

  • ACS GCI Pharmaceutical Roundtable. (2026, January 5). Phase Transfer Catalysis. Retrieved from

  • Slideshare. Phase transfer catalysis. Retrieved from

  • Wikipedia. Phase-transfer catalyst. Retrieved from

  • Alfa Chemistry. Phase Transfer Catalysis. Retrieved from

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from

  • MDPI. (2019, October 13). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. Retrieved from

  • Cayman Chemical. This compound (CAS 1852-04-6). Retrieved from

  • PubMed. (2007, July 30). Salt formation to improve drug solubility. Retrieved from

  • MedchemExpress.com. This compound | Endogenous Metabolite. Retrieved from

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. Retrieved from

  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?. Retrieved from

  • ResearchGate. IUPAC-NIST Solubility Data Series. 105. Solubility of Solid Alkanoic Acids, Alkenoic Acids, Alkanedioic Acids, and Alkenedioic Acids Dissolved in Neat Organic Solvents, Organic Solvent Mixtures, and Aqueous–Organic Solvent Mixtures. III. Alkanedioic Acids and Alkenedioic Acids. Retrieved from

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Optimizing Reaction Conditions for Undecanedioic Acid Esterification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the optimization of undecanedioic acid esterification. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile dicarboxylic acid. This compound and its esters are valuable intermediates in the synthesis of polymers, lubricants, and fragrances. However, achieving high yields of pure diesters can be challenging due to the reaction's reversible nature and the potential for side-product formation.

This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter. We will explore the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the esterification of this compound?

The esterification of this compound with an alcohol is a classic example of the Fischer-Speier esterification. It is an acid-catalyzed nucleophilic acyl substitution reaction.[1] The reaction is an equilibrium process where the dicarboxylic acid reacts with two equivalents of an alcohol to form a diester and two equivalents of water.[2]

The mechanism proceeds in several reversible steps, which can be summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[1]

  • Protonation: The acid catalyst protonates the carbonyl oxygen of one of the carboxylic acid groups, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: A molecule of alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as water, a good leaving group, reforming the carbonyl group.

  • Deprotonation: The catalyst is regenerated by deprotonation of the carbonyl oxygen, yielding the monoester.

  • The process is then repeated on the second carboxylic acid group to form the final diester.

Fischer_Esterification Start Dicarboxylic Acid + Alcohol Protonation 1. Protonation of Carbonyl Start->Protonation + H+ Activated Activated Carbonyl Protonation->Activated Attack 2. Nucleophilic Attack by ROH Activated->Attack + ROH Intermediate Tetrahedral Intermediate Attack->Intermediate Transfer 3. Proton Transfer Intermediate->Transfer Water_Leave 4. Elimination of Water Transfer->Water_Leave Product Ester + Water Water_Leave->Product - H2O, - H+ Product->Water_Leave Hydrolysis (Reverse Reaction) Troubleshooting_Yield Start Problem: Low Ester Yield Check_Water Is water being effectively removed? Start->Check_Water Check_Ratio Is the alcohol in sufficient excess? Check_Water->Check_Ratio Yes Sol_Water Action: Use Dean-Stark, molecular sieves, or conc. H₂SO₄. Check_Water->Sol_Water No Check_Conditions Are reaction time and temperature adequate? Check_Ratio->Check_Conditions Yes Sol_Ratio Action: Increase molar ratio of alcohol. Consider using alcohol as solvent. Check_Ratio->Sol_Ratio No Check_Workup Are there losses during workup? Check_Conditions->Check_Workup Yes Sol_Conditions Action: Monitor reaction progress (TLC/GC). Increase time or temperature. Check_Conditions->Sol_Conditions No Sol_Workup Action: Optimize extraction. Minimize transfers. Check pH. Check_Workup->Sol_Workup Yes

Caption: Troubleshooting Workflow for Low Ester Yield.

Q2: I am observing incomplete conversion of the monoester to the diester. How can I drive the reaction to completion?

The second esterification is often slower than the first due to steric hindrance and statistical factors.

  • Solution: To favor diester formation, use more forcing conditions. Increase the reaction temperature, extend the reaction time, and ensure the catalyst loading is sufficient. [2]Continuous and efficient removal of water is especially critical at this stage to prevent the hydrolysis of the monoester.

Q3: My final product is yellow or brown. What causes this discoloration and how can I prevent it?

Discoloration is typically a sign of side reactions, often caused by decomposition at high temperatures.

  • Solution:

    • Lower the Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate.

    • Change Catalyst: Switch from concentrated sulfuric acid to a milder catalyst like p-TsOH or a solid acid catalyst (e.g., Amberlyst 15), which can reduce charring. [2] 3. Inert Atmosphere: If oxidation is suspected, run the reaction under an inert atmosphere of nitrogen or argon.

    • Purification: Discoloration can often be removed during purification via charcoal treatment followed by recrystallization or column chromatography.

Q4: I'm having difficulty separating my ester from the unreacted alcohol during workup. What should I do?

This is a common issue, especially when a large excess of a water-miscible alcohol (like ethanol or methanol) is used.

  • Solution:

    • Evaporation: If the alcohol has a relatively low boiling point, remove the bulk of it using a rotary evaporator before proceeding with the aqueous workup.

    • Aqueous Washes: During the workup, wash the organic layer multiple times with water or brine. This will help pull the water-soluble alcohol from the organic phase into the aqueous phase.

    • Purification Method: Vacuum distillation is highly effective for separating a high-boiling point ester from a lower-boiling point residual alcohol.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Diethyl Undecanedioate

This protocol is a representative example and may require optimization for different alcohols.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (e.g., 21.6 g, 0.1 mol).

  • Reagents: Add absolute ethanol (100 mL, a large excess) and concentrated sulfuric acid (0.4 mL, ~2% w/w of the diacid).

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle. The ethanol-water azeotrope will begin to collect in the Dean-Stark trap.

  • Monitoring: Continue refluxing for 4-8 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) until the starting diacid spot is no longer visible.

  • Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

Protocol 2: Post-Reaction Workup and Purification
  • Solvent Removal: If a large excess of a volatile alcohol was used, remove most of it on a rotary evaporator.

  • Dilution: Dilute the reaction residue with an organic solvent immiscible with water, such as ethyl acetate or diethyl ether (100 mL).

  • Neutralization: Transfer the solution to a separatory funnel. Wash cautiously with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize the sulfuric acid and any unreacted carboxylic acid. [3]Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently.

  • Washing: Wash the organic layer with deionized water (1 x 50 mL) and then with brine (1 x 50 mL) to remove residual water and salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ester.

  • Purification: Purify the crude product. For diethyl undecanedioate, this is typically achieved by vacuum distillation. For higher molecular weight, solid esters, recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) is effective. [4][5]

References

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). MDPI. Retrieved from [Link]

  • Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions. (2017). ResearchGate. Retrieved from [Link]

  • Optimization of Esterification of Dicarboxylic Acids and 2- Ethyl-1-hexanol. (2017). AIP Publishing. Retrieved from [Link]

  • The Chemistry Behind this compound: Synthesis and Properties for Industrial Use. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Kinetics of Ester Formation via Fischer Esterification. (n.d.). ChemBAM. Retrieved from [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. Retrieved from [Link]

  • Comprehensive Compilation on Esterification Reactions and Predicting Reaction Kinetics and Equilibrium Using PC-SAFT. (2023). ACS Publications. Retrieved from [Link]

  • This compound. (n.d.). Ataman Kimya. Retrieved from [Link]

  • WO2015192060A1 - Purification of polycarboxylic acids. (2015). Google Patents.
  • How to purify esterefication product? (2016). ResearchGate. Retrieved from [Link]

  • Fisher Esterification: Synthesis and Purification of Esters. (n.d.). HSCprep. Retrieved from [Link]

  • (PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. (2021). ResearchGate. Retrieved from [Link]

  • Showing Compound this compound (FDB022300). (n.d.). FooDB. Retrieved from [Link]

  • What factors may influence the yield of an ester? (2015). Quora. Retrieved from [Link]

  • Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? (2020). Quora. Retrieved from [Link]

  • Multi-Step Enzymatic Synthesis of 1,9-Nonanedioic Acid from a Renewable Fatty Acid and Its Application for the Enzymatic Production of Biopolyesters. (2022). MDPI. Retrieved from [Link]

  • Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. (2018). PMC - NIH. Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]

  • Esterification not Working (Separation). (2022). Reddit. Retrieved from [Link]

  • How can I improve the yield of my Fischer Esterification? (2018). Reddit. Retrieved from [Link]

  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. (2020). MedCrave online. Retrieved from [Link]

  • Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester? (2019). Quora. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Undecanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of undecanedioic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and prevent side reactions during their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the successful synthesis of high-purity this compound.

Introduction: The Challenge of Purity in this compound Synthesis

This compound (C11H20O4) is a long-chain dicarboxylic acid with significant applications in the synthesis of polymers, such as polyamides and polyesters, as well as in the formulation of specialty chemicals for pharmaceuticals and cosmetics.[1][2] Its synthesis, while achievable through various methods, is often plagued by the formation of side products that can compromise the purity and yield of the final product. This guide provides a comprehensive overview of common synthetic routes and practical solutions to mitigate side reactions, ensuring a robust and reproducible experimental outcome.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented with its probable causes and actionable solutions.

Issue 1: Low Yield of this compound with a Mixture of Shorter-Chain Dicarboxylic Acids

Symptoms:

  • The final product mass is significantly lower than the theoretical yield.

  • Analysis of the product mixture by GC-MS or LC-MS reveals the presence of shorter-chain dicarboxylic acids (e.g., sebacic acid, azelaic acid).

Probable Causes:

  • Over-oxidation: In oxidative cleavage reactions, such as those involving nitric acid or potassium permanganate, harsh reaction conditions (high temperature, high concentration of oxidant) can lead to the cleavage of the carbon chain beyond the desired point.[3]

  • Impure Starting Material: The presence of shorter-chain unsaturated fatty acids in the starting material (e.g., impure oleic or ricinoleic acid) will result in a mixture of dicarboxylic acids upon oxidation.

  • Radical Side Reactions: In processes using hydrogen peroxide, the formation of radical species can lead to non-selective cleavage of the carbon chain.[4]

Solutions:

  • Optimize Reaction Conditions:

    • Temperature Control: Maintain a lower reaction temperature to reduce the rate of over-oxidation. For instance, in permanganate oxidation of ricinoleic acid, keeping the temperature around 35°C during the addition of the substrate is crucial.[5]

    • Controlled Addition of Oxidant: Add the oxidizing agent portion-wise or via a dropping funnel to maintain a controlled concentration in the reaction mixture.

  • Purify Starting Materials: Ensure the purity of the starting material by techniques such as fractional distillation or chromatography before proceeding with the synthesis.

  • Utilize Selective Catalysts: In hydrogen peroxide-based oxidations, employ tungsten-based catalysts which are known to be more selective for the desired cleavage.[4]

Issue 2: Presence of Aldehydic Impurities in the Final Product

Symptoms:

  • A sharp, unpleasant odor from the product.

  • Positive test with 2,4-dinitrophenylhydrazine (DNPH).

  • Presence of peaks corresponding to aldehydes (e.g., nonanal, 9-oxononanoic acid) in GC-MS or NMR spectra.[6][7]

Probable Causes:

  • Incomplete Oxidation: In ozonolysis or other oxidative cleavage reactions, the intermediate aldehydes may not be fully oxidized to the corresponding carboxylic acids.[8]

  • Reductive Work-up Conditions: An inappropriate work-up procedure after ozonolysis can lead to the isolation of aldehydes instead of carboxylic acids.

Solutions:

  • Ensure Complete Oxidation:

    • Sufficient Oxidant: Use a slight excess of the oxidizing agent to drive the reaction to completion.

    • Adequate Reaction Time: Allow for a sufficient reaction time for the complete conversion of aldehydes to carboxylic acids.

  • Oxidative Work-up: For ozonolysis, employ an oxidative work-up using hydrogen peroxide to ensure the conversion of all aldehyde intermediates to carboxylic acids.[9]

  • Purification: Aldehydic impurities can often be removed by recrystallization or by forming a bisulfite adduct, which can then be separated.

Issue 3: Formation of Polymeric or Tar-Like Byproducts

Symptoms:

  • The reaction mixture becomes dark and viscous.

  • Difficulty in isolating the product due to the presence of a sticky, insoluble material.

Probable Causes:

  • High Reaction Temperatures: Pyrolysis of castor oil or its derivatives at excessively high temperatures can lead to polymerization and charring.

  • Acid-Catalyzed Polymerization: Strong acidic conditions can catalyze the polymerization of unsaturated starting materials or intermediates.

  • Secondary Reactions of Criegee Intermediates: In ozonolysis, reactive Criegee intermediates can lead to the formation of polymeric peroxides.[7]

Solutions:

  • Strict Temperature Control: Maintain the reaction temperature within the optimal range for the specific method.

  • Choice of Solvent: Use an appropriate solvent to help dissipate heat and prevent localized overheating.

  • Quenching of Reactive Intermediates: In ozonolysis, the use of a participating solvent like methanol can help trap the Criegee intermediate and prevent side reactions.[9]

  • Purification: The desired product can be separated from polymeric material by extraction with a suitable solvent, followed by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting?

While several methods exist, the oxidative cleavage of ricinoleic acid (derived from castor oil) is a widely used and relatively reliable method. Ricinoleic acid has a double bond at the 9-10 position and a hydroxyl group at the 12th position. Cleavage at the double bond yields azelaic acid and other products. However, specific modifications of this process can lead to this compound. A more direct precursor is undecylenic acid, also derived from castor oil, which can be oxidized to this compound.[10]

Q2: How can I effectively monitor the progress of the reaction to avoid the formation of byproducts?

Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the disappearance of the starting material and the formation of the product. For more quantitative analysis, taking aliquots from the reaction mixture at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is recommended.[5][11]

Q3: What are the best purification techniques for obtaining high-purity this compound?

Recrystallization is the most common and effective method for purifying this compound. A suitable solvent system, such as ethyl acetate-hexane, can be used.[1] For removing minor impurities, column chromatography on silica gel may be employed.

Q4: Are there any "green" synthesis routes for this compound?

Yes, microbial fermentation is a promising green alternative to traditional chemical synthesis.[12][13] Certain yeast and bacteria can be engineered to produce dicarboxylic acids from renewable feedstocks. While this technology is still evolving, it offers a more sustainable and environmentally friendly approach. Additionally, using hydrogen peroxide as an oxidant is considered a greener alternative to heavy metal-based oxidants.[4][8]

Detailed Experimental Protocol: Oxidation of Undecylenic Acid to this compound

This protocol details a two-step process involving epoxidation followed by oxidative cleavage.

Step 1: Epoxidation of Undecylenic Acid

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve undecylenic acid (1 equivalent) in an appropriate solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) in dichloromethane to the flask over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude epoxide.

Step 2: Oxidative Cleavage of the Epoxide

  • Dissolve the crude epoxide in a mixture of tert-butanol and water.

  • Add periodic acid (2.2 equivalents) and a catalytic amount of potassium permanganate.

  • Stir the mixture vigorously at room temperature. The reaction is exothermic, so occasional cooling may be necessary.

  • Monitor the reaction by TLC until the epoxide is consumed.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color of permanganate disappears.

  • Acidify the mixture with hydrochloric acid to a pH of approximately 2.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., hot water or ethyl acetate/hexane).

Data Summary Table

ParameterOzonolysis of Oleic AcidPermanganate Oxidation of Ricinoleic AcidNitric Acid Oxidation
Primary Product Azelaic Acid, Pelargonic AcidAzelaic AcidAdipic, Glutaric, Succinic acids (from cyclohexane)
Common Byproducts Nonanal, 9-oxononanoic acid, polymeric peroxidesShorter-chain dicarboxylic acids, over-oxidation productsLower dicarboxylic acids, nitrogen oxides
Optimal Temp. -78°C to 0°C30-40°C60-80°C
Key Reagents Ozone, Oxidizing/Reducing agent for work-upPotassium Permanganate, BaseNitric Acid, Catalysts (e.g., Copper, Vanadium)
Advantages High efficiencyReadily available starting materialLow-cost oxidant
Disadvantages Explosive intermediates, specialized equipmentStoichiometric waste (MnO2)Corrosive, formation of toxic NOx gases

Visual Diagrams

Workflow for Troubleshooting Low Yield

TroubleshootingWorkflow start Low Yield of this compound check_purity Analyze Product Mixture (GC-MS, LC-MS) start->check_purity shorter_chains Shorter-Chain Dicarboxylic Acids Detected check_purity->shorter_chains cause_overoxidation Probable Cause: Over-oxidation shorter_chains->cause_overoxidation Yes cause_impure_sm Probable Cause: Impure Starting Material shorter_chains->cause_impure_sm Yes solution_optimize Solution: - Lower Temperature - Control Oxidant Addition cause_overoxidation->solution_optimize solution_purify_sm Solution: Purify Starting Material cause_impure_sm->solution_purify_sm end_node Improved Yield and Purity solution_optimize->end_node solution_purify_sm->end_node

Caption: Troubleshooting workflow for low yield.

General Synthesis Pathway and Potential Side Reactions

SynthesisPathway cluster_main Main Synthesis Route cluster_side Potential Side Reactions Start Unsaturated Fatty Acid (e.g., Undecylenic Acid) Intermediate Oxidized Intermediate (e.g., Epoxide, Ozonide) Start->Intermediate Oxidation Side_Product3 Polymeric Byproducts Start->Side_Product3 Polymerization Product This compound Intermediate->Product Cleavage / Further Oxidation Side_Product1 Shorter-Chain Dicarboxylic Acids Intermediate->Side_Product1 Over-oxidation Side_Product2 Aldehydic Impurities Intermediate->Side_Product2 Incomplete Oxidation

Caption: Synthesis pathway and side reactions.

References

Sources

troubleshooting low yield in undecanedioic acid production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for undecanedioic acid production. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues encountered during synthesis and maximize yield and purity. This resource provides in-depth, experience-based solutions to specific experimental challenges.

Introduction

This compound (UDA) is a dicarboxylic acid with significant applications in the synthesis of polymers, lubricants, and fragrances. A common and economically viable route to UDA is the oxidative cleavage of ricinoleic acid, the primary component of castor oil. While seemingly straightforward, this process is fraught with potential pitfalls that can lead to disappointingly low yields. This guide will walk you through the most common issues, their underlying causes, and provide robust, field-tested protocols to get your synthesis back on track.

Troubleshooting Guide: Frequently Asked Questions (FAQs)

This section addresses specific problems you may encounter during the synthesis of this compound, particularly through the oxidative cleavage of ricinoleic acid.

FAQ 1: My overall yield of this compound is significantly lower than expected. What are the most likely causes?

Low yield is a multifaceted issue that can stem from several stages of the synthesis and purification process. The most common culprits are incomplete initial hydrolysis of castor oil, inefficient oxidative cleavage, formation of side products, and losses during product isolation and purification. A systematic approach is crucial to pinpoint the source of the problem.

To begin troubleshooting, it's essential to assess each stage of the process. The following workflow diagram illustrates the key steps and potential points of yield loss.

G cluster_0 Synthesis & Purification Workflow Castor_Oil Castor Oil (Triricinolein) Hydrolysis Step 1: Saponification/Hydrolysis Castor_Oil->Hydrolysis Incomplete reaction? Ricinoleic_Acid Ricinoleic Acid Hydrolysis->Ricinoleic_Acid Oxidation Step 2: Oxidative Cleavage Ricinoleic_Acid->Oxidation Sub-optimal conditions? Side reactions? Crude_Product Crude this compound Mixture Oxidation->Crude_Product Purification Step 3: Purification (Recrystallization) Crude_Product->Purification Losses during workup? Inefficient crystallization? Pure_UDA Pure this compound Purification->Pure_UDA

Caption: A general workflow for the synthesis of this compound from castor oil, highlighting key stages where yield loss can occur.

FAQ 2: How can I determine if the initial hydrolysis of castor oil to ricinoleic acid is complete?

Incomplete hydrolysis is a common and often overlooked source of low yield. If the triglyceride is not fully converted to free ricinoleic acid, the subsequent oxidation step will be inefficient.

  • Underlying Cause: The hydrolysis of triglycerides is a heterogeneous reaction and can be slow if not properly catalyzed or if reaction conditions are not optimal. Insufficient base (e.g., KOH or NaOH), inadequate reaction time, or poor mixing can lead to incomplete saponification.[1]

  • Troubleshooting Steps:

    • Reaction Monitoring: The disappearance of the oily castor oil layer and the formation of a homogenous soap solution is a good visual indicator of reaction progression.

    • TLC Analysis: A more definitive method is to monitor the reaction by Thin Layer Chromatography (TLC). Spot the reaction mixture against a standard of castor oil and ricinoleic acid. The disappearance of the castor oil spot (which will have a higher Rf value) indicates complete hydrolysis.

    • Acid Value Titration: Determine the acid value of the crude ricinoleic acid. A significantly lower than expected acid value suggests the presence of unhydrolyzed triglycerides.

FAQ 3: The oxidative cleavage of ricinoleic acid seems to be the problem. What factors should I investigate to improve the yield of this step?

The oxidative cleavage of the double bond in ricinoleic acid is the most critical and sensitive step. Using a strong oxidizing agent like potassium permanganate (KMnO₄) can lead to over-oxidation and the formation of byproducts if not carefully controlled.[2]

  • Underlying Causes & Solutions:

ParameterPotential IssueRecommended Action
Temperature High temperatures can lead to over-oxidation and the formation of shorter-chain dicarboxylic acids.[3][4]Maintain a reaction temperature between 30-40°C. Use an ice bath to control the exothermic reaction, especially during the initial addition of the oxidant.
pH The pH of the reaction medium influences the oxidative power of KMnO₄. In strongly acidic or basic conditions, unwanted side reactions can occur.[5]Maintain a slightly alkaline pH (around 8-9) during the oxidation. This can be achieved by using a buffer or by the controlled addition of a base.
Rate of Oxidant Addition A rapid addition of the oxidizing agent can cause localized overheating and over-oxidation.Add the potassium permanganate solution slowly and portion-wise, ensuring the temperature remains within the optimal range.
Stoichiometry of Oxidant An excess of oxidant will lead to the degradation of the desired product. Insufficient oxidant will result in incomplete conversion.Carefully calculate and use the correct stoichiometric amount of potassium permanganate. It is often beneficial to perform small-scale trials to determine the optimal molar ratio for your specific setup.

The following diagram illustrates the decision-making process for troubleshooting the oxidative cleavage step:

G cluster_1 Troubleshooting Oxidative Cleavage Start Low Yield from Oxidation Step Check_Temp Was the temperature controlled between 30-40°C? Start->Check_Temp Control_Temp Implement cooling (ice bath) and monitor temperature closely. Check_Temp->Control_Temp No Check_pH Was the pH maintained around 8-9? Check_Temp->Check_pH Yes Control_Temp->Check_pH Adjust_pH Use a buffer or controlled addition of base. Check_pH->Adjust_pH No Check_Addition_Rate Was the oxidant added slowly? Check_pH->Check_Addition_Rate Yes Adjust_pH->Check_Addition_Rate Slow_Addition Add oxidant in portions and monitor the reaction. Check_Addition_Rate->Slow_Addition No Check_Stoichiometry Was the stoichiometry of the oxidant correct? Check_Addition_Rate->Check_Stoichiometry Yes Slow_Addition->Check_Stoichiometry Optimize_Stoichiometry Perform small-scale trials to find the optimal molar ratio. Check_Stoichiometry->Optimize_Stoichiometry No Re-run Re-run the experiment with optimized parameters. Check_Stoichiometry->Re-run Yes Optimize_Stoichiometry->Re-run

Caption: A troubleshooting flowchart for the oxidative cleavage of ricinoleic acid.

FAQ 4: I have a low yield after recrystallization. How can I improve the recovery of pure this compound?

Significant product loss can occur during the purification step. Optimizing the recrystallization process is key to maximizing your final yield.[6]

  • Underlying Causes & Solutions:

    • Choice of Solvent: The ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures. Common solvent systems include water, ethanol-water mixtures, and ethyl acetate-hexane.[7][8]

    • Volume of Solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling, leading to low recovery.[9] Aim to use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of large, pure crystals.

    • Incomplete Precipitation: Ensure the solution is sufficiently cold before filtration to maximize the precipitation of the product.

Recrystallization Solvent SystemTypical Recovery RateNotes
Hot Water70-85%Good for large-scale purification, but solubility is low.
Ethanol/Water80-90%A versatile system; the ratio can be adjusted to optimize solubility and recovery.
Ethyl Acetate/Hexane85-95%Excellent for high purity, but requires careful control of solvent ratios.
FAQ 5: How can I identify the impurities in my final product?

The presence of impurities can affect the melting point and the performance of the this compound in downstream applications. Identifying these impurities is crucial for optimizing the synthesis and purification steps.

  • Common Impurities:

    • Shorter-chain dicarboxylic acids: Resulting from over-oxidation.

    • Unreacted ricinoleic acid: Due to incomplete oxidation.

    • Other fatty acids from castor oil: If the initial ricinoleic acid was not sufficiently pure.[10]

  • Analytical Techniques:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities after derivatization (e.g., methylation) of the carboxylic acids.[11]

    • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., ELSD or MS) can be used to analyze the purity of the final product and identify non-volatile impurities.[11]

    • Melting Point: A broad or depressed melting point compared to the literature value (109-111°C) is a strong indication of impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound from Castor Oil

This protocol details a robust method for the synthesis of this compound via the potassium permanganate oxidation of ricinoleic acid derived from castor oil.

Part A: Hydrolysis of Castor Oil [1]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 100 g of castor oil.

  • Prepare a solution of 40 g of potassium hydroxide in 200 mL of 95% ethanol.

  • Add the ethanolic KOH solution to the castor oil.

  • Heat the mixture to reflux with vigorous stirring for 2 hours or until the oil phase disappears and a homogenous soap solution is formed.

  • After cooling, pour the reaction mixture into 1 L of water and acidify with concentrated hydrochloric acid until the pH is approximately 2. The ricinoleic acid will precipitate as a viscous oil.

  • Separate the oily layer and wash it with hot water until the washings are neutral.

Part B: Oxidative Cleavage of Ricinoleic Acid

  • In a large beaker, dissolve the crude ricinoleic acid from Part A in a solution of 20 g of potassium hydroxide in 500 mL of water.

  • Cool the solution in an ice bath to below 10°C.

  • In a separate beaker, prepare a solution of 100 g of potassium permanganate in 1.5 L of water.

  • Slowly add the potassium permanganate solution to the ricinoleic acid solution over 2-3 hours, maintaining the temperature below 35°C with vigorous stirring.

  • After the addition is complete, continue stirring for another hour. The purple color of the permanganate should disappear, and a brown precipitate of manganese dioxide will form.

  • Filter the mixture to remove the manganese dioxide.

  • Acidify the filtrate with concentrated sulfuric acid to a pH of about 2. The crude this compound will precipitate.

  • Cool the mixture in an ice bath for an hour and then collect the crude product by vacuum filtration.

Part C: Purification by Recrystallization

  • Transfer the crude this compound to a beaker.

  • Add a minimum amount of hot water to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least one hour.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold water.

  • Dry the crystals in an oven at 80°C.

References

  • Ataman Kimya. This compound. [Link]

  • Hussain, S., & Surendra, T. (2011). Kinetic and Mechanistic Study of Oxidation of Ester By KMnO4. Oriental Journal of Chemistry, 27(4), 1729-1734.
  • Natural Organic Process. (2006). Oxidation of ricinoleic acid (from castor oil) with KMnO4 to azelaic acid. NOP. [Link]

  • Patel, V. R., & Dumancas, G. G. (2023). Roles of Process Parameters on the Ricinoleic Acid Production from Castor Oil by Aspergillus flavus BU22S.
  • StudyMoose. (2023). Lab Report: Reaction of Potassium Permanganate with Fats and Oils. [Link]

  • Gupta, P. K., & Kumar, R. (1987). Pyrolysis of castor oil methylesters to 10-undecenoic acid and heptaldehyde. Journal of the American Oil Chemists' Society, 64(8), 1164-1168.
  • Tomczak, M., & Pisarek, M. (2018). Identification of Unknown Impurity of Azelaic Acid in Liposomal Formulation Assessed by HPLC-ELSD, GC-FID, and GC-MS.
  • Barrett, A. G. M., & Spilling, C. D. (2007). Oxidation of Primary Alcohols to Carboxylic Acids. In Organic Syntheses Based on Name Reactions (pp. 356-357). Elsevier.
  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry? [Link]

  • Wang, Z. J., & Li, H. (2008). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. The Journal of organic chemistry, 73(5), 1978–1981.
  • van der Veen, A. W., van der Goot, A. J., & de Haan, A. B. (2014). The effect of temperature on permanganate oxidation rates of five types of well defined organic matter, two natural soils, and three pure phase products. Chemosphere, 117, 94–103.
  • Gabriel, J. (2018). Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice.
  • European Journal of Lipid Science and Technology. (2022). Design and Synthesis of Sebacic Acid from Castor Oil by New Alternate Route. European Journal of Lipid Science and Technology, 124(5), 2100244.
  • Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • FooDB. (2011). Showing Compound this compound (FDB022300). [Link]

  • Frontiers in Nutrition. (2022). Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing. Frontiers in Nutrition, 9, 894142.
  • Yang, Y., & Li, Y. (2018).
  • Theochem @ Mercer University. Kinetics: Temperature Effect. [Link]

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  • Mishra, B. K., & Patel, A. (2008). Oxidation by permanganate: synthetic and mechanistic aspects. Coordination Chemistry Reviews, 252(10-11), 1079-1103.
  • Jasperse, C. Recrystallization. [Link]

  • The Good Scents Company. (2024). undecane dioic acid. [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. [Link]

  • PubChem. (2024). This compound. [Link]

  • Nitbani, F. O., Tjitda, P. J. P., & Wogo, H. E. (2022). Preparation of Ricinoleic Acid from Castor Oil: A Review. Journal of Oleo Science, 71(6), 781–793.
  • Nitbani, F. O., Jumina, J., & Siswanta, D. (2022). Preparation of Ricinoleic Acid from Castor Oil: A Review. Jurnal Kimia Sains dan Aplikasi, 25(1), 1-13.
  • Mol, J. C. (2004). Oxidative Cleavage of Fatty Acid Derivatives for Monomer Synthesis.
  • Shi, Y., & Li, Z. (2018). Insight into Solvent-Dependent Conformational Polymorph Selectivity: The Case of this compound. Crystal Growth & Design, 18(10), 6045-6053.
  • J-Stage. (2022). Preparation of Ricinoleic Acid from Castor Oil: A Review. [Link]

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  • Gao, S., Xie, W. H., & Li, H. R. (2020). Results of the catalyst recycling. Reaction conditions: ricinoleic acid (8 g).
  • Chen, E., & Liu, G. (2020). Fundamental Methods for the Phase Transfer of Nanoparticles.
  • Alchihab, M., Aldric, J. M., & Aguedo, M. (2013). β-oxidation of ricinoleic acid and 4-hydroxy decanoic lactone.

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Technical Support Center: Purification of Undecanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of undecanedioic acid (UDA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this long-chain dicarboxylic acid. Here, we synthesize technical expertise with practical, field-proven insights to help you achieve high-purity UDA for your critical applications, from polymer synthesis to pharmaceuticals.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound.

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude UDA is highly dependent on its synthetic origin.

  • From Castor Oil Pyrolysis: The primary precursor, ricinoleic acid, can lead to byproducts such as other fatty acids present in the original oil (e.g., oleic acid, linoleic acid), shorter-chain dicarboxylic acids, and heptaldehyde.[1][2]

  • From Ozonolysis of Oleic Acid: Common byproducts include pelargonic acid (nonanoic acid), azelaic acid (nonanedioic acid), and various aldehydes.[3][4] Secondary reactions involving Criegee intermediates can also lead to the formation of peroxidic species.[4][5]

  • From Microbial Fermentation of Alkanes: Impurities can include residual alkanes, other dicarboxylic acids of varying chain lengths, monocarboxylic acids, proteins, and cellular debris from the fermentation broth.[6]

Q2: My "pure" this compound is discolored (yellowish or brown). What is the cause and how can I fix it?

A2: Discoloration is typically due to trace amounts of polymeric or oxidized byproducts. Two effective methods for color removal are:

  • Activated Carbon Treatment: Add a small amount of activated carbon to a hot solution of your crude UDA, stir for a short period, and then perform a hot filtration to remove the carbon and the adsorbed color bodies.

  • Monosalt Crystallization: Converting the dicarboxylic acid to its monosalt can be highly effective for color removal, as the crystal lattice of the salt has a lower affinity for colored impurities.

Q3: Which analytical techniques are best suited for assessing the purity of this compound?

A3: A multi-faceted approach is recommended for comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying UDA and separating it from other dicarboxylic and monocarboxylic acids.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Highly effective for identifying and quantifying volatile impurities, often after a derivatization step (e.g., esterification) to make the dicarboxylic acid more volatile.

  • Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and purity of a crystalline sample based on the van't Hoff law of melting point depression.

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of this compound.

A. Recrystallization Issues

Recrystallization is a powerful technique for purifying crystalline solids like this compound. However, its long aliphatic chain can present unique challenges.

Problem 1: The product "oils out" instead of crystallizing.

"Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase rather than forming solid crystals. This is a common issue with long-chain molecules and can trap impurities.

  • Causality: This happens when the crude product's melting point is lower than the temperature of the solution from which it is separating, often due to a high impurity load which depresses the melting point. It can also be caused by cooling the solution too rapidly or using a solvent in which the compound is excessively soluble.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the supersaturation level.

    • Slow Cooling: Allow the flask to cool to room temperature slowly. You can insulate the flask to slow the cooling rate further. Once at room temperature, proceed with cooling in an ice bath.

    • Change Solvent System: If the problem persists, the solvent system may be inappropriate. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Consider a mixed solvent system, such as ethyl acetate-hexane or ethanol-water.[7]

    • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a small "seed" crystal of pure UDA.

Problem 2: No crystals form upon cooling.

  • Causality: The solution is not supersaturated, likely because too much solvent was used.

  • Solutions:

    • Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent. Allow it to cool again to see if crystals form.

    • Induce Crystallization: Try scratching the flask or adding a seed crystal.

    • Use an Anti-Solvent: If you are using a solvent in which UDA is very soluble, you can add an "anti-solvent" (a solvent in which UDA is insoluble but is miscible with the primary solvent) dropwise until the solution becomes cloudy, then heat until it is clear again and allow to cool slowly.

Problem 3: Low recovery of purified product.

  • Causality: This can be due to using too much solvent, premature crystallization during hot filtration, or the product having significant solubility in the cold solvent.

  • Solutions:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Prevent Premature Crystallization: During hot filtration, use a pre-heated funnel and flask to prevent the solution from cooling and crystallizing prematurely.

    • Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the amount of product lost in the mother liquor.

    • Wash with Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove residual impurities without dissolving a significant amount of the product.

B. Solvent Extraction Issues

Liquid-liquid extraction is often used as a preliminary purification step to separate acidic products from neutral or basic impurities.

Problem 1: Formation of an emulsion.

An emulsion is a stable dispersion of one liquid in another, which prevents the separation of the organic and aqueous layers.

  • Causality: This is often caused by vigorous shaking, especially when dealing with solutions containing surfactants or finely divided solids.

  • Solutions:

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.

    • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous layer, which can help break the emulsion.

    • Filtration or Centrifugation: For persistent emulsions, you can try filtering the mixture through a pad of celite or glass wool, or centrifuging the mixture to force the layers to separate.

Problem 2: Poor separation of layers.

  • Causality: The densities of the organic and aqueous layers may be too similar.

  • Solutions:

    • Add a Different Solvent: Add a small amount of a denser (e.g., dichloromethane, if compatible) or less dense (e.g., hexane) organic solvent to change the overall density of the organic layer.

    • Add Brine: As with emulsions, adding brine can increase the density of the aqueous layer and improve separation.

Problem 3: Low yield of extracted product.

  • Causality: The product may have some solubility in the aqueous layer, or the extraction may be incomplete.

  • Solutions:

    • Multiple Extractions: It is more efficient to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume.

    • Back-Extraction: After the initial extraction, "back-extract" the aqueous layer with a fresh portion of the organic solvent to recover any remaining product.

    • pH Adjustment: For acid-base extractions, ensure the pH of the aqueous layer is appropriately adjusted to either protonate or deprotonate the this compound for efficient partitioning into the desired layer.

III. Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol provides a step-by-step method for the recrystallization of this compound from a mixed solvent system.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Hexane

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. It is crucial to use the smallest volume of solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.

  • Anti-Solvent Addition: Once the solution has cooled, slowly add hexane (the anti-solvent) dropwise with swirling until the solution becomes slightly cloudy. Re-heat the solution gently until it becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a vacuum oven.

Protocol 2: Purification of this compound by Acid-Base Extraction

This protocol is useful for separating this compound from neutral or basic impurities.

Materials:

  • Crude this compound mixture

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Sodium bicarbonate solution

  • 6 M Hydrochloric acid

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Dissolution: Dissolve the crude mixture in a suitable volume of diethyl ether in a separatory funnel.

  • Extraction: Add an equal volume of 1 M sodium bicarbonate solution to the separatory funnel. Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from carbon dioxide evolution.

  • Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous (bottom) layer as its sodium salt. Drain the aqueous layer into a clean beaker.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete removal of the acid. Combine all aqueous extracts.

  • Back-Washing (Optional): Wash the combined aqueous extracts with a small amount of fresh diethyl ether to remove any co-extracted neutral impurities. Discard the ether wash.

  • Precipitation: Cool the aqueous solution in an ice bath and slowly add 6 M hydrochloric acid dropwise with stirring until the solution is acidic (test with pH paper). This compound will precipitate out of the solution.

  • Isolation: Collect the precipitated this compound by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of ice-cold water and allow it to dry completely.

IV. Visualization of Workflows

Purification Decision Workflow

PurificationWorkflow start Crude this compound recrystallization Recrystallization start->recrystallization  Mainly Organic Impurities extraction Solvent Extraction start->extraction  Neutral/Basic Impurities Present purity_check Assess Purity (HPLC, GC-MS) recrystallization->purity_check extraction->recrystallization  Acidic Fraction Isolated pure_product High-Purity UDA purity_check->pure_product Purity > 99% troubleshoot Troubleshoot Purification purity_check->troubleshoot Purity < 99% troubleshoot->recrystallization Repeat Purification

Caption: Decision workflow for selecting and troubleshooting the purification method for this compound.

Recrystallization Troubleshooting Logic

RecrystallizationTroubleshooting start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution1 Re-heat, Add Solvent, Cool Slowly oiling_out->solution1 Yes low_yield Low Yield? no_crystals->low_yield No solution2 Evaporate Solvent, Induce Crystallization no_crystals->solution2 Yes success Successful Crystallization low_yield->success No solution3 Minimize Solvent, Pre-heat Funnel, Cool Thoroughly low_yield->solution3 Yes solution1->start solution2->start solution3->start

Caption: Troubleshooting logic for common issues encountered during the recrystallization of this compound.

V. References

  • Arkema. (n.d.). Example of industrial valorisation of derivative products of Castor oil. ResearchGate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Clomburg, J. M., & Gonzalez, R. (2013). Advances in bio-based production of dicarboxylic acids longer than C4. Microbial Cell Factories, 12(1), 77. Retrieved from [Link]

  • Hearn, J. D., & Smith, G. D. (2006). Ozonolysis of oleic acid particles: evidence for a surface reaction and secondary reactions involving Criegee intermediates. Physical Chemistry Chemical Physics, 8(34), 4023–4031. Retrieved from [Link]

  • Arkema. (n.d.). Example of industrial valorisation of derivative products of Castor oil. OALib. Retrieved from [Link]

  • Wade, L. G. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Privett, O. S., & Nickell, E. C. (1962). Ozonolysis of unsaturated fatty acids. I. Ozonolysis of oleic acid. Journal of the American Oil Chemists' Society, 39(9), 414–419. Retrieved from [Link]

  • Santacesaria, E., Di Serio, M., Tesser, R., & Vitiello, R. (2018). Oxidative Cleavage of Fatty Acid Derivatives for Monomer Synthesis. Molecules, 23(11), 2849. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization1. Retrieved from [Link]

  • California State University, Sacramento. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • San Diego State University. (n.d.). Recrystallization – Part 1. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Exp 6 - Extraction. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Extraction. Retrieved from [Link]

  • Kulkarni, M. G., & Dalai, A. K. (1999). Pyrolysis of castor oil methylesters to lO-undecenoic acid and heptaldehydet. Journal of the American Oil Chemists' Society, 76(1), 101–106. Retrieved from [Link]

  • Gebrüder Sulzer AG. (2002). Purification and recovery of dicarboxylic acids using melt crystallization. Google Patents. Retrieved from

  • Chen, B., et al. (2023). Recent trends in microbial production of alkanes. World Journal of Microbiology and Biotechnology, 39(11), 291. Retrieved from [Link]

  • Vesna, M., & Ziemann, P. J. (2007). The oleic acid-ozone heterogeneous reaction system: products, kinetics, secondary chemistry, and atmospheric implications. Atmospheric Chemistry and Physics, 7(4), 2109–2128. Retrieved from [Link]

  • Naughton, F. C. (1974). Production, chemistry, and commercial applications of various chemicals from castor oil. Journal of the American Oil Chemists' Society, 51(3), 65–71. Retrieved from [Link]

  • Ogunniyi, D. S. (2006). Castor Oil: A Vital Industrial Raw Material. Pakistan Journal of Scientific and Industrial Research, 49(1), 58-64. Retrieved from [Link]

  • Kumar, S., & Sahoo, S. (2016). Study on Extraction of Carboxylic Acid Using Solvent Extraction. International Journal of Advance Engineering and Research Development, 3(4). Retrieved from [Link]

  • Pryor, W. A., et al. (1991). The ozonation of unsaturated fatty acids: aldehydes and hydrogen peroxide as products and possible mediators of ozone toxicity. Chemical Research in Toxicology, 4(3), 341-348. Retrieved from [Link]

  • Chen, F., & Tao, L. (2014). Microbial Synthesis of Alka(e)nes. Frontiers in Bioengineering and Biotechnology, 2, 30. Retrieved from [Link]

  • Choi, Y. J., & Lee, S. Y. (2013). Microbial production of short-chain alkanes. Nature, 502(7472), 571–574. Retrieved from [Link]

  • Strazzera, G., et al. (2018). Medium Chain Carboxylic Acids from Complex Organic Feedstocks by Mixed Culture Fermentation. Energies, 11(5), 1103. Retrieved from [Link]

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Technical Support Center: Quantifying Undecanedioic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of undecanedioic acid (UDA). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of measuring this long-chain dicarboxylic acid in challenging biological matrices such as plasma, urine, and tissue homogenates. As a dicarboxylic acid, UDA presents unique analytical hurdles due to its polarity and potential for low volatility.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the accuracy, precision, and robustness of your experimental results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the analysis of this compound. Each issue is followed by a systematic approach to diagnosis and resolution.

Issue 1: Low or No Analyte Recovery During Sample Preparation

You've processed your plasma samples, but the final analysis shows significantly lower UDA concentrations than expected, or the analyte is completely absent.

  • Potential Cause 1: Inefficient Protein Precipitation. If using protein precipitation (PPT), the choice of solvent and its ratio to the sample are critical.[3] Incomplete protein removal can lead to the co-precipitation of UDA.

    • Solution:

      • Optimize Solvent Choice: While methanol is effective, acetonitrile often provides cleaner extracts by precipitating a wider range of proteins.[3]

      • Adjust Solvent Ratio: A common starting point is a 3:1 ratio of cold solvent to plasma (v/v).[4] Experiment with ratios from 2:1 to 4:1 to find the optimal precipitation.

      • Ensure Proper Mixing and Incubation: Vortex the sample vigorously after adding the solvent and allow it to incubate at a low temperature (-20°C) for at least 20 minutes to maximize protein precipitation.[4]

  • Potential Cause 2: Suboptimal Solid-Phase Extraction (SPE) Protocol. SPE is a powerful cleanup technique, but an incorrect choice of sorbent or elution solvent will result in poor recovery.[5][6]

    • Solution:

      • Select the Right Sorbent: For a dicarboxylic acid like UDA, a mixed-mode sorbent with both reversed-phase and anion-exchange properties is often ideal. This allows for retention based on both its hydrocarbon backbone and its negatively charged carboxyl groups.

      • Verify pH Adjustment: Ensure the sample is loaded onto the SPE cartridge at a pH where the carboxyl groups are ionized (pH > pKa) to facilitate binding to an anion-exchange sorbent.

      • Optimize Wash and Elution Solvents: Use a series of wash steps with increasing organic solvent concentration to remove interferences. Elution should be performed with a solvent that disrupts the binding mechanism, such as a high pH solution or a solvent containing a competing ion. If you suspect the analyte is being eluted during the wash steps, collect and analyze the wash fractions for troubleshooting.[7]

  • Potential Cause 3: Analyte Instability. this compound is generally stable, but repeated freeze-thaw cycles or prolonged exposure to extreme pH conditions during sample preparation could potentially lead to degradation.[8]

    • Solution:

      • Minimize freeze-thaw cycles by aliquoting samples upon collection.

      • Perform all sample preparation steps on ice or at reduced temperatures where possible.

      • Neutralize any highly acidic or basic solutions as soon as the intended step is complete.

Issue 2: Significant Matrix Effects (Ion Suppression or Enhancement)

Your UDA signal intensity is inconsistent across different samples, or your quality control samples are failing, suggesting that co-eluting matrix components are interfering with ionization.[9][10][11]

  • Potential Cause 1: Co-elution with Phospholipids. In plasma samples, phospholipids are a primary cause of ion suppression in electrospray ionization (ESI).[11]

    • Solution:

      • Incorporate Phospholipid Removal: Use specialized SPE cartridges or plates designed for phospholipid removal.[11]

      • Optimize Chromatographic Separation: Adjust your LC gradient to separate UDA from the bulk of the phospholipids. Phospholipids typically elute later in a reversed-phase gradient. A faster initial ramp followed by a shallower gradient around the elution time of UDA can improve resolution.

      • Consider a Different Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression from non-volatile matrix components compared to ESI.[12]

  • Potential Cause 2: High Salt Concentration. Salts from buffers or the biological matrix itself can compete with the analyte for ionization.[12]

    • Solution:

      • Effective Desalting: Ensure your SPE protocol includes a wash step with a low percentage of organic solvent in water to remove salts before eluting the analyte.

      • Divert Flow: Program your LC system to divert the flow to waste during the initial part of the run when salts and other highly polar, unretained components are eluting.

  • Potential Cause 3: Inappropriate Internal Standard (IS). The IS is meant to compensate for matrix effects, but if it doesn't behave identically to the analyte, the correction will be inaccurate.[9][13]

    • Solution:

      • Use a Stable Isotope-Labeled (SIL) Internal Standard: A ¹³C- or ²H-labeled UDA is the gold standard as it has nearly identical physicochemical properties and will co-elute with the analyte, experiencing the same degree of ion suppression or enhancement.[9][14]

      • Verify Co-elution: Even with a SIL-IS, chromatographic conditions can sometimes cause a slight separation. Ensure that the analyte and IS peaks are perfectly co-eluting.

Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)

The chromatographic peak for this compound is not symmetrical, which can compromise integration and affect the accuracy of quantification.

  • Potential Cause 1: Secondary Interactions with the Column. The carboxyl groups of UDA can interact with active sites on the silica-based stationary phase, leading to peak tailing.[15]

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with 0.1% formic acid) will protonate the carboxyl groups, reducing their interaction with the stationary phase.

      • Use a High-Quality, End-Capped Column: Modern, well-end-capped C18 columns are designed to minimize these secondary interactions.

      • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase chemistry may be required.

  • Potential Cause 2: Column Overload. Injecting too much analyte can saturate the stationary phase, leading to peak fronting.[15]

    • Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the likely cause.

  • Potential Cause 3: Injection Solvent Mismatch. If the injection solvent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak distortion or splitting.[15]

    • Solution: Reconstitute the final sample extract in a solvent that is as close as possible in composition to the initial mobile phase conditions.

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the analysis of this compound?

A1: It depends on the analytical technique.

  • For Gas Chromatography-Mass Spectrometry (GC-MS): Yes, derivatization is essential. UDA is not sufficiently volatile for GC analysis in its native form. Derivatization, typically through silylation (e.g., with BSTFA) or esterification, replaces the acidic protons of the carboxyl groups with less polar, more volatile groups.[16][17][18][19] This improves volatility, thermal stability, and chromatographic peak shape.[18]

  • For Liquid Chromatography-Mass Spectrometry (LC-MS/MS): No, derivatization is generally not required. LC-MS is well-suited for the analysis of polar, non-volatile compounds like UDA.[4] However, in some cases, derivatization can be used to improve sensitivity or chromatographic retention on reversed-phase columns.[4]

Q2: How do I choose the right internal standard for UDA quantification?

A2: The best choice is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C₁₁-undecanedioic acid or d₄-undecanedioic acid).[9][14] A SIL-IS has the same chemical and physical properties as the analyte, meaning it will behave identically during sample extraction, chromatography, and ionization, thus providing the most accurate correction for sample loss and matrix effects.[13][14] If a SIL-IS is not available, a structurally similar dicarboxylic acid with a different chain length (that is not present in the sample) can be used, but it is a less ideal option as its recovery and ionization efficiency may differ from UDA.[20]

Q3: What are the recommended starting LC-MS/MS parameters for UDA analysis?

A3: Here are some typical starting parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A gradient starting at a low percentage of mobile phase B, ramping up to a high percentage to elute UDA, followed by a wash step and re-equilibration.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is preferred for detecting the deprotonated [M-H]⁻ ion of UDA.

  • MS/MS Transition: The precursor ion will be the deprotonated molecule ([M-H]⁻, m/z 215.1). Product ions can be determined by infusing a standard solution and performing a product ion scan.

Q4: My plasma samples are highly variable. How can I improve the reproducibility of my sample preparation?

A4: To improve reproducibility:

  • Automate Where Possible: Use automated liquid handlers for precise and consistent pipetting of samples, internal standards, and solvents.

  • Standardize Procedures: Ensure every sample is treated identically. This includes vortexing times, incubation times and temperatures, and centrifugation speeds and durations.

  • Use an Internal Standard Early: Add the internal standard at the very beginning of the sample preparation process to account for variability in all subsequent steps.[20]

  • Perform a Homogenization Step: For tissue samples, ensure complete homogenization to achieve a uniform sample matrix before extraction.[7]

Validated Experimental Protocols

Protocol 1: Protein Precipitation of this compound from Human Plasma

This protocol is a straightforward method for cleaning up plasma samples prior to LC-MS/MS analysis.

  • Sample Aliquoting: Thaw frozen plasma samples on ice. Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., ¹³C₁₁-UDA in methanol) to each plasma sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Mixing: Cap the tubes and vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubation: Place the tubes in a -20°C freezer for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[4]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate, being cautious not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to mix.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) of this compound

This protocol provides a more thorough cleanup and is suitable for complex matrices or when lower detection limits are required.

  • Sorbent Conditioning: Condition a mixed-mode anion exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 400 µL of a weak buffer (e.g., 25 mM ammonium acetate, pH 7) and add the internal standard.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Pass the sample through the sorbent at a slow, steady flow rate.

  • Wash Step 1 (Polar Interferences): Wash the cartridge with 1 mL of water to remove salts and other highly polar interferences.

  • Wash Step 2 (Non-polar Interferences): Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.

  • Analyte Elution: Elute the this compound and internal standard from the cartridge with 1 mL of 5% formic acid in methanol. The acid will neutralize the charge on the analyte, releasing it from the anion-exchange sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Data & Diagrams

Table 1: Comparison of Sample Preparation Techniques
ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)
Throughput HighModerate
Cost per Sample LowHigh
Matrix Effect Removal ModerateHigh
Analyte Recovery Good (80-95%)Excellent (>90%)
Reproducibility GoodExcellent
Suitability High concentration samples, rapid screeningLow concentration samples, complex matrices
Diagram 1: General Workflow for UDA Quantification

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Complex Matrix (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Cleanup Cleanup Step (PPT or SPE) Add_IS->Cleanup Evap Evaporation Cleanup->Evap Recon Reconstitution Evap->Recon LC LC Separation (Reversed-Phase) Recon->LC MS MS/MS Detection (ESI Negative Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quant Quantification Calibration->Quant

Caption: A generalized workflow for the quantification of this compound.

Diagram 2: Troubleshooting Decision Tree for Low Recovery

G Start Low Analyte Recovery Detected Check_Method Using PPT or SPE? Start->Check_Method PPT_Path PPT Check_Method->PPT_Path PPT SPE_Path SPE Check_Method->SPE_Path SPE Check_Solvent Optimize Solvent Type & Ratio (e.g., ACN 3:1) Check_Temp Ensure Cold Incubation (-20°C, >20 min) Check_Solvent->Check_Temp Check_Sorbent Is Sorbent Correct? (e.g., Mixed-Mode) Check_pH Verify Sample Load pH (pH > pKa) Check_Sorbent->Check_pH Check_Elution Analyze Wash/Elution Fractions Check_pH->Check_Elution

Caption: A decision tree for troubleshooting low recovery of this compound.

References

  • GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatiz
  • Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom Publishing.
  • GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures.
  • Technical Support Center: Matrix Effects on Undecanoic-11,11,11-d3 Acid in LC-MS Analysis. Benchchem.
  • Internal Standards - What Are They?
  • What Is Derivatization In GC-MS?. Chemistry For Everyone - YouTube.
  • Acids: Derivatiz
  • Ion Suppression: A Major Concern in Mass Spectrometry.
  • TN001167 Choosing internal standards for IC-MS. Thermo Fisher Scientific.
  • Solid Phase Extraction Guide. Thermo Fisher Scientific - US.
  • Material Safety Data Sheet this compound. Unknown Source.
  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent.
  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
  • Tips for Developing Successful Solid Phase Extraction Methods. LabRulez LCMS.
  • This compound | C11H20O4. PubChem.
  • Solid-Phase Extraction (SPE) Method Development.
  • Synthesis and Application of this compound. ChemicalBook.
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH.
  • Impact of internal standard selection on measurement results for long chain f
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS. PubMed.

Sources

Technical Support Center: Controlling the Molecular Weight of Undecanedioic Acid-Based Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for undecanedioic acid-based polymer synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with these versatile polymers and need to achieve precise control over their molecular weight (MW). In fields like drug delivery, the molecular weight of a polymer is not just a number; it dictates degradation rates, drug release kinetics, and the overall biocompatibility of the final product.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions to address the common challenges encountered during polymerization.

Part 1: Troubleshooting Guide - A Deeper Dive into Common Issues

This section is structured in a question-and-answer format to directly address specific problems you may be facing in the lab.

Issue 1: The molecular weight of my polymer is consistently lower than targeted.

This is one of the most common challenges in step-growth polymerization. The root causes often trace back to fundamental principles of the reaction.[2]

Possible Cause A: Stoichiometric Imbalance

  • Why it happens: Polycondensation reactions, such as the formation of polyesters from this compound and a diol, are incredibly sensitive to the molar ratio of the functional groups.[3] For chain growth to continue, there must be a reactive group from each monomer type at the end of the growing chain. An excess of one monomer leads to a situation where all chain ends are terminated with that same monomer, halting polymerization prematurely.

  • How to troubleshoot:

    • Re-verify Calculations: Double-check all your calculations for the mass of each monomer required.

    • Accurate Weighing: Use a calibrated analytical balance and account for the purity of the monomers. If a monomer is 99% pure, you will need to adjust the mass accordingly to achieve a true 1:1 molar ratio.

    • Transfer Losses: Be mindful of losses during transfer, especially when working on a small scale. It can be beneficial to weigh monomers in the reaction vessel itself.[4]

Possible Cause B: Monomer Impurities

  • Why it happens: Impurities can act as chain terminators.[5] A monofunctional impurity (e.g., a monocarboxylic acid or a mono-alcohol) will cap a growing polymer chain, preventing further reaction at that end. Even small amounts of such impurities can drastically reduce the final molecular weight.[2]

  • How to troubleshoot:

    • Check Supplier Purity: Always verify the purity of the monomers as stated by the supplier. For high molecular weight polymers, a purity of ≥99% is often necessary.[2]

    • Purification: If you suspect impurities or if the monomers have been stored for a long time, purification is recommended. This compound can be purified by recrystallization.

Possible Cause C: Inefficient Removal of Byproducts

  • Why it happens: The polycondensation reaction that forms polyesters from this compound and a diol produces water as a byproduct. According to Le Chatelier's principle, this water must be efficiently removed to drive the reaction equilibrium towards the formation of longer polymer chains.[2] Any residual water can also lead to hydrolysis of the newly formed ester bonds, breaking the chains.

  • How to troubleshoot:

    • High Vacuum: During the final stages of polymerization, a high vacuum (typically <1 mbar) is crucial for effectively removing water.[2]

    • Adequate Stirring: In melt polymerization, the viscosity of the reaction mixture increases significantly. Proper stirring is essential to expose all parts of the melt to the surface, facilitating water removal.

    • Nitrogen Sparging: In the initial stages of the reaction, bubbling dry, inert gas (like nitrogen) through the reaction mixture can help carry away water vapor.

Possible Cause D: Suboptimal Reaction Conditions

  • Why it happens: Temperature and time are critical parameters. If the temperature is too low, the reaction rate will be slow, and the polymerization may not reach completion within a practical timeframe. Conversely, if the temperature is too high, it can cause thermal degradation of the polymer, leading to chain scission and discoloration.[2] Insufficient reaction time will also result in a lower molecular weight.

  • How to troubleshoot:

    • Optimize Temperature: For this compound-based polyesters, a two-stage heating process is common. An initial stage at a lower temperature (e.g., 150-180°C) to form oligomers, followed by a higher temperature stage (e.g., 200-220°C) under high vacuum to build molecular weight.

    • Monitor Viscosity: The progress of the polymerization can be monitored by the increase in the melt's viscosity. This can be observed through the torque on a mechanical stirrer. The reaction is typically considered complete when the viscosity plateaus.

Issue 2: The Polydispersity Index (PDI) of my polymer is too high (e.g., > 2.5).

A high PDI indicates a broad distribution of polymer chain lengths, which can be undesirable for applications requiring uniform material properties.

Possible Cause A: Side Reactions

  • Why it happens: At the high temperatures often required for polycondensation, side reactions such as thermal degradation, ether formation (from diols), or decarboxylation can occur. These reactions can create new, reactive species or terminate chains in a non-uniform way, broadening the molecular weight distribution.

  • How to troubleshoot:

    • Precise Temperature Control: Use a well-calibrated and stable heating system. Avoid localized overheating ("hot spots") in the reaction vessel.

    • Minimize Reaction Time: While sufficient time is needed for polymerization, unnecessarily long reaction times at high temperatures increase the likelihood of side reactions. Monitor the reaction and stop it once the desired molecular weight is achieved.

Possible Cause B: Inefficient Mixing

  • Why it happens: As the viscosity of the polymer melt increases, inefficient mixing can lead to regions with different reaction rates and monomer concentrations. This heterogeneity can result in a broader distribution of chain lengths.

  • How to troubleshoot:

    • Use a Mechanical Stirrer: For melt polymerizations, a mechanical stirrer with an appropriate impeller design (e.g., helical) is essential to ensure thorough mixing of the viscous melt.

    • Optimize Stirring Speed: The stirring speed should be high enough to ensure good mixing but not so high as to introduce excessive shear, which could potentially break polymer chains.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I accurately measure the molecular weight of my this compound-based polymer?

The most common and powerful technique is Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).[6] GPC separates polymer chains based on their size in solution, providing information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). Other methods like end-group analysis by NMR spectroscopy can also be used, especially for lower molecular weight polymers.[7]

Q2: What type of catalyst should I use for the polymerization of this compound?

Common catalysts for polyesterification include tin-based compounds (e.g., tin(II) octoate), titanium-based compounds (e.g., titanium(IV) isopropoxide), and antimony compounds. The choice of catalyst can influence the reaction rate and the potential for side reactions. More recently, enzymatic catalysis using lipases (e.g., Candida antarctica Lipase B) has gained interest as a more sustainable and milder alternative, particularly for sensitive monomers.[8][9]

Q3: Can I control the molecular weight by adjusting the catalyst concentration?

Yes, to an extent. Increasing the catalyst concentration will generally increase the reaction rate, allowing the polymerization to proceed faster. However, excessively high catalyst concentrations can sometimes promote side reactions or be difficult to remove from the final polymer, which can be a concern for biomedical applications. It is best to optimize the catalyst concentration in conjunction with temperature and reaction time.

Q4: How does the chain length of the diol comonomer affect the polymerization?

When polymerizing this compound with different diols, the chain length of the diol can influence the physical properties of the resulting polyester (e.g., melting point, crystallinity). Some studies have shown that using longer-chain diols can sometimes lead to lower molecular weights under the same reaction conditions, possibly due to steric hindrance or differences in reactivity.[10]

Part 3: Visualization & Diagrams

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low molecular weight issues in your polymerization.

G start Low Molecular Weight Observed check_purity Verify Monomer Purity (≥99%) start->check_purity purity_ok Purity OK check_purity->purity_ok Purity Verified check_stoich Verify Stoichiometry (1:1 Molar Ratio) stoich_ok Stoichiometry OK check_stoich->stoich_ok Stoichiometry Verified check_setup Check Reaction Setup (Vacuum, Leaks, Stirring) setup_ok Setup OK check_setup->setup_ok Setup Verified purity_ok->check_stoich Yes repurify Re-purify Monomers (e.g., Recrystallization) purity_ok->repurify No stoich_ok->check_setup Yes adjust_stoich Recalculate & Re-weigh (Account for purity) stoich_ok->adjust_stoich No optimize_setup Optimize Setup: - Improve Vacuum (<1 mbar) - Seal System - Improve Stirring setup_ok->optimize_setup No optimize_conditions Review Catalyst & Conditions setup_ok->optimize_conditions Yes repurify->check_purity adjust_stoich->check_stoich optimize_setup->check_setup conditions_ok Conditions OK optimize_conditions->conditions_ok Conditions Verified adjust_conditions Adjust Conditions: - Increase Temp/Time - Optimize Catalyst Conc. conditions_ok->adjust_conditions No success High Molecular Weight Achieved conditions_ok->success Yes adjust_conditions->success

Caption: Troubleshooting workflow for low molecular weight polymer.

Factors Influencing Molecular Weight in Polycondensation

This diagram illustrates the key factors that must be controlled to achieve high molecular weight polymers through step-growth polymerization.

G cluster_inputs Reaction Inputs cluster_conditions Reaction Conditions monomer_purity Monomer Purity (>99%) polymerization Polycondensation Reaction monomer_purity->polymerization stoichiometry Stoichiometry (1:1 Ratio) stoichiometry->polymerization catalyst Catalyst (Type & Conc.) catalyst->polymerization temperature Temperature temperature->polymerization time Time time->polymerization vacuum Byproduct Removal (High Vacuum) vacuum->polymerization output High Molecular Weight Polymer polymerization->output

Caption: Key factors for achieving high molecular weight.

Part 4: Key Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization
  • Solvent Selection: Choose a suitable solvent. A common choice is hot water, as this compound has significantly higher solubility in hot water than in cold water.

  • Dissolution: In a flask, add the crude this compound to a minimal amount of boiling water and stir until it is completely dissolved. If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold distilled water to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound crystals in a vacuum oven at a temperature below its melting point (e.g., 60-70°C) until a constant weight is achieved.

Protocol 2: Benchmark Synthesis of a Polyester via Melt Polycondensation

This is a general procedure and should be adapted based on the specific diol being used and the target molecular weight.

  • Setup: Assemble a glass reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a vacuum line.

  • Charging the Reactor: Accurately weigh and add equimolar amounts of purified this compound and the chosen diol (e.g., 1,8-octanediol) to the reaction vessel.

  • Catalyst Addition: Add the catalyst (e.g., 0.1-0.5 mol% tin(II) octoate) to the monomer mixture.

  • First Stage (Oligomerization): Heat the mixture to 150-180°C under a slow stream of dry nitrogen gas. Continue stirring for 2-4 hours. Water will be observed distilling from the reaction mixture.

  • Second Stage (Polycondensation): Gradually increase the temperature to 200-220°C while slowly applying a high vacuum (<1 mbar). The viscosity of the mixture will increase significantly.

  • Completion: Continue the reaction under these conditions for another 4-8 hours, or until the desired viscosity is reached.

  • Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polymer can then be removed and characterized.

References

  • Benchchem. Troubleshooting low molecular weight in 1,10-Decanediol polymerization.
  • ECHEMI. Calculating the Moleculer Weight of a Polyester.
  • Determination of Molecular Weight.
  • Top Analytical Techniques for Characterizing Custom Polymers.
  • "Molecular Weight Determination". In: Encyclopedia of Polymer Science and Technology.
  • Polymer Molecular Weight Determination. ResearchGate.
  • Lee, H. J., Kang, Y. S., Kim, C. Y., & Park, D. (2019). Multi-Step Enzymatic Synthesis of 1,9-Nonanedioic Acid from a Renewable Fatty Acid and Its Application for the Enzymatic Production of Biopolyesters. Molecules, 24(20), 3749. Available from: [Link]

  • Polymerization reaction of azelaic acid, sebacic acid, and... ResearchGate.
  • Hydrophilic absorbable copolyester exhibiting zero-order drug release. PubMed.
  • Chemistry Stack Exchange. Is stoichiometric imbalance in polymerization important if the process has an evaporation step?.
  • PubMed. Biodegradation, biocompatibility, and drug delivery in poly(ω-pentadecalactone-co-p-dioxanone) copolyesters.
  • Reddit. Troubleshooting step growth polymerization.
  • High-Purity this compound for Advanced Polymer Synthesis.
  • Japu, C., et al. (2015). Copolyesters Made from 1,4-Butanediol, Sebacic Acid, and D-Glucose by Melt and Enzymatic Polycondensation. Journal of Polymer Science Part A: Polymer Chemistry, 53(24), 2845-2856. Available from: [Link]

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Technical Support Center: Managing the Thermal Stability of Undecanedioic Acid Copolymers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for undecanedioic acid copolymers. This guide is designed for researchers, scientists, and drug development professionals who are leveraging these advanced materials in their work. This compound, a C11 dicarboxylic acid, is a key building block for high-performance polyamides and polyesters, imparting unique properties of flexibility and hydrophobicity.[1] However, maintaining thermal stability during synthesis, processing, and application is critical to preserving these properties and ensuring experimental success.

This document provides in-depth, experience-driven guidance in a question-and-answer format, moving from common questions to detailed troubleshooting for specific experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of thermal degradation in this compound-based polyamides?

The thermal degradation of aliphatic or semi-aromatic polyamides, the class to which most this compound copolymers belong, is a complex process primarily driven by two mechanisms:

  • Thermo-oxidative Degradation: This is the most common pathway when heating in the presence of oxygen. The process is initiated by the formation of free radicals on the polymer backbone, which then react with oxygen to form hydroperoxides. These hydroperoxides are unstable at elevated temperatures and decompose, leading to chain scission, cross-linking, and the formation of chromophores (causing discoloration).[2][3]

  • Hydrolytic Degradation: Polyamides are susceptible to hydrolysis, especially at elevated temperatures in the presence of moisture. Water molecules can attack the amide linkage, leading to chain scission and a reduction in molecular weight.[4][5] This is a critical concern during melt processing if the polymer has not been adequately dried.

A less common, but possible, mechanism under inert conditions at very high temperatures is the direct cleavage of the C-N bond in the amide group.[6][7]

Q2: What is a typical decomposition temperature for this compound copolymers?

The thermal stability, often measured as the temperature at which 5% weight loss occurs (Td5%), is highly dependent on the comonomer. For semi-aromatic polyamides synthesized from long-chain aliphatic dicarboxylic acids like this compound and various aromatic diamines, Td5% values can be quite high, typically ranging from 316 °C to 416 °C .[8] Copolymers with longer aliphatic chains often exhibit slightly higher thermal stability.[8] It is crucial to characterize your specific copolymer system, as factors like molecular weight, crystallinity, and the presence of additives will influence this value.

Q3: Which analytical techniques are essential for evaluating thermal stability?

A combination of techniques is necessary for a comprehensive assessment:

  • Thermogravimetric Analysis (TGA): This is the primary method for determining the decomposition temperature. It measures the change in mass of a sample as a function of temperature, providing clear data on the onset of degradation.[9][10]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine key thermal transitions, such as the glass transition temperature (Tg) and the melting temperature (Tm).[11] While not a direct measure of degradation, shifts in these values after thermal treatment can indicate changes in morphology or molecular weight resulting from degradation.

  • Rheology (Melt Flow Index or Oscillatory Rheometry): Changes in melt viscosity over time at a constant temperature can be a very sensitive indicator of degradation.[12][13] A decrease in viscosity often points to chain scission, while an increase can suggest cross-linking.

Section 2: Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments, providing potential causes, diagnostic workflows, and proven solutions.

Problem 1: Premature Polymer Degradation During Melt Processing
  • Symptoms: You observe significant yellowing or browning of your this compound copolymer during extrusion or molding. The resulting material is brittle, and you notice a decrease in melt viscosity (e.g., the extrudate flows too easily).

  • Causality Analysis: These symptoms strongly point to thermo-oxidative and/or hydrolytic degradation. Discoloration is a classic sign of oxidation, while the drop in viscosity and brittleness are hallmarks of chain scission from either hydrolysis or oxidation.[12][14] High processing temperatures, long residence times in the heated barrel, and the presence of moisture or oxygen are the primary culprits.

Caption: Diagnostic workflow for troubleshooting melt processing degradation.

  • Verify Polymer Dryness: Before processing, ensure the copolymer is thoroughly dry. See Protocol 3.3 for a detailed drying procedure. Moisture is a primary cause of hydrolytic chain scission at melt temperatures.[4]

  • Optimize Processing Temperature: Determine the degradation onset from a TGA scan (see Protocol 3.1 ). Set your processing temperature at least 20-30°C below this onset. Run temperature profiles, starting low and gradually increasing until a good melt is achieved without signs of degradation.

  • Minimize Residence Time: Reduce the time the polymer spends at high temperatures. This can be achieved by increasing the screw speed in an extruder or minimizing the cycle time in an injection molder.

  • Process Under an Inert Atmosphere: Using a nitrogen blanket or purge in the feed hopper and barrel can significantly reduce thermo-oxidative degradation by eliminating oxygen.[12]

  • Incorporate a Stabilizer Package: If the previous steps are insufficient, the addition of stabilizers is necessary. A combination of a primary antioxidant (e.g., hindered phenol) and a secondary antioxidant (e.g., phosphite) is effective for processing stability. For long-term thermal stability, copper-based stabilizers are standard for polyamides.[4][15]

Problem 2: Inconsistent Thermal Analysis (TGA/DSC) Results
  • Symptoms: You are running replicate TGA or DSC scans on the same batch of copolymer but observe significant variability in the onset of decomposition (TGA) or the glass transition/melting temperatures (DSC).

  • Causality Analysis: Inconsistency in thermal analysis often stems from the sample itself or the experimental setup, rather than the bulk material properties. Key factors include the presence of volatiles (water, residual solvents), sample thermal history, and inconsistent sample preparation or placement in the instrument.[9][16]

Caption: Troubleshooting workflow for inconsistent thermal analysis data.

  • Remove Volatiles: Before the main analytical ramp, include an isothermal hold step in your TGA/DSC method (e.g., hold at 110°C for 10-20 minutes) to drive off any moisture or residual solvent. This ensures the initial weight is stable and thermal events are not obscured.

  • Standardize Thermal History: For DSC analysis, the thermal history of the sample can significantly affect the results, especially the glass transition. Always use a heat-cool-heat cycle. The first heating run erases the prior thermal history, and the data from the second heating run provides a consistent, material-specific result.[16]

  • Ensure Consistent Sample Preparation:

    • Mass: Use a consistent sample mass for all runs, typically between 5 and 10 mg.

    • Form: If possible, use a film or a finely ground powder to ensure good thermal contact with the analysis pan.

    • Placement: Ensure the sample sits flat at the bottom of the pan and the pan is correctly placed on the sensor.

Problem 3: Loss of Mechanical Integrity After Thermal Aging
  • Symptoms: Your copolymer material, intended for use in an application involving elevated temperatures (e.g., medical device sterilization, downhole tools), becomes brittle and weak after being held at a high temperature for an extended period.

  • Causality Analysis: This is a classic case of long-term heat aging, a form of thermo-oxidative degradation that occurs in the solid state.[5] Over time, even at temperatures well below the melting point, slow oxidative reactions cause chain scission and/or cross-linking, which embrittles the material.

  • Quantify the Service Temperature Limit: Conduct accelerated aging studies. Expose samples to several different temperatures below the intended use temperature and test mechanical properties (e.g., tensile strength) at various time intervals. This data can be used to build an Arrhenius model to predict the material's lifetime at its service temperature.

  • Select an Appropriate Long-Term Heat Stabilizer: For demanding applications, processing stabilizers alone are insufficient. A dedicated long-term heat stabilization package is required.

Stabilizer TypeMechanism of ActionTypical Use ConcentrationAdvantages & Considerations
Copper (I) Iodide/Potassium Iodide Synergistic system. The copper ion acts as a radical scavenger and hydroperoxide decomposer.50-200 ppm CuHighly effective for long-term heat stability in polyamides. Can cause some initial color.[4][17]
Hindered Phenolic Antioxidants Radical scavengers that donate a hydrogen atom to terminate the oxidation cycle.0.1 - 0.5%Good for processing and long-term stability. Often used in combination with other stabilizers.[15]
Phosphite/Phosphonite Stabilizers Secondary antioxidants that decompose hydroperoxides into non-radical, stable products.0.1 - 0.5%Excellent for protecting the polymer during high-temperature processing. Synergistic with phenolic antioxidants.[15]
Hindered Amine Light Stabilizers (HALS) Primarily for UV stability, but some also provide long-term thermal stability through a regenerative radical scavenging cycle.0.2 - 1.0%Excellent for applications with combined UV and heat exposure.

Section 3: Key Experimental Protocols

Protocol 3.1: Thermogravimetric Analysis (TGA) for Determining Decomposition Temperature
  • Instrument Setup: Calibrate the TGA instrument for temperature and mass according to the manufacturer's guidelines.

  • Sample Preparation: Weigh 5-10 mg of the dried copolymer into a TGA pan (platinum or ceramic).

  • Atmosphere: Select the analysis atmosphere. Use Nitrogen (N₂) for inert decomposition or Air for oxidative decomposition. Set the purge gas flow rate to 20-50 mL/min.

  • Thermal Method:

    • Equilibrate at 30°C.

    • (Optional but Recommended) Isothermal hold at 110°C for 20 minutes to remove volatiles.

    • Ramp the temperature from 110°C to 600°C at a constant heating rate of 10°C/min.

  • Data Analysis: Plot the percentage weight loss versus temperature. Determine the onset temperature of decomposition (T-onset) using the tangent method. Report the Td5% (temperature at 5% weight loss) as a key stability metric.

Protocol 3.2: Differential Scanning Calorimetry (DSC) for Thermal Transitions
  • Instrument Setup: Calibrate the DSC for temperature and enthalpy using a certified standard (e.g., Indium).

  • Sample Preparation: Weigh 5-10 mg of the dried copolymer into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.

  • Atmosphere: Use a nitrogen purge at 20-50 mL/min to maintain an inert atmosphere.

  • Thermal Method (Heat-Cool-Heat):

    • First Heat: Ramp from 25°C to a temperature approximately 30°C above the expected melting point at 10°C/min. This erases the thermal history.

    • Cool: Cool the sample from the maximum temperature back to 25°C at 10°C/min.

    • Second Heat: Ramp from 25°C to the maximum temperature again at 10°C/min.

  • Data Analysis: Analyze the data from the second heating scan . Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve and the melting temperature (Tm) as the peak of the melting endotherm.

Protocol 3.3: Polymer Drying Prior to Melt Processing
  • Equipment: Use a vacuum oven with a nitrogen purge capability or a desiccant dryer.

  • Procedure:

    • Spread the copolymer pellets or powder in a thin layer on a clean drying tray.

    • Place the tray in the vacuum oven.

    • Heat the oven to 80-100°C. The temperature should be well below the polymer's Tg to prevent sintering.

    • Apply a vacuum of at least 28 inHg (95 kPa).

    • Dry for a minimum of 4-6 hours. For copolymers with high moisture affinity, 12 hours or more may be necessary.

  • Verification: Use a moisture analyzer to confirm the moisture content is below 0.1% (1000 ppm) before processing. Keep the dried polymer in a sealed, desiccated container until use.

References

  • Achhammer, B. F., Reinhart, F. W., & Kline, G. M. (1951). Mechanism of the degradation of polyamides. Journal of Research of the National Bureau of Standards, 46(5), 391-421. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_RcX-_XJuJyS5Nj6bG82cCERqITMOBCU6k3LJgX95jLorLdOi0qEJHy4hco1lNMktKsTmXETyleuVdk8FQeO1JFvS5qkcbeA9sqN8RQkxWFWP1VtmuGZwfNgC2ILMcZYqXHEDXMf_P3_N-DWtC4ojKHKqY_m_UMH4AQ==]
  • Goldberg, A. I., & Gey, E. (1964). Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers. DTIC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGFeF0yW3e8TJ2q9VkcyKn1avnFm9_uADXuPw-UevoGDSyMN_1VLzEs0_lHiFGbNWF8WIflVh-5NZR-FrDINsCaAtnnaAxArZkbWXINxIsT_cot7VBbL2WOWJYwgtQW76jhKIUwgMvocA=]
  • Achhammer, B. F., Reinhart, F. W., & Kline, G. M. (1951). Mechanism of the degradation of polyamides. ResearchGate. [https://www.researchgate.
  • Achhammer, B. F., Reinhart, F. W., & Kline, G. M. (1951). Mechanism of the degradation of polyamides. Semantic Scholar. [https://www.semanticscholar.org/paper/Mechanism-of-the-degradation-of-polyamides-Achhammer-Reinhart/3b772d5c3171885038317e0825319808a90e3f0e]
  • Safic-Alcan. (n.d.). Polyamide Stabilization in Engineering Plastics. Safic-Alcan. [https://www.safic-alcan.
  • Bernstein, R., et al. (2012). Mechanism of the temperature-dependent degradation of polyamide 66 films exposed to water. Polymer Degradation and Stability, 97(5), 759-767. [https://www.researchgate.
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Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Thermal Analysis of Undecanedioic Acid-Based Polyesters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of biodegradable polymers, undecanedioic acid, a bio-based C11 dicarboxylic acid, presents a versatile platform for the synthesis of novel polyesters with tunable properties. Their thermal behavior is a critical determinant of their processability, application range, and stability, particularly in fields like drug delivery and medical implants. This guide offers an in-depth comparative analysis of the thermal properties of this compound-based polyesters, focusing on the influence of the diol monomer on key thermal transitions. The insights provided herein are grounded in experimental data and established analytical principles to empower researchers in their material selection and development endeavors.

The Significance of Thermal Properties in Polyester Design

The thermal characteristics of a polyester, including its glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td), are not mere data points; they are fundamental indicators of the material's molecular architecture and its subsequent performance.

  • Glass Transition Temperature (Tg): This temperature marks the transition from a rigid, glassy state to a more flexible, rubbery state in the amorphous regions of the polymer. For applications requiring flexibility at physiological temperatures, a Tg below 37°C is often desirable. Conversely, for rigid constructs, a higher Tg is necessary to maintain structural integrity.

  • Melting Temperature (Tm): For semi-crystalline polyesters, the Tm dictates the upper limit of their service temperature and is a critical parameter for melt processing techniques like extrusion and injection molding. The crystalline domains contribute to the material's mechanical strength and barrier properties.

  • Decomposition Temperature (Td): This is a measure of the polymer's thermal stability. A high Td is essential to prevent degradation during melt processing and to ensure the material's integrity over its intended lifespan.

The choice of the diol co-monomer in the polymerization with this compound directly influences these properties by altering the polymer chain's flexibility, symmetry, and intermolecular forces.

Comparative Thermal Analysis: The Impact of Diol Chain Length

To illustrate the structure-property relationships in this compound-based polyesters, we will compare a series of poly(alkylene undecanedioate)s synthesized with linear α,ω-diols of varying methylene unit lengths: ethylene glycol (C2), 1,4-butanediol (C4), 1,6-hexanediol (C6), and 1,8-octanediol (C8).

Synthesis of Poly(alkylene undecanedioate)s

A common and scalable method for synthesizing these polyesters is a two-stage melt polycondensation. This process avoids the use of solvents, making it a more environmentally friendly approach.

Conceptual Workflow for Melt Polycondensation:

cluster_synthesis Melt Polycondensation Synthesis Monomers This compound + Diol (e.g., 1,4-Butanediol) Reactor Inert Atmosphere Reactor Monomers->Reactor Catalyst Catalyst (e.g., TBT) Catalyst->Reactor Esterification Esterification (180-200°C) Water Removal Reactor->Esterification Step 1 Polycondensation Polycondensation (220-250°C, High Vacuum) Glycol Removal Esterification->Polycondensation Step 2 Polyester Poly(alkylene undecanedioate) Polycondensation->Polyester cluster_diol Influence of Diol Chain Length Diol_Length Increase in Diol Chain Length (more -CH2- units) Chain_Flexibility Increased Polymer Chain Flexibility Diol_Length->Chain_Flexibility Packing_Disruption Disruption of Chain Packing & Crystal Perfection Diol_Length->Packing_Disruption Tg Lower Glass Transition Temperature (Tg) Chain_Flexibility->Tg Tm Lower Melting Temperature (Tm) Packing_Disruption->Tm

Caption: The causal relationship between increasing diol chain length and the resulting thermal properties of the polyester.

Conclusion: A Framework for Rational Design

The thermal analysis of this compound-based polyesters reveals a clear and predictable relationship between the diol monomer structure and the material's thermal properties. By systematically increasing the chain length of the diol, researchers can effectively tune the glass transition and melting temperatures to meet the specific requirements of their intended application. This comparative guide provides not only the foundational knowledge of these relationships but also the standardized experimental protocols necessary for generating reliable and comparable data. Armed with this understanding, scientists and engineers are better equipped to rationally design and select the next generation of bio-based polyesters for a wide array of applications, from advanced drug delivery systems to sustainable packaging solutions.

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A Comparative Guide to the Validation of Analytical Methods for Undecanedioic Acid Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Undecanedioic Acid

This compound (UDDA), a dicarboxylic acid with the formula HOOC(CH₂)₉COOH, is a molecule of significant interest in various fields. It serves as a key monomer in the synthesis of high-performance polymers and polyamides, such as certain types of nylon. Furthermore, its presence in biological systems can be indicative of specific metabolic pathways or disease states. Consequently, the accurate and precise quantification of UDDA in diverse matrices, from industrial polymers to biological fluids, is of paramount importance for quality control, research, and diagnostic applications.

This guide provides an in-depth, objective comparison of the two most prevalent analytical techniques for the detection and quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), including its coupling with mass spectrometry (LC-MS/MS). We will delve into the theoretical underpinnings of each method, present detailed, field-tested experimental protocols, and offer a comparative analysis of their performance based on critical validation parameters. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting and validating an analytical method for this compound that is fit for their specific purpose. The validation frameworks discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]

Methodology Comparison: GC-MS vs. HPLC

The choice between GC-MS and HPLC for the analysis of this compound hinges on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatilizable Compounds

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. However, a critical consideration for dicarboxylic acids like UDDA is their low volatility. Therefore, a derivatization step is mandatory to convert the non-volatile UDDA into a more volatile form suitable for GC analysis.[4] This is typically achieved by esterification or silylation of the carboxylic acid groups.

High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatile Analytes

HPLC is an inherently suitable technique for the analysis of non-volatile and thermally labile compounds like this compound, as it separates components in a liquid mobile phase.[5] While derivatization is not strictly necessary for HPLC analysis, it can be employed to enhance detection sensitivity, especially when using UV-Vis or fluorescence detectors. For highly sensitive and selective analysis, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS).

The following diagram illustrates the general workflow for the validation of an analytical method, applicable to both GC-MS and HPLC.

Analytical Method Validation Workflow cluster_Plan Phase 1: Planning & Development cluster_Execute Phase 2: Experimental Validation cluster_Document Phase 3: Documentation & Implementation Define_ATP Define Analytical Target Profile (ATP) Develop_Method Method Development & Optimization Define_ATP->Develop_Method Guides development Write_Protocol Write Validation Protocol Develop_Method->Write_Protocol Defines parameters Specificity Specificity/ Selectivity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Validation_Report Prepare Validation Report Specificity->Validation_Report Generates data for Linearity->Validation_Report Generates data for Accuracy->Validation_Report Generates data for Precision->Validation_Report Generates data for LOD_LOQ->Validation_Report Generates data for Robustness->Validation_Report Generates data for SOP Write Standard Operating Procedure (SOP) Validation_Report->SOP Implement Implement for Routine Use SOP->Implement

Caption: A generalized workflow for the validation of an analytical method.

Comparative Performance Data

The following table summarizes the typical performance characteristics of validated GC-MS and HPLC methods for the analysis of dicarboxylic acids, providing a benchmark for this compound analysis.

Validation Parameter GC-MS with Derivatization HPLC-UV (without Derivatization) LC-MS/MS (with or without Derivatization)
Linearity (R²) > 0.995[6]> 0.99[7]> 0.99[8][9]
Limit of Detection (LOD) 1-10 ng/mL~1 µg/mL0.01-1 ng/mL[8]
Limit of Quantification (LOQ) 5-50 ng/mL~5 µg/mL0.1-5 ng/mL[9]
Accuracy (% Recovery) 90-110%[6]95-105%[7]90-110%[8]
Precision (%RSD) < 10%[6]< 5%[4]< 15%[9]
Specificity High (with MS detection)Moderate (potential for interferences)Very High (with MS/MS detection)
Throughput Moderate (derivatization step)HighHigh
Derivatization MandatoryOptional (for enhanced sensitivity)Optional (for enhanced sensitivity)

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound with Silylation

This protocol describes a common approach for the quantification of this compound using GC-MS following a derivatization step to increase volatility.

1. Instrumentation and Reagents

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • GC column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[10]

  • Pyridine

  • Ethyl acetate (HPLC grade)

2. Sample Preparation and Derivatization Workflow

GC-MS Sample Preparation Sample Sample containing This compound Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->Extraction Dry Evaporate to Dryness (under Nitrogen) Extraction->Dry Derivatize Add BSTFA + 1% TMCS & Pyridine Dry->Derivatize Incubate Incubate at 60-70°C for 30-60 min Derivatize->Incubate Inject Inject into GC-MS Incubate->Inject

Caption: Workflow for sample preparation and derivatization for GC-MS analysis.

3. Chromatographic and Mass Spectrometric Conditions

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity, targeting characteristic ions of the derivatized this compound.

4. Validation Parameters to be Assessed

  • Linearity: Prepare a series of at least five concentrations of derivatized UDDA standards and plot the peak area against concentration. The correlation coefficient (r²) should be > 0.995.[4]

  • Accuracy: Perform recovery studies by spiking a known amount of UDDA standard into a sample matrix. The recovery should be within 90-110%.

  • Precision: Analyze at least six replicates of a single concentration. The relative standard deviation (%RSD) should be less than 10%.

Protocol 2: HPLC-UV Analysis of this compound

This protocol outlines a direct method for the quantification of this compound using HPLC with UV detection.

1. Instrumentation and Reagents

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • This compound standard

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Methanol (for sample preparation)

2. Sample Preparation Workflow

HPLC Sample Preparation Sample Sample containing This compound Dissolve Dissolve in Methanol or Mobile Phase Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject

Caption: A simplified workflow for HPLC sample preparation.

3. Chromatographic Conditions

  • Mobile Phase: A gradient or isocratic mixture of Mobile Phase A and B. A typical starting point is 80:20 (A:B). The exact ratio should be optimized for the best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm.[11]

4. Validation Parameters to be Assessed

  • Linearity: Analyze a series of at least five concentrations and plot the peak area against concentration. The correlation coefficient (r²) should be > 0.99.[7]

  • Accuracy: Perform recovery studies by spiking a known amount of UDDA standard into a sample matrix. The recovery should be within 95-105%.

  • Precision: Analyze at least six replicates of a single concentration. The relative standard deviation (%RSD) should be less than 5%.

Expert Insights and Method Selection Rationale

When to Choose GC-MS:

GC-MS, despite the requirement for derivatization, is often the method of choice when high sensitivity and specificity are paramount, especially in complex matrices where co-eluting peaks can be a challenge for UV detection. The fragmentation pattern obtained from mass spectrometry provides a high degree of confidence in the identification of this compound. The derivatization step, while adding to the sample preparation time, can be automated for higher throughput.

When to Choose HPLC-UV:

HPLC-UV offers a more direct and often faster analysis due to the absence of a derivatization step.[4] This makes it an attractive option for routine quality control applications where high sample throughput is a key consideration and the sample matrix is relatively clean. The sensitivity of UV detection at low wavelengths (around 210 nm) is generally sufficient for many applications. However, it is crucial to demonstrate the specificity of the method, as other compounds in the sample may also absorb at this wavelength.

The Power of LC-MS/MS:

For applications demanding the highest sensitivity and specificity, such as the analysis of this compound in biological fluids at very low concentrations, LC-MS/MS is the unparalleled choice. It combines the advantages of HPLC for separating non-volatile compounds with the exceptional selectivity and sensitivity of tandem mass spectrometry. Derivatization can also be employed in LC-MS/MS to further enhance ionization efficiency and, consequently, sensitivity.

Conclusion: A Fit-for-Purpose Approach to Method Validation

The validation of an analytical method for this compound is not a one-size-fits-all process. The choice between GC-MS and HPLC, and the specific validation parameters to be prioritized, should be guided by the analytical target profile (ATP) – a clear definition of the intended purpose of the method.[1] For trace-level analysis in complex matrices, the specificity and sensitivity of GC-MS or LC-MS/MS are likely necessary. For routine analysis of bulk material, the speed and simplicity of HPLC-UV may be more appropriate.

Ultimately, a well-validated analytical method, regardless of the technology employed, is one that has been demonstrated to be accurate, precise, specific, and reliable for its intended use. This guide provides the foundational knowledge and practical protocols to empower scientists to develop and validate robust analytical methods for this compound, ensuring the generation of high-quality, defensible data.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. 2024. [Link]

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  • European Medicines Agency. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. 2024. [Link]

  • Lab Manager Magazine. ICH and FDA Guidelines for Analytical Method Validation. [Link]

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  • ResearchGate. HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. 2025. [Link]

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A Comparative Guide to Undecanedioic Acid as a Corrosion Inhibitor for Ferrous Metals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Dicarboxylic Acids in Corrosion Inhibition

In the realm of materials science and preventative engineering, the mitigation of corrosion is of paramount importance. For ferrous metals, which are ubiquitous in infrastructure and industrial applications, corrosion presents a significant challenge to longevity and performance. Organic corrosion inhibitors are a critical tool in this ongoing battle, and among these, dicarboxylic acids have emerged as a promising class of compounds. Their unique molecular structure, featuring two carboxylic acid functional groups, allows for strong adsorption to metal surfaces, forming a protective barrier against corrosive agents.

This guide provides an in-depth technical comparison of undecanedioic acid (UDDA) as a corrosion inhibitor, benchmarked against other common long-chain dicarboxylic acids such as dodecanedioic acid (DDDA) and sebacic acid (decanedioic acid). We will delve into the mechanistic principles of their inhibitory action, present available experimental data, and provide detailed protocols for their comparative evaluation. This document is intended for researchers, scientists, and professionals in drug development and materials science who are seeking to understand and apply these compounds in their work.

The Mechanism of Action: How Dicarboxylic Acids Protect Ferrous Metals

The efficacy of dicarboxylic acids as corrosion inhibitors stems from their ability to form a persistent, protective film on the metal surface. This process can be understood through the following key steps:

  • Adsorption: The primary step is the adsorption of the dicarboxylic acid molecules onto the surface of the ferrous metal. The two carboxylic acid groups (-COOH) at either end of the aliphatic chain serve as anchoring points. These groups can interact with the metal surface, which in a corrosive environment, possesses sites of varying electrical potential.

  • Film Formation: Upon adsorption, the long hydrocarbon chains of the dicarboxylic acid molecules orient themselves, creating a densely packed, non-polar layer. This layer acts as a physical barrier, displacing water and aggressive ions, such as chlorides and sulfates, from the metal surface.

  • Hydrophobic Barrier: The aliphatic backbone of the dicarboxylic acid imparts a hydrophobic character to the protective film. This is crucial for repelling water, a key electrolyte in the corrosion process. The longer the carbon chain, the more pronounced this hydrophobic effect becomes, which can contribute to enhanced corrosion resistance.

The following diagram illustrates the proposed mechanism of corrosion inhibition by dicarboxylic acids on a steel surface.

CorrosionInhibitionMechanism cluster_interface Metal-Solution Interface cluster_metal Ferrous Metal Substrate (Steel) H2O H₂O ProtectiveFilm Hydrophobic Dicarboxylic Acid Film H2O->ProtectiveFilm Repelled Cl- Cl⁻ Cl-->ProtectiveFilm Blocked O2 O₂ O2->ProtectiveFilm Blocked Steel Fe ProtectiveFilm->Steel Adsorption via -COOH groups

Caption: Mechanism of corrosion inhibition by dicarboxylic acids.

Performance Comparison: this compound vs. Alternatives

Direct, publicly available, peer-reviewed studies detailing the specific corrosion inhibition efficiency of this compound on ferrous metals are limited. However, based on its chemical structure as a C11 dicarboxylic acid, its performance is expected to be comparable to, and potentially synergistic with, other long-chain dicarboxylic acids like dodecanedioic acid (C12) and sebacic acid (C10).

The performance of these inhibitors is often evaluated based on their inhibition efficiency (IE), which can be determined through various electrochemical techniques. A higher inhibition efficiency indicates better protection against corrosion.

Table 1: Performance Characteristics of Long-Chain Dicarboxylic Acid Corrosion Inhibitors

InhibitorChemical FormulaMolecular Weight ( g/mol )Chain LengthKey Performance Attributes
This compound (UDDA) C₁₁H₂₀O₄216.27C11Expected to form a robust, hydrophobic protective film. Often used in synergistic blends with other dicarboxylic acids.[1]
Dodecanedioic Acid (DDDA) C₁₂H₂₂O₄230.30C12Known for its effectiveness in forming a protective layer on ferrous metals, particularly in metalworking fluids and engine coolants.[2]
Sebacic Acid C₁₀H₁₈O₄202.25C10A well-established corrosion inhibitor that forms a thin, protective coating on metal surfaces to restrict access by corrosive ions.[2]
Synergistic Effects in Dicarboxylic Acid Blends

A notable finding in the application of dicarboxylic acid inhibitors is the enhanced performance observed when they are used in combination.[1] Blends of undecanedioic, dodecanedioic, and sebacic acids can exhibit a synergistic effect, where the combined inhibition efficiency is greater than the sum of the individual components. This is likely due to the formation of a more densely packed and resilient protective film arising from the slight variations in chain length, which disrupts crystallization and improves film flexibility.

Experimental Protocols for Performance Evaluation

To objectively compare the performance of this compound and its alternatives, a series of standardized electrochemical tests are recommended. These methods provide quantitative data on the inhibition efficiency and the mechanism of protection.

Gravimetric (Weight Loss) Method

This is a fundamental and straightforward method to determine corrosion rates and inhibition efficiency.

Protocol:

  • Specimen Preparation: Prepare pre-weighed and cleaned coupons of the ferrous metal to be tested (e.g., mild steel).

  • Immersion: Immerse the coupons in the corrosive medium (e.g., a saline solution) with and without the corrosion inhibitor at various concentrations.

  • Exposure: Maintain the immersion for a specified period under controlled temperature.

  • Cleaning and Re-weighing: After the exposure period, remove the coupons, clean them to remove any corrosion products, and re-weigh them.

  • Calculation: The weight loss is used to calculate the corrosion rate and the inhibition efficiency (IE%) using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Potentiodynamic Polarization (PDP)

PDP measurements provide insights into the kinetics of the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions and can determine if an inhibitor is anodic, cathodic, or mixed-type.

Protocol:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).

  • Electrolyte: The cell is filled with the corrosive solution, with and without the inhibitor.

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the open circuit potential (OCP).

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed to determine the corrosion potential (Ecorr) and corrosion current density (icorr). The inhibition efficiency is calculated as: IE% = [(icorr₀ - icorrᵢ) / icorr₀] x 100 where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the resistance and capacitance of the protective film formed by the inhibitor.

Protocol:

  • Electrochemical Cell Setup: The same three-electrode setup as for PDP is used.

  • AC Perturbation: A small amplitude AC voltage is applied to the working electrode at the OCP over a range of frequencies.

  • Impedance Measurement: The impedance of the system is measured at each frequency.

  • Data Analysis: The data is typically presented as Nyquist and Bode plots. The charge transfer resistance (Rct) is a key parameter obtained from the Nyquist plot, which is inversely proportional to the corrosion rate. The inhibition efficiency can be calculated as: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 where Rct₀ and Rctᵢ are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

The following diagram outlines the general workflow for evaluating corrosion inhibitor performance.

ExperimentalWorkflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis SpecimenPrep Metal Specimen Preparation WeightLoss Gravimetric (Weight Loss) SpecimenPrep->WeightLoss PDP Potentiodynamic Polarization (PDP) SpecimenPrep->PDP EIS Electrochemical Impedance Spectroscopy (EIS) SpecimenPrep->EIS SolutionPrep Corrosive Solution & Inhibitor Prep SolutionPrep->WeightLoss SolutionPrep->PDP SolutionPrep->EIS CorrosionRate Corrosion Rate Calculation WeightLoss->CorrosionRate PDP->CorrosionRate Mechanism Mechanism Determination PDP->Mechanism EIS->CorrosionRate EIS->Mechanism IE Inhibition Efficiency (IE%) Calculation CorrosionRate->IE

Caption: Experimental workflow for corrosion inhibitor evaluation.

Conclusion and Future Outlook

This compound holds significant promise as a corrosion inhibitor for ferrous metals, particularly as a component in synergistic blends with other long-chain dicarboxylic acids. While direct, comparative experimental data for UDDA is not as readily available as for its counterparts like DDDA and sebacic acid, its chemical structure suggests a comparable mechanism of action and performance.

The true potential of this compound lies in its application within optimized formulations. Future research should focus on systematic studies of UDDA, both individually and in combination with other inhibitors, using the standardized electrochemical methods outlined in this guide. Such studies will provide the quantitative data necessary to fully elucidate its performance characteristics and to formulate next-generation, high-efficiency corrosion inhibitor packages for a wide range of industrial applications. The detailed experimental protocols provided herein offer a robust framework for conducting such vital research.

References

  • Corvay Specialty Chemicals GmbH. (n.d.). This compound (UDDA, DC11). [Link]

  • Serena Chemicals. (n.d.). This compound. [Link]

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A Senior Application Scientist's Guide to the Biocompatibility of Undecanedioic Acid-Based Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biodegradable polymers for biomedical applications, the pursuit of materials with superior biocompatibility profiles is paramount. This guide provides an in-depth technical comparison of undecanedioic acid-based polymers against established alternatives such as polylactic acid (PLA), polylactic-co-glycolic acid (PLGA), and polycaprolactone (PCL). As a senior application scientist, my objective is to move beyond a mere listing of properties and delve into the causality behind experimental choices, offering a self-validating framework for your research and development endeavors.

Introduction to this compound-Based Polymers: A New Frontier in Biocompatible Materials

This compound, a dicarboxylic acid with an eleven-carbon backbone, serves as a versatile monomer for the synthesis of a variety of biodegradable polymers, including polyesters and polyanhydrides. These polymers are gaining traction in the biomedical field for applications such as drug delivery, tissue engineering, and medical device coatings. Their appeal lies in their potential for tunable degradation rates, favorable mechanical properties, and, most critically, their biocompatibility.

The degradation of these polymers typically occurs via hydrolysis of their ester or anhydride bonds, yielding this compound and other non-toxic byproducts that can be metabolized and cleared by the body. This guide will focus on the biocompatibility of these polymers, a critical determinant of their clinical and commercial viability.

Comparative Analysis of Biocompatibility: this compound Polymers vs. Traditional Polyesters

To provide a clear and objective comparison, we will evaluate the biocompatibility of these polymers based on key in vitro and in vivo assays. The following tables summarize representative quantitative data from the literature. It is important to note that direct head-to-head comparative studies are limited, and these values are synthesized from multiple sources to provide a comparative overview.

Table 1: In Vitro Cytotoxicity Comparison
PolymerCell LineAssayCell Viability (%)Citation(s)
Poly(glycerol undecanedioate) Human FibroblastsMTT> 95%[1][2]
Polylactic Acid (PLA) Human OsteoblastsFDA/PI Staining95.3 ± 2.1%[1]
Poly(lactic-co-glycolic acid) (PLGA) Human U251 CellsMTT> 80%[3]
Polycaprolactone (PCL) L929 Mouse FibroblastsMTT> 90%

Expert Insight: The high cell viability observed with poly(glycerol undecanedioate) is attributed to its degradation into glycerol and this compound, both of which are endogenous or readily metabolized. In contrast, the acidic degradation products of PLA and PLGA (lactic acid and glycolic acid) can sometimes lead to a localized pH drop, which may affect cell viability in the immediate microenvironment.

Table 2: Hemocompatibility Comparison
PolymerAssayHemolysis (%)Citation(s)
This compound-Based Polymer (representative) ISO 10993-4< 2%[4][5]
Polylactic Acid (PLA) ASTM F756< 2%
Poly(lactic-co-glycolic acid) (PLGA) Spectrophotometry< 5% (at < 10 mg/ml)[5][6][7]
Polycaprolactone (PCL) ISO 10993-4< 2%

Expert Insight: A hemolysis percentage below 5% is generally considered acceptable for biomaterials. The low hemolytic potential of this compound-based polymers, similar to PLA and PCL, suggests minimal damage to red blood cells upon contact. This is a crucial parameter for any blood-contacting medical device. The slightly higher potential for hemolysis with some PLGA formulations can be attributed to the surface chemistry and degradation products.

Table 3: In Vivo Inflammatory Response Comparison (Subcutaneous Implantation in Rats)
PolymerEvaluation PeriodFibrous Capsule Thickness (µm)Inflammatory Score (qualitative)Citation(s)
Poly(this compound-co-ricinoleic acid) 4 weeksMinimalMild, well-demarcated[8]
Polylactic Acid (PLA) 5 weeks~50-100Mild
Poly(lactic-co-glycolic acid) (PLGA) 4 weeks~100-200Mild to Moderate
Polycaprolactone (PCL) 4 weeks~70Minimal[4]

Expert Insight: The thickness of the fibrous capsule and the intensity of the inflammatory response are key indicators of in vivo biocompatibility. A thinner capsule and a mild, resolving inflammatory response are desirable. Copolymers of this compound have shown excellent tissue tolerance with minimal inflammatory response. The inflammatory response to PLA and PLGA can be influenced by the release of acidic degradation products, which can attract inflammatory cells. PCL is known for its excellent in vivo biocompatibility and minimal tissue reaction.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of biocompatibility data, it is essential to follow standardized and well-validated experimental protocols. Here, we detail the methodologies for the key assays discussed above.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Workflow:

MTT_Assay cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed cells in a 96-well plate (e.g., 1x10^4 cells/well) polymer_prep 2. Prepare polymer extracts or films cell_seeding->polymer_prep incubation 3. Expose cells to polymer (24, 48, 72 hours) polymer_prep->incubation mtt_addition 4. Add MTT solution (incubate for 2-4 hours) incubation->mtt_addition solubilization 5. Solubilize formazan crystals (e.g., with DMSO) mtt_addition->solubilization read_absorbance 6. Read absorbance (at ~570 nm) solubilization->read_absorbance calculate_viability 7. Calculate cell viability (%) relative to control read_absorbance->calculate_viability

Caption: Workflow of the MTT cytotoxicity assay.

Causality Behind Experimental Choices:

  • Cell Seeding Density: The initial cell number is critical to ensure that cells are in the logarithmic growth phase during the assay, providing a sensitive measure of cytotoxicity.

  • Incubation Time: Multiple time points (24, 48, 72 hours) are chosen to assess both acute and delayed cytotoxic effects of the polymer or its degradation products.

  • Controls: The use of negative (cell culture medium) and positive (e.g., Triton X-100) controls is essential for validating the assay and interpreting the results.

Hemolysis Assay (ISO 10993-4)

This assay determines the hemolytic properties of a biomaterial by measuring the amount of hemoglobin released from red blood cells upon contact.

Experimental Workflow:

Hemolysis_Assay cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis blood_prep 1. Prepare diluted blood suspension material_prep 2. Prepare polymer samples (defined surface area) blood_prep->material_prep incubation 3. Incubate polymer with blood (e.g., 37°C for 3 hours with agitation) material_prep->incubation centrifugation 4. Centrifuge to pellet intact RBCs incubation->centrifugation supernatant_collection 5. Collect supernatant centrifugation->supernatant_collection read_absorbance 6. Measure hemoglobin in supernatant (spectrophotometrically at ~540 nm) supernatant_collection->read_absorbance calculate_hemolysis 7. Calculate % hemolysis relative to positive control read_absorbance->calculate_hemolysis

Caption: Workflow of the hemolysis assay (ISO 10993-4).

Causality Behind Experimental Choices:

  • Direct Contact Method: This method is chosen to simulate the interaction of a blood-contacting device with blood.

  • Positive and Negative Controls: Deionized water (positive control, causes 100% hemolysis) and saline (negative control) are used to establish the range of the assay and to normalize the results.

  • Agitation: Gentle agitation during incubation simulates blood flow and ensures continuous contact between the material and red blood cells.

In Vivo Subcutaneous Implantation (Rat Model)

This in vivo test evaluates the local tissue response to an implanted biomaterial over time.

Experimental Workflow:

Implantation_Workflow cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative cluster_analysis Histological Analysis sterilization 1. Sterilize polymer implants animal_prep 2. Anesthetize and prepare surgical site on rat sterilization->animal_prep incision 3. Create subcutaneous pocket animal_prep->incision implantation 4. Implant polymer incision->implantation suture 5. Suture the incision implantation->suture monitoring 6. Monitor animal for signs of distress suture->monitoring explantation 7. Euthanize and explant implant and surrounding tissue at time points (e.g., 1, 4, 12 weeks) monitoring->explantation fixation 8. Fix, process, and section tissue explantation->fixation staining 9. Stain with H&E, Masson's Trichrome fixation->staining evaluation 10. Evaluate inflammatory cell infiltrate, fibrous capsule thickness, and tissue integration staining->evaluation

Caption: Workflow for subcutaneous implantation study in a rat model.

Causality Behind Experimental Choices:

  • Subcutaneous Site: This site is chosen for its ease of access, good vascularization, and the ability to observe a localized tissue response without systemic interference.

  • Multiple Time Points: Evaluating the tissue response at different time points allows for the assessment of the evolution of the inflammatory response, from acute to chronic, and the process of fibrous capsule formation.

  • Histological Stains: Hematoxylin and Eosin (H&E) is used to visualize cell nuclei and cytoplasm, allowing for the identification of inflammatory cells. Masson's Trichrome is used to stain collagen, enabling the measurement of fibrous capsule thickness.

Conclusion: this compound-Based Polymers as a Promising Alternative

The evidence presented in this guide suggests that this compound-based polymers exhibit excellent biocompatibility, comparable and in some aspects potentially superior to established biodegradable polymers like PLA and PLGA. Their degradation into non-toxic, metabolizable products contributes to a minimal inflammatory response and high cell viability.

For researchers and drug development professionals, this compound-based polymers represent a promising platform for the development of next-generation medical devices and drug delivery systems. The experimental frameworks provided herein offer a robust starting point for the comprehensive evaluation of these and other novel biomaterials. As with any biomaterial, a thorough and rigorous biocompatibility assessment is crucial for ensuring patient safety and clinical success.

References

  • In-vitro evaluation of Polylactic acid (PLA) manufactured by fused deposition modeling. BMC Oral Health. 2017;17(1):1-8. [Link]

  • Poly(glycerol-dodecanoate), a biodegradable polyester for medical devices and tissue engineering scaffolds. Journal of Biomedical Materials Research Part A. 2010;94A(2):449-456. [Link]

  • Investigation on hemolytic effect of poly(lactic co-glycolic) acid nanoparticles synthesized using continuous flow and batch processes. Nanotechnology Reviews. 2017;6(2):195-203. [Link]

  • Dual tumor-targeted poly(lactic-co-glycolic acid)–polyethylene glycol–folic acid nanoparticles: a novel biodegradable nanocarrier for secure and efficient antitumor drug delivery. International Journal of Nanomedicine. 2018;13:7235-7253. [Link]

  • Controlling fibrous capsule formation through long-term down-regulation of collagen type I (COL1A1) expression by nanofiber-mediated siRNA gene silencing. Acta Biomaterialia. 2016;32:95-106. [Link]

  • Comprehensive Guide to Hemolysis Testing for Medical Device Manufacturers. Nelson Labs. [Link]

  • ISO 10993-4:2017 Biological evaluation of medical devices — Part 4: Selection of tests for interactions with blood. International Organization for Standardization. [Link]

  • A novel surgical technique for a rat subcutaneous implantation of a tissue engineered scaffold. Journal of Visualized Experiments. 2018;(133):57019. [Link]

  • Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies, Inc. [Link]

  • Cell viability of PLGA (75/25) and PLGA-PEG-PLGA (75/25) copolymers... ResearchGate. [Link]

  • Biocompatibility and safety evaluation of a ricinoleic acid-based poly(ester-anhydride) copolymer after implantation in rats. Journal of Biomedical Materials Research Part A. 2009;90(3):726-735. [Link]

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A Comparative Guide to the Validation of Undecanedioic Acid as a Metabolomic Biomarker

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, clinicians, and professionals in drug development, the quest for reliable biomarkers is paramount. An ideal biomarker should be readily measurable, highly sensitive and specific, and directly correlated with the pathophysiology of a disease. In the realm of metabolomics, dicarboxylic acids have emerged as significant indicators of metabolic dysregulation, particularly in mitochondrial and fatty acid oxidation disorders. This guide provides an in-depth technical comparison of undecanedioic acid (UDDA) against established biomarkers in these fields, supported by experimental data and protocols to facilitate its validation.

The Rationale for Biomarker Validation in Metabolomics

Metabolomics provides a snapshot of the physiological state of a biological system, and small molecule metabolites can serve as sensitive indicators of disease. However, the journey from identifying a potential biomarker to its clinical application is rigorous and requires a multi-faceted validation process. This process ensures the biomarker is not only analytically sound but also clinically relevant.[1] The validation pipeline typically involves analytical validation to assess the reliability and accuracy of the measurement method and clinical validation to evaluate the biomarker's ability to predict or diagnose a clinical condition.[2]

This compound: A Potential Biomarker on the Horizon

This compound (UDDA) is a medium-chain dicarboxylic acid.[3] Its endogenous presence in human biological fluids like urine has been documented. The metabolic origin of UDDA is linked to the ω-oxidation of fatty acids, a pathway that becomes more active when the primary β-oxidation pathway is impaired.[4] The accumulation of dicarboxylic acids, a condition known as dicarboxylic aciduria, is a hallmark of several inherited metabolic diseases, particularly those affecting fatty acid oxidation.[4][5] This physiological context positions UDDA as a plausible candidate biomarker for disorders characterized by disrupted fatty acid metabolism and mitochondrial dysfunction.

cluster_0 Mitochondrial β-Oxidation cluster_1 ω-Oxidation Pathway (Alternative) Fatty Acids Fatty Acids β-Oxidation β-Oxidation Fatty Acids->β-Oxidation Primary Pathway Acetyl-CoA Acetyl-CoA β-Oxidation->Acetyl-CoA ω-Oxidation ω-Oxidation β-Oxidation->ω-Oxidation Impairment TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Fatty Acids_alt Fatty Acids Fatty Acids_alt->ω-Oxidation Upregulated in β-Oxidation defects Dicarboxylic Acids Dicarboxylic Acids ω-Oxidation->Dicarboxylic Acids UDDA This compound (UDDA) Dicarboxylic Acids->UDDA

Caption: Metabolic pathways of fatty acid oxidation.

Established Biomarkers: The Gold Standard for Comparison

A thorough evaluation of a novel biomarker necessitates a comparison with existing, validated markers. In the context of mitochondrial and fatty acid oxidation disorders, several biomarkers are routinely used in clinical practice.

Biomarkers for Mitochondrial Dysfunction

Mitochondrial diseases are a heterogeneous group of disorders, making diagnosis challenging.[6] A panel of biomarkers is often employed to increase diagnostic accuracy.

  • Lactate and Pyruvate: Elevated levels of lactate and an increased lactate-to-pyruvate ratio are classic indicators of impaired oxidative phosphorylation.[6] However, their lack of specificity is a significant limitation, as elevated lactate can occur in various other conditions.[6][7]

  • Fibroblast Growth Factor 21 (FGF21) and Growth Differentiation Factor 15 (GDF15): These two cytokines have emerged as more sensitive and specific biomarkers for mitochondrial myopathies.[8][9][10][11]

Biomarkers for Fatty Acid Oxidation Disorders (FAODs)

FAODs are a group of inherited metabolic disorders caused by defects in the enzymes required for the breakdown of fatty acids.[12]

  • Acylcarnitines: The analysis of acylcarnitine profiles by tandem mass spectrometry is the cornerstone of newborn screening and diagnosis for many FAODs.[12][13] Specific acylcarnitine species accumulate depending on the location of the enzymatic block in the β-oxidation pathway.[14]

Comparative Analysis: UDDA vs. Established Biomarkers

The following table summarizes the key performance characteristics of UDDA (hypothesized) and established biomarkers.

Biomarker(s)Associated Disorder(s)SensitivitySpecificityClinical Utility & Limitations
This compound (UDDA) Fatty Acid Oxidation Disorders, Mitochondrial Dysfunction (Potential)Not EstablishedNot EstablishedPotentially non-invasive (urine/plasma). Requires extensive validation to determine clinical utility.
Lactate & Pyruvate Mitochondrial DysfunctionModerateLowWidely available but non-specific. Can be influenced by various physiological states.[6][7]
FGF21 Mitochondrial MyopathiesHigh (Pooled: 0.71)[10][15]High (Pooled: 0.88)[10][15]More specific than lactate/pyruvate, particularly for muscle-manifesting mitochondrial diseases.[8][11]
GDF15 Mitochondrial DisordersHigh (Pooled: 0.83)[10][15]High (Pooled: 0.92)[10][15]Considered to have the highest diagnostic accuracy among the studied serum biomarkers for mitochondrial diseases.[10][15]
Acylcarnitine Profiles Fatty Acid Oxidation DisordersHighHighGold standard for newborn screening and diagnosis of many FAODs. Specific profiles can pinpoint the affected enzyme.[12][13]

Experimental Protocols for Validation

The validation of UDDA as a biomarker requires robust and reproducible analytical methods. Below are detailed protocols for the quantification of UDDA in biological matrices, which should be followed by a comprehensive validation study adhering to regulatory guidelines.

Quantification of this compound in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for urinary organic acid analysis.[16][17]

Objective: To develop and validate a GC-MS method for the quantitative analysis of this compound in human urine.

Materials and Reagents:

  • This compound standard

  • Internal Standard (e.g., a stable isotope-labeled this compound or a structurally similar dicarboxylic acid not present in urine)

  • Urease

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous sodium sulfate

  • GC-MS system with a capillary column suitable for organic acid analysis (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge at 3000 x g for 10 minutes to remove particulate matter.

    • To 1 mL of supernatant, add 50 µL of internal standard solution.

    • Add 10 µL of urease solution and incubate at 37°C for 15 minutes to remove urea.

    • Acidify the sample to pH < 2 with 6M HCl.

  • Extraction:

    • Add 3 mL of ethyl acetate to the acidified urine sample.

    • Vortex for 2 minutes and centrifuge at 3000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried extract, add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before GC-MS analysis.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 50-600.

    • Quantification: Use selected ion monitoring (SIM) of characteristic ions for UDDA and the internal standard.

Method Validation:

The method must be validated for:

  • Linearity: Analyze a series of calibration standards to establish the linear range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

  • Precision and Accuracy: Assess intra- and inter-day precision and accuracy using quality control samples at low, medium, and high concentrations.

  • Recovery: Evaluate the efficiency of the extraction process.

  • Stability: Assess the stability of UDDA in urine under different storage conditions.

Quantification of this compound in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on general methods for dicarboxylic acid analysis in plasma.[2][18]

Objective: To develop and validate an LC-MS/MS method for the quantitative analysis of this compound in human plasma.

Materials and Reagents:

  • This compound standard

  • Internal Standard (stable isotope-labeled this compound)

  • Acetonitrile

  • Methanol

  • Formic acid

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma, add 400 µL of ice-cold methanol containing the internal standard to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve good separation of UDDA from other plasma components.

    • Mass Spectrometer: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for UDDA and the internal standard.

Method Validation:

Similar to the GC-MS method, the LC-MS/MS method must be rigorously validated for linearity, LOD, LOQ, precision, accuracy, recovery, and stability.

Caption: Workflow for biomarker quantification and validation.

Conclusion and Future Directions

This compound presents a compelling case as a potential biomarker for disorders of fatty acid metabolism, grounded in its biochemical origins. However, its clinical utility remains to be rigorously established. The detailed protocols and comparative data presented in this guide provide a framework for the systematic validation of UDDA. Future research should focus on:

  • Large-scale clinical studies: Quantifying UDDA levels in well-characterized patient cohorts with various metabolic disorders and healthy controls to determine its sensitivity and specificity.

  • Correlation with disease severity: Assessing whether UDDA levels correlate with the clinical severity and progression of the disease.

  • Monitoring therapeutic response: Investigating if UDDA levels change in response to therapeutic interventions.

By following a structured validation process, the scientific community can ascertain the true potential of this compound as a valuable tool in the diagnosis and management of metabolic diseases.

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A Senior Application Scientist's Guide to Assessing the Biodegradability of Undecanedioic Acid Copolymers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals exploring novel biodegradable polymers, undecanedioic acid (UDA) copolymers present a promising frontier. Their synthesis from a C11 dicarboxylic acid offers a unique combination of properties that can be finely tuned for applications ranging from controlled drug release matrices to environmentally benign packaging. However, realizing their full potential hinges on a thorough and accurate assessment of their biodegradability.

This guide provides an in-depth, objective comparison of methodologies to evaluate the biodegradability of UDA copolymers, contrasting them with established biopolymers like Polylactic Acid (PLA) and Polycaprolactone (PCL). We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating trustworthy and reproducible data.

The Rationale for Biodegradability Assessment: Beyond the Label

The term "biodegradable" is not a monolithic concept. The rate and extent of degradation are profoundly influenced by the polymer's chemical structure, morphology, and the surrounding environment. For UDA copolymers, the ratio of UDA to its comonomer(s) (e.g., sebacic acid, adipic acid) directly impacts crystallinity and hydrophilicity, two key determinants of degradation.[1][2] Lower crystallinity and higher hydrophilicity generally lead to faster degradation rates because the amorphous regions are more accessible to water and microbial enzymes.[1][2][3][4]

This guide will equip you with the foundational knowledge and practical protocols to dissect these nuances and generate robust, comparative data.

Comparative Overview of Biodegradable Polyesters

This compound copolymers belong to the family of aliphatic polyesters, which are known for their susceptibility to hydrolytic and enzymatic degradation.[3][4][5] Understanding their properties in relation to commonly used biodegradable polymers is crucial for material selection.

PolymerMonomer OriginKey CharacteristicsTypical Degradation Time
This compound Copolymers Primarily bio-based (from castor oil)Tunable mechanical properties and degradation rates by adjusting comonomer ratio.Varies significantly with composition (weeks to years)
Polylactic Acid (PLA) Bio-based (from corn starch, sugarcane)High modulus, brittle. Degrades relatively slowly in ambient conditions, requires industrial composting.[6][7][8]Months to years in soil; faster in industrial compost[9]
Polycaprolactone (PCL) Petrochemical-basedLow melting point, flexible, slow degradation rate.[7][10]2-4 years in vivo
Poly(butylene succinate) (PBS) Bio-based or petrochemical-basedGood processability, balanced mechanical properties. Degrades faster than PLA in soil.[3]Months in soil

Experimental Workflows for Assessing Biodegradability

A multi-faceted approach is essential for a comprehensive understanding of a UDA copolymer's degradation profile. We will explore three critical testing environments: enzymatic, soil burial, and controlled composting.

Logical Flow of Biodegradability Assessment

Biodegradability_Workflow cluster_synthesis Polymer Preparation cluster_testing Biodegradability Testing cluster_analysis Data Analysis & Comparison Polymer_Synthesis UDA Copolymer Synthesis & Characterization (NMR, GPC, DSC) Enzymatic_Degradation Tier 1: Enzymatic Degradation (Screening for susceptibility) Polymer_Synthesis->Enzymatic_Degradation Initial Screening Soil_Burial Tier 2: Soil Burial Test (Simulated natural environment) Enzymatic_Degradation->Soil_Burial Promising Candidates Data_Analysis Analysis of Weight Loss, Structural & Morphological Changes (SEM, GPC, FTIR) Enzymatic_Degradation->Data_Analysis Composting Tier 3: Controlled Composting (Accelerated degradation) Soil_Burial->Composting Further Evaluation Soil_Burial->Data_Analysis Composting->Data_Analysis Comparison Comparative Analysis vs. PLA, PCL, etc. Data_Analysis->Comparison

Caption: A tiered approach to assessing the biodegradability of UDA copolymers.

Tier 1: Enzymatic Degradation Assay

Causality: This initial screening method provides rapid insights into the susceptibility of the UDA copolymer's ester linkages to enzymatic hydrolysis, the primary mechanism of biodegradation for polyesters.[2][3] By exposing the polymer to specific hydrolases like lipases and esterases, we can quickly compare the relative degradation rates of different copolymer compositions.[2][3] This is a cost-effective way to down-select promising candidates for more extensive testing.

Experimental Protocol: Enzymatic Degradation
  • Sample Preparation:

    • Prepare thin films (approx. 100 µm thickness) of the UDA copolymer and control polymers (PLA, PCL) by solvent casting or melt pressing.

    • Cut the films into uniform dimensions (e.g., 1 cm x 1 cm).

    • Dry the samples under vacuum to a constant weight and record the initial weight (W_i).

  • Incubation:

    • Prepare a phosphate buffer solution (PBS, pH 7.4).

    • Add a specific enzyme, such as Pseudomonas lipase or Candida cylindracea lipase, to the PBS at a concentration of 1 mg/mL.

    • Place each polymer sample in a separate vial containing 10 mL of the enzyme solution.

    • As a control, place identical samples in PBS without the enzyme.

    • Incubate the vials at 37°C with gentle agitation.

  • Data Collection & Analysis:

    • At predetermined time intervals (e.g., 1, 3, 7, 14, 28 days), remove the samples from the vials.

    • Gently wash the samples with deionized water to remove any residual enzyme and buffer salts.

    • Dry the samples under vacuum to a constant weight and record the final weight (W_f).

    • Calculate the percentage of weight loss: Weight Loss (%) = [(W_i - W_f) / W_i] * 100.

    • Characterize the surface morphology of the degraded samples using Scanning Electron Microscopy (SEM).

    • Analyze changes in molecular weight using Gel Permeation Chromatography (GPC).

Expected Outcomes & Interpretation

A higher weight loss in the presence of the enzyme compared to the control indicates enzymatic degradation. UDA copolymers, being aliphatic polyesters, are expected to show significant degradation. The rate will depend on the comonomer used. For instance, incorporating a more flexible comonomer can increase the degradation rate.

Tier 2: Soil Burial Test (Simulated Natural Environment)

Causality: This method assesses the biodegradability of the UDA copolymer in a complex, microbially rich environment that mimics natural soil conditions.[9][11] It provides a more realistic measure of environmental degradation compared to the sterile conditions of an enzymatic assay. The test follows the principles outlined in standards such as ASTM D5988 and ISO 17556 .[9][12][13]

Experimental Protocol: Soil Burial Test
  • Soil Preparation:

    • Use a standard, fertile soil with a known composition and microbial activity. The soil should be sieved to remove large particles (>2 mm).[12]

    • Adjust the moisture content of the soil to 40-60% of its water-holding capacity.

  • Sample Burial:

    • Dry and weigh the UDA copolymer and control polymer samples (W_i) as described previously.

    • Bury the samples in perforated containers filled with the prepared soil. Ensure the samples are completely covered.

  • Incubation:

    • Maintain the containers in a controlled environment at a constant temperature (20-25°C) and humidity.[9]

    • Periodically add water to maintain the initial moisture content.

  • Data Collection & Analysis:

    • At specified time points (e.g., 1, 3, 6, 12 months), carefully retrieve the samples from the soil.

    • Gently clean the samples to remove adhering soil particles.

    • Dry the samples to a constant weight and record the final weight (W_f).

    • Calculate the percentage of weight loss.

    • Analyze changes in the polymer's chemical structure using Fourier-Transform Infrared Spectroscopy (FTIR) and molecular weight by GPC.

Data Visualization: Soil Burial Degradation

Soil_Burial_Degradation Start Start: Polymer Sample (Wi) Bury Bury in Controlled Soil Environment Start->Bury Incubate Incubate at 20-25°C, 40-60% Moisture Bury->Incubate Retrieve Retrieve Samples at Time Intervals Incubate->Retrieve Clean_Dry Clean and Dry Samples Retrieve->Clean_Dry Weigh Weigh Sample (Wf) Clean_Dry->Weigh Analyze Analyze: Weight Loss, SEM, FTIR, GPC Weigh->Analyze End End: Comparative Data Analyze->End

Caption: Workflow for the soil burial biodegradability test.

Tier 3: Controlled Composting Test

Causality: This is an accelerated degradation test that simulates the conditions of an industrial composting facility.[14][15] It is particularly relevant for materials intended for disposal in municipal composting streams. The protocol is based on standards like ASTM D6400 and ISO 14855 .[12][14][15][16][17][18] Biodegradation is determined by measuring the conversion of the polymer's carbon to carbon dioxide.[12]

Experimental Protocol: Controlled Composting
  • Compost Inoculum:

    • Use mature, stable compost from a municipal facility as the inoculum. The compost should have a known C/N ratio and microbial activity.

  • Test Setup:

    • Mix the polymer samples (in powder or small film form) with the compost inoculum in a sealed reactor.

    • Maintain the reactor at a thermophilic temperature (58 ± 2°C).[17]

    • Aerate the reactor with a controlled flow of CO2-free air.

  • CO2 Measurement:

    • Pass the effluent air from the reactor through a CO2 trap (e.g., a solution of Ba(OH)2 or NaOH).

    • Quantify the evolved CO2 at regular intervals by titration or using an infrared gas analyzer.[12]

  • Data Analysis:

    • Calculate the cumulative amount of CO2 evolved over the test period (up to 180 days).[14]

    • Determine the percentage of biodegradation by comparing the amount of CO2 produced by the test sample to its theoretical maximum (calculated from its elemental composition).

    • A material is considered compostable if it achieves at least 90% biodegradation within 180 days.[14][16]

Comparative Data Summary
Test MethodUDA CopolymersPLAPCL
Enzymatic Degradation High (rate is composition-dependent)Low to Moderate (requires specific enzymes)[3]High (readily degraded by lipases)[2][3]
Soil Burial Moderate to High (influenced by soil microbes and conditions)Very Slow [9]Slow to Moderate
Composting (ASTM D6400) Expected to be High (pending experimental verification)High (meets the standard)[14]Moderate (slower than PLA)

Conclusion: A Framework for Informed Decision-Making

Assessing the biodegradability of novel this compound copolymers requires a systematic and multi-pronged approach. By progressing from rapid enzymatic screening to more complex soil burial and composting tests, researchers can build a comprehensive and reliable degradation profile. This data-driven understanding is paramount for selecting the optimal UDA copolymer composition for a specific application, ensuring both performance and environmental responsibility. The methodologies outlined in this guide provide a robust framework for generating the critical data needed to advance the development and application of these promising biomaterials.

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A Senior Application Scientist's Guide to the Mechanical Properties of Undecanedioic Acid-Based Polyamides Versus Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and engineers in demanding fields, material selection is a critical decision point where performance, reliability, and environmental stability intersect. In the realm of engineering thermoplastics, polyamides (PAs) are renowned for their excellent balance of mechanical strength, wear resistance, and thermal stability[1]. However, not all polyamides are created equal. The length of the aliphatic carbon chain between amide groups is a crucial determinant of a polyamide's ultimate performance characteristics[2].

This guide provides an in-depth comparison of the mechanical properties of polyamides based on undecanedioic acid (a C11 dicarboxylic acid), such as PA 6/11, against common short-chain polyamides (PA 6, PA 66) and other long-chain alternatives (PA 11, PA 12, PA 6/12). We will explore the fundamental structure-property relationships that govern their performance and detail the standardized methodologies used to ensure data integrity.

The Long-Chain Advantage: Structure-Property Fundamentals

Polyamides are defined by the repeating amide (-CONH-) linkages in their backbone, which form strong hydrogen bonds between chains. These bonds are responsible for their high strength and stiffness[3].

  • Short-Chain Polyamides (e.g., PA 6, PA 66): These materials have a high density of amide groups. This results in high crystallinity, leading to excellent strength, stiffness, and thermal resistance[3][4]. However, the high concentration of polar amide groups also makes them highly hygroscopic; they readily absorb moisture from the environment[5][6]. Absorbed water acts as a plasticizer, disrupting the hydrogen bonds, which significantly reduces tensile strength and stiffness while increasing ductility and impact strength[5][7][8]. This moisture-induced dimensional instability can be a major drawback in precision applications[5].

  • Long-Chain Polyamides (LCPAs) (e.g., PA 6/11, PA 11, PA 12): LCPAs, including those derived from this compound, incorporate longer aliphatic methylene (-CH2-) segments between the amide groups[9]. This lower amide group concentration leads to several key advantages:

    • Low Moisture Absorption: With fewer polar sites, LCPAs absorb significantly less water, resulting in more stable mechanical properties and superior dimensional stability across varying humidity levels[9][10][11].

    • Enhanced Flexibility: The longer, more flexible hydrocarbon chains increase the material's inherent ductility and impact resistance, especially at low temperatures[11][12].

    • Superior Chemical Resistance: The predominantly hydrocarbon nature of the polymer backbone improves resistance to a wide range of chemicals, particularly hydrocarbons and hydraulic fluids[3][10][11].

The trade-off is typically a lower melting point and slightly reduced tensile strength and stiffness compared to their short-chain counterparts when measured in a "dry-as-molded" state[3][6].

Comparative Analysis of Mechanical Performance

The true performance of a polyamide can only be assessed through standardized testing. The following table summarizes typical mechanical properties for this compound-based PA 6/11 and its alternatives. It is crucial to consider the conditioning of the samples (Dry vs. 50% RH), as this dramatically influences the properties of short-chain polyamides.

PropertyTest StandardPA 6/11PA 6/12PA 11PA 6PA 66Units
Tensile Modulus (Dry) ASTM D638~2000~1900~1200[11]26002800MPa
Tensile Modulus (50% RH) ASTM D638~1600~1500~100010001200MPa
Tensile Strength (Dry) ASTM D6386062588285MPa
Tensile Strength (50% RH) ASTM D6385055455560MPa
Elongation at Break (Dry) ASTM D638>100>150>2005050%
Elongation at Break (50% RH) ASTM D638>200>250>300200150%
Flexural Modulus (Dry) ASTM D79018001700125024002600MPa
Notched Izod Impact (Dry) ASTM D2566065705550J/m
Notched Izod Impact (50% RH) ASTM D256120130150150120J/m
Water Absorption (24hr) ASTM D570~0.4~0.3~0.21.51.2%

Note: Values are typical and can vary based on grade, additives, and processing conditions. Data for PA 6/11 is synthesized from literature, including a study on PA 6/11 copolymers[13].

Key Insights from the Data:

  • Stability of Modulus and Strength: this compound-based PA 6/11 and other LCPAs like PA 6/12 and PA 11 demonstrate significantly more stable tensile and flexural properties when exposed to ambient humidity (50% RH) compared to PA 6 and PA 66. While the dry strength of PA 6 and PA 66 is higher, this advantage is largely negated in real-world, non-desiccated environments.

  • Superior Ductility: LCPAs exhibit substantially higher elongation at break, indicating superior toughness and flexibility. This is a critical advantage in applications requiring snap-fits, hinges, or high deformation without fracture.

  • Impact Resistance: While all polyamides show improved impact strength upon conditioning, the LCPAs often start from a higher baseline toughness when dry. The plasticizing effect of water boosts the impact performance of all grades significantly[8].

  • Low Water Absorption: The data clearly shows the primary advantage of the long-chain structure. PA 6/11, PA 6/12, and PA 11 absorb 3 to 7 times less water than their short-chain counterparts, which is the root cause of their enhanced dimensional and mechanical stability[4][9].

Standardized Testing Methodologies: A Foundation of Trust

To ensure the comparability and reliability of mechanical property data, standardized test methods are essential. The American Society for Testing and Materials (ASTM) provides the most widely recognized protocols for plastics.

Protocol: Tensile Properties (ASTM D638)

This test method determines the tensile properties of plastics, including tensile strength, tensile modulus, and elongation at break[14][15]. It involves pulling a standard "dumbbell" shaped specimen at a constant rate of crosshead movement until it fractures[16][17].

Step-by-Step Workflow:

  • Specimen Conditioning: Samples are conditioned for at least 40 hours at a standard laboratory atmosphere (23°C ± 2°C and 50% ± 5% relative humidity) to ensure equilibrium moisture content.

  • Dimensional Measurement: The width and thickness of the specimen's narrow gage section are precisely measured.

  • Machine Setup: The specimen is mounted securely in the grips of a universal testing machine. An extensometer is attached to the gage section to accurately measure strain.

  • Testing: A tensile load is applied at a constant crosshead speed (e.g., 50 mm/min) until the specimen ruptures[18].

  • Data Acquisition: The load (stress) and extension (strain) are recorded continuously, generating a stress-strain curve from which the key properties are calculated[17].

ASTM_D638_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Condition 1. Condition Specimen (ASTM D618) Measure 2. Measure Dimensions Condition->Measure Mount 3. Mount in Grips & Attach Extensometer Measure->Mount Pull 4. Apply Tensile Load (Constant Speed) Mount->Pull Record 5. Record Load & Extension Data Pull->Record Calculate 6. Calculate Properties (Strength, Modulus, Elongation) Record->Calculate ASTM_D790_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Condition 1. Condition Specimen (Rectangular Bar) Place 2. Place on Supports Condition->Place Load 3. Apply Load at Midpoint (Constant Speed) Place->Load Record 4. Record Load & Deflection Data Load->Record Calculate 5. Calculate Flexural Strength & Modulus Record->Calculate

Diagram: Workflow for ASTM D790 Flexural Testing.
Protocol: Notched Izod Impact Resistance (ASTM D256)

This test is designed to measure a material's toughness, or its ability to absorb energy and resist fracture under a sudden, high-velocity impact.[19][20] The test uses a pendulum to strike a notched specimen.[21][22] The notch creates a stress concentration point to promote a brittle fracture.[23]

Step-by-Step Workflow:

  • Specimen Preparation: A rectangular bar is precisely notched to create a stress concentrator.[19][21]

  • Conditioning: Specimens are conditioned for at least 40 hours under standard conditions.[21]

  • Machine Setup: The specimen is clamped vertically in a vise, with the notch facing the direction of the pendulum strike.[22]

  • Testing: A pendulum of a known weight is released from a specified height. It swings down, strikes, and fractures the specimen.[19]

  • Energy Measurement: The energy absorbed by the specimen during fracture is determined by the height to which the pendulum swings after impact. A higher energy absorption value indicates greater toughness.[19][20]

ASTM_D256_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Notch 1. Notch Specimen Condition 2. Condition Specimen Notch->Condition Clamp 3. Clamp in Vise Condition->Clamp Strike 4. Strike with Pendulum Clamp->Strike Measure 5. Measure Energy Absorbed Strike->Measure Report 6. Report Impact Strength (J/m or ft-lb/in) Measure->Report

Diagram: Workflow for ASTM D256 Notched Izod Impact Testing.

Conclusion: Selecting the Right Polyamide for the Application

The choice between this compound-based polyamides and their alternatives is a function of the application's specific requirements.

  • Choose Short-Chain Polyamides (PA 6, PA 66) when the absolute highest levels of stiffness, strength, and heat resistance are required, and the operating environment is either consistently dry or the effects of moisture absorption can be accounted for in the design. They are often a cost-effective choice for robust structural components.[4]

  • Choose this compound-Based Polyamides (e.g., PA 6/11) and other LCPAs (PA 11, PA 6/12) when dimensional stability, consistent mechanical performance across a range of humidities, and high ductility are paramount. Their superior chemical resistance and low-temperature toughness make them ideal for precision components, fuel lines, flexible tubing, and any application where reliability in variable environments is critical.[9][11][24]

Polyamides derived from this compound occupy a valuable position in the engineering plastics landscape, offering a balanced profile that bridges the gap between the high strength of short-chain nylons and the exceptional stability and flexibility of other long-chain grades. For the discerning scientist or engineer, understanding these nuanced differences is key to unlocking optimal product performance and long-term reliability.

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  • CNCLATHING. (2022). Nylon PA6 Vs PA11 Vs PA12 For 3D Printing: What's The Difference Between Them. [Link]

  • Polymaker Wiki. (2025). Types of Nylon Used in FDM 3D Printing. [Link]

  • ResearchGate. (2025). Thermal Properties of the Polyamide from 2-Methylpentamethylenediamine and Dodecanedioic Acid. [Link]

  • Royal Society of Chemistry. (2021). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. [Link]

  • Laminated Plastics. TECHNICAL DATA SHEET Nylon. [Link]

  • DesignerData. Polyamide 11. [Link]

  • Semantic Scholar. (2022). Structure and mechanical properties of biobased polyamide 11 specimens subjected to different heat treatments. [Link]

  • ResearchGate. (2016). Synthesis of polyamide 6/11 copolymers and their use as matrix polymer in wood‐plastic composites. [Link]

  • RTP Company. Nylon 11 (PA) — Polyamide 11. [Link]

  • ResearchGate. (2020). Synthesis and properties of polyamides from 2,5-furandicarboxylic acid: Research Article. [Link]

  • MDPI. (2024). Melting Behavior of Compression Molded Poly(ester amide) from 2,5-Furandicarboxylic Acid. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Undecanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of undecanedioic acid, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the protection of both laboratory personnel and the environment.

Core Principles of this compound Waste Management

This compound, a dicarboxylic acid, is generally considered to present a low hazard profile. However, its primary risk is the capacity to cause serious eye irritation[1][2][3][4]. Some data also suggests potential for skin and respiratory irritation[2][5]. Therefore, adherence to proper disposal protocols is essential.

The foundational principle for the disposal of any laboratory chemical is to treat it as hazardous waste unless explicitly determined otherwise by your institution's Environmental Health & Safety (EHS) department[6]. Under no circumstances should this compound or materials contaminated with it be disposed of in standard trash or washed down the drain[3][5]. The overarching directive is to manage and dispose of this chemical in strict accordance with all applicable local, regional, and national regulations[1][2].

Hazard Profile & Required Personal Protective Equipment (PPE)

Before beginning any disposal procedure, it is critical to be equipped with the appropriate PPE to mitigate exposure risks. The known hazards associated with this compound dictate the necessary level of protection.

Hazard ClassRequired PPE SpecificationRationale
Serious Eye Irritation Chemical safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.Protects against accidental splashes or contact with airborne dust particles which can cause serious eye damage[2][3][5].
Potential Skin Irritation Chemical-impermeable gloves (e.g., nitrile) and a lab coat.Prevents direct skin contact with the solid chemical[2][3][5].
Potential Respiratory Irritation Work in a well-ventilated area, such as a fume hood. A NIOSH/MSHA-approved respirator is necessary if dust generation is unavoidable or ventilation is inadequate.Minimizes the inhalation of airborne dust particles that may irritate the respiratory tract[5].

Step-by-Step Disposal Protocol for Solid this compound

This protocol outlines the systematic procedure for collecting and preparing solid this compound waste for final disposal by a licensed waste management provider.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures that waste is treated by the correct disposal pathway.

  • Designated Waste Stream: All solid this compound and materials lightly contaminated with it (e.g., weighing papers, gloves, absorbent pads) must be treated as a single, designated hazardous waste stream[5][7].

  • Incompatibility: this compound is incompatible with strong oxidizing agents, reducing agents, strong acids, and strong bases[1][2][3]. Do not mix this waste with other chemical waste streams containing these substances. Cross-contamination can lead to unforeseen chemical reactions, posing a significant safety risk.

Step 2: Waste Containerization

The integrity of the waste container is critical for safe storage and transport.

  • Container Selection: Use a sturdy, leak-proof container with a tightly sealing lid. The original product container is often an excellent choice as it guarantees material compatibility[7][8]. If an alternative container is used, ensure it is made of a material compatible with carboxylic acids; avoid unlined metal containers[7].

  • Container Condition: The container must be in good condition, free from cracks or defects. It must be kept closed at all times except when actively adding waste[5].

Step 3: Waste Labeling

Accurate labeling is a regulatory requirement and a critical communication tool that ensures safe handling by all personnel.

  • Mandatory Information: The waste container must be clearly and indelibly labeled with the following:

    • The words "HAZARDOUS WASTE "[5].

    • The full chemical name: "This compound "[5].

    • Any additional information required by your institution, such as the accumulation start date, the specific laboratory or researcher, and relevant hazard pictograms.

Step 4: Accumulation and Storage

  • Location: Store the sealed and labeled waste container in a designated, secure satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.

  • Collection: Arrange for the collection of the waste through your institution's EHS department or designated hazardous waste management provider. Laboratory personnel should not transport hazardous waste outside of their immediate work area[6].

The following diagram illustrates the decision-making workflow for the disposal of this compound.

G cluster_prep Preparation Phase cluster_waste_id Waste Identification & Segregation cluster_solid_disposal Solid Waste Protocol cluster_liquid_disposal Liquid Waste (Rinsate) Protocol cluster_final Final Disposal start Start: Have Undecanedioic Acid Waste? ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe is_solid Is the waste solid (powder, contaminated items)? ppe->is_solid is_liquid Is the waste liquid (rinsate from container)? is_solid->is_liquid No collect_solid Collect in a compatible, sealed container. is_solid->collect_solid Yes collect_liquid Collect rinsate in a separate, compatible container. is_liquid->collect_liquid Yes contact_ehs Arrange for pickup by EHS/Licensed Waste Vendor is_liquid->contact_ehs No (Consult EHS) label_solid Label container: 'HAZARDOUS WASTE This compound' collect_solid->label_solid store_solid Store in designated satellite accumulation area. label_solid->store_solid store_solid->contact_ehs label_liquid Label container: 'HAZARDOUS WASTE Rinsate (this compound)' collect_liquid->label_liquid store_liquid Store with other hazardous liquid waste. label_liquid->store_liquid store_liquid->contact_ehs

Caption: Decision workflow for this compound waste disposal.

Management of Spills and Empty Containers

Accidental Spill Response

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Ensure personnel in the immediate area are aware of the spill. Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood[2].

  • Containment: For a solid spill, carefully sweep or scoop the material to avoid creating dust[9]. Place the collected material into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly. All cleaning materials (e.g., absorbent pads, wipes) must be disposed of as hazardous waste along with the this compound[2].

Decontamination of Empty Containers

An "empty" container that held this compound is not yet ready for regular trash. It must be decontaminated to remove residual chemical.

  • Triple Rinsing: The standard and required procedure is to triple rinse the empty container with a suitable solvent (such as water or another solvent in which this compound is soluble)[5][6].

  • Collect Rinsate: Crucially, all rinsate from this process is considered hazardous waste. It must be collected in a separate, properly labeled hazardous waste container[5][6].

  • Final Disposal of Container: Once triple-rinsed, the container is considered decontaminated. Deface or remove all original chemical labels[6][10]. The container can then be disposed of in the appropriate glass or plastic recycling bin or regular trash, in accordance with your institution's policies[5][10].

By adhering to these scientifically grounded procedures, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (n.d.). University of Canterbury. Retrieved from [Link]

  • Safety Data Sheet - this compound, DC11P. (2021, January 2). SysKem Chemie GmbH. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Management of Waste. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf. Retrieved from [Link]

  • MSDS - this compound Dimethyl Ester. (n.d.). KM Pharma Solution Private Limited. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Undecanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our primary responsibility extends beyond achieving groundbreaking results; it encompasses an unwavering commitment to safety. The proper handling of chemical reagents is the bedrock of a secure and efficient laboratory environment. This guide provides an in-depth, procedural framework for the safe handling of Undecanedioic Acid, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not just follow safety protocols, but to understand the causality behind them, ensuring a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding this compound

This compound (also known as DC11 or UDDA) is an aliphatic dicarboxylic acid that presents as a white, crystalline solid.[1] While not classified as acutely toxic, its hazard profile necessitates careful handling to prevent irritation and ensure researcher safety. The primary hazards, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are:

  • H319: Causes serious eye irritation. [2][3][4][5] This is the most consistently reported hazard. Direct contact of the solid powder or solutions with the eyes can lead to significant irritation.

  • H315: Causes skin irritation. [3][5] Some safety data sheets (SDSs) indicate that prolonged or repeated contact may cause skin irritation.

  • H335: May cause respiratory irritation. [3] As a fine powder, this compound can be inhaled, potentially leading to irritation of the respiratory tract.

Understanding these hazards is the critical first step in selecting the appropriate PPE. The choice of protective equipment is not arbitrary; it is a direct response to the specific risks posed by the chemical's physical and toxicological properties.

Core PPE Requirements: A Multi-Layered Defense

Based on the hazard assessment, a baseline of PPE is required for any procedure involving this compound. Each component serves a specific protective function.

Eye and Face Protection

Given the primary hazard of serious eye irritation (H319), eye protection is non-negotiable.[2][3][4]

  • Minimum Requirement: Chemical safety glasses with side shields are the absolute minimum.

  • Recommended for Splash Risk: When handling solutions or performing transfers where splashing is possible, chemical safety goggles are required.[4] They form a seal around the eyes, offering superior protection against splashes from all angles.

  • Face Shield: For large-volume transfers or when a significant splash hazard exists, a face shield should be worn in addition to safety goggles. A face shield alone does not provide adequate eye protection.

Hand Protection

To prevent skin contact and potential irritation (H315), chemically resistant gloves are mandatory.

  • Recommended Material: Nitrile rubber gloves are a suitable choice.[2]

  • Standard and Inspection: Gloves must satisfy the specifications of standards such as EN 374.[2] Before each use, gloves must be inspected for any signs of degradation, punctures, or tears. Proper glove removal technique (without touching the outer surface) is crucial to prevent skin contamination.[2]

Body Protection

Protective clothing prevents the contamination of personal garments and skin.

  • Laboratory Coat: A standard lab coat is required to protect against minor spills and dust.

  • Additional Protection: For larger quantities or procedures with a high risk of dust generation, an apron or coveralls may be necessary.[6]

Respiratory Protection

To mitigate the risk of respiratory irritation (H335) from inhaling the fine powder, respiratory protection is essential during certain procedures.

  • When Required: Respiratory protection should be used whenever there is a potential to generate dust, such as during weighing, transferring solids, or cleaning up spills.

  • Recommended Type: A NIOSH-approved N95 dust mask or a half-mask respirator with dust filters is recommended.[4] All respiratory protection must be used in accordance with a formal respiratory protection program, including fit-testing.

Operational Plans: PPE Selection by Task

The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table outlines recommended PPE for common laboratory procedures involving this compound.

Task Risk Assessment Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Powder High risk of dust inhalation; Low risk of splash.Safety GogglesNitrile Gloves (EN 374)Lab CoatN95 Dust Mask (Required)
Preparing a Solution Risk of splash during liquid transfer and solid addition.Safety GogglesNitrile Gloves (EN 374)Lab CoatRecommended if handling large amounts of powder.
Small Volume Liquid Transfer (<1L) Moderate risk of splash.Safety GogglesNitrile Gloves (EN 374)Lab CoatNot typically required.
Large Volume Liquid Transfer (>1L) High risk of splash.Safety Goggles & Face Shield Nitrile Gloves (EN 374)Lab Coat / ApronNot typically required.
Cleaning Up a Small Solid Spill High risk of dust inhalation during cleanup.Safety GogglesNitrile Gloves (EN 374)Lab CoatN95 Dust Mask (Required)

Step-by-Step Guidance: Safe Handling and Disposal Protocols

Trustworthiness in the lab comes from repeatable, validated procedures. Follow these steps for safe handling and disposal.

Experimental Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when planning to work with this compound.

PPE_Selection_Workflow start Start: Plan to Handle This compound base_ppe Baseline PPE: - Nitrile Gloves (EN 374) - Lab Coat - Safety Glasses (side shields) start->base_ppe Always start here is_solid Is the material a powder/solid? is_dusty Potential for dust or aerosol generation? (e.g., weighing, scooping) is_solid->is_dusty Yes is_splash Potential for splash? (e.g., dissolving, transferring liquid) is_solid->is_splash No (Solution) is_dusty->is_splash No resp_protection Add Respiratory Protection (N95 Dust Mask) is_dusty->resp_protection Yes goggles Upgrade to: Chemical Safety Goggles is_splash->goggles Yes end_ppe Final PPE Assembled is_splash->end_ppe No resp_protection->is_splash base_ppe->is_solid face_shield Is it a large volume or high-energy task? goggles->face_shield add_shield Add Face Shield (in addition to goggles) face_shield->add_shield Yes face_shield->end_ppe No add_shield->end_ppe proceed Proceed with Work end_ppe->proceed

Caption: PPE selection workflow for this compound.

Protocol for Donning and Doffing PPE
  • Donning (Putting On):

    • Perform hand hygiene.

    • Put on the lab coat and fasten it completely.

    • Put on the N95 mask or respirator, if required. Ensure a proper seal.

    • Put on eye protection (safety glasses or goggles).

    • Wash hands again and then put on gloves, ensuring they overlap the cuffs of the lab coat.

  • Doffing (Taking Off): This sequence is critical to prevent self-contamination.

    • Remove gloves using a proper technique (glove-in-glove or beak method). Dispose of them immediately in the designated waste container.[2]

    • Perform hand hygiene.

    • Remove the lab coat by folding it inward on itself, avoiding contact with the outer surface.

    • Perform hand hygiene.

    • Remove eye protection.

    • Remove respiratory protection, if worn.

    • Perform thorough hand hygiene with soap and water.[2][3]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][4]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[3]

  • Spill: For a small spill of solid, avoid generating dust.[2] Carefully sweep or scoop up the material and place it in a designated, labeled container for disposal. Clean the affected area thoroughly. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan
  • Contaminated PPE: Used gloves, masks, and other disposable PPE should be placed in a sealed bag and disposed of according to your institution's chemical waste guidelines.

  • Chemical Waste: Unused this compound and solutions must be disposed of as chemical waste.[7] Do not pour down the drain.[2][7] Collect in a clearly labeled, sealed, and compatible waste container. Follow all local, state, and federal regulations for hazardous waste disposal.[8][9]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, air-dried in a fume hood, and then disposed of or recycled according to institutional policy.[7] All labels must be defaced or removed.

By adhering to these detailed protocols, you not only protect yourself but also ensure the integrity of your research and the safety of your colleagues.

References

  • Material Safety Data Sheet this compound. (2025). CARBONE SCIENTIFIC. Available at: [https://www.carbosynth.com/carbosynth/website.nsf/(w-product-display)/2D44246A140A7A128025883200424599/ FILE/MSDS-FU16805_EN.pdf)
  • Safety data sheet - this compound, DC11P. (2021). SysKem Chemie GmbH. Available at: [Link]

  • MSDS - this compound Dimethyl Ester. KM Pharma Solution Private Limited. Available at: [Link]

  • This compound | C11H20O4 | CID 15816. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • This compound. Ataman Kimya. Available at: [Link]

  • Acid Handling Standard Operating Procedure. University of Utah. Available at: [Link]

  • This compound (UDDA, DC11). Corvay Specialty Chemicals GmbH. Available at: [Link]

  • How to Dispose of Acid Safely: A Step-by-Step Guide. (2024). Greenflow. Available at: [Link]

  • Hazardous Waste Disposal. The University of Chicago Environmental Health and Safety. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.